Product packaging for Methyl valerate(Cat. No.:CAS No. 624-24-8)

Methyl valerate

Cat. No.: B166316
CAS No.: 624-24-8
M. Wt: 116.16 g/mol
InChI Key: HNBDRPTVWVGKBR-UHFFFAOYSA-N
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Description

Methyl valerate is a methyl ester, which may find application as a surrogate component in the production of biodiesel.>This compound is a methyl ester of valeric acid, generally used as a fragrance in the manufacture of soaps and laundry detergents. It is also used as a plasticizer and surrogate component for biodiesel.>This compound is a volatile flavor compound found in acerola fruit, strawberry and pineapple.>This compound is a clear colorless to yellowish oily liquid. (NTP, 1992)>Methyl pentanoate, also known as fema 2752 or methyl N-valerate, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl pentanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl pentanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, methyl pentanoate is primarily located in the cytoplasm. Methyl pentanoate is a sweet, apple, and fruity tasting compound that can be found in a number of food items such as potato, alcoholic beverages, tea, and coffee and coffee products. This makes methyl pentanoate a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B166316 Methyl valerate CAS No. 624-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl pentanoate
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InChI

InChI=1S/C6H12O2/c1-3-4-5-6(7)8-2/h3-5H2,1-2H3
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InChI Key

HNBDRPTVWVGKBR-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(=O)OC
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID9060784
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Molecular Weight

116.16 g/mol
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Physical Description

Methyl valerate is a clear colorless to yellowish oily liquid. (NTP, 1992), Liquid, colourless to pale yellow, mobile liquid with a green, apple, pineapple odour
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Boiling Point

259.7 °F at 760 mmHg (NTP, 1992), 118.00 to 119.00 °C. @ 760.00 mm Hg
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Flash Point

72 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 5.06 mg/mL at 25 °C, soluble in propylene glycol, alcohol, most fixed oils; very slightly soluble in water
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Density

0.8947 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.883-0.895
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Vapor Pressure

63 mmHg at 124 °F ; 262 mmHg at 167 °F; 320 mmHg at 199 °F (NTP, 1992)
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CAS No.

624-24-8
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Foundational & Exploratory

Methyl Valerate: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl valerate (B167501), also known as methyl pentanoate, is the methyl ester of pentanoic acid. It is a colorless to yellowish oily liquid with a characteristic sweet, fruity aroma reminiscent of apples and pineapples.[1][2] This compound is found naturally in various fruits and is widely utilized as a flavoring agent in the food and beverage industry, as well as a fragrance ingredient in cosmetics, perfumes, and household products.[2][3] Beyond its sensory applications, methyl valerate serves as a valuable chemical intermediate in organic synthesis.[2][4] A thorough understanding of its physical properties is paramount for its effective and safe use in research, development, and industrial applications.

This technical guide provides an in-depth overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and structured data for easy reference.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values represent a synthesis of data from various reliable sources.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [1][5]
Appearance Clear, colorless to yellowish oily liquid[1][2]
Odor Sweet, fruity, apple- and pineapple-like[2]
CAS Number 624-24-8[4]
IUPAC Name methyl pentanoate[1]
Synonyms Methyl n-valerate, Pentanoic acid methyl ester, Valeric acid methyl ester[6]

Quantitative Physical Properties

The following tables provide detailed quantitative data on the physical properties of this compound.

Thermal Properties
PropertyValueConditionsReference(s)
Boiling Point 127.7 - 128 °Cat 1013 hPa (760 mmHg)[2][4][7]
Melting Point -90.7 °C[7]
Flash Point 28 - 29 °C (82.4 - 84.2 °F)Closed Cup[4][7]
Auto-ignition Temperature 415 °Cat 1002 hPa[7]
Optical and Density Properties
PropertyValueConditionsReference(s)
Density 0.875 - 0.907 g/cm³at 20 - 25 °C[2][4][7]
Refractive Index 1.397at 20 °C (n20/D)[2][4]
Solubility and Partitioning
PropertyValueConditionsReference(s)
Water Solubility 3,500 mg/Lat 20 °C[7]
logP (Octanol-Water Partition Coefficient) 2.25pH 7, 25 °C[7]
Vapor Properties
PropertyValueConditionsReference(s)
Vapor Pressure 19.33 hPaat 20 °C[7]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical properties of liquid compounds such as this compound. These are generalized protocols that can be adapted for specific laboratory settings.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube

  • Thermometer (0-150 °C)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount (1-2 mL) of this compound to the small test tube.

  • Place the capillary tube, with its sealed end up, into the test tube containing the this compound.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample but below the opening of the test tube.[5][8]

  • Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.[5]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[5][8]

  • Record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[9]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with a small amount of water exiting through the capillary in the stopper to remove any air bubbles.

  • Carefully dry the outside of the pycnometer and weigh it. Record this mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and repeat steps 3-5, recording the mass of the pycnometer filled with the sample (m₃).

  • The density of this compound (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.[10][11][12]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper or pipette

  • Soft tissue paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

  • Turn on the light source of the refractometer and circulate water from the constant temperature bath (e.g., 20 °C) through the prisms.

  • Clean the surfaces of the measuring and illuminating prisms with a soft tissue and a suitable solvent, then allow them to dry completely.

  • Using a dropper, place a few drops of this compound onto the surface of the lower prism.

  • Close the prisms together gently.

  • Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

  • Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

  • If a colored band is visible at the dividing line, turn the chromaticity adjustment knob until the line is sharp and achromatic (black and white).

  • Adjust the fine adjustment knob again to center the dividing line on the crosshairs in the eyepiece.

  • Press the switch to read the refractive index value from the internal scale.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Apparatus:

  • Pensky-Martens or similar closed-cup flash point tester

  • Thermometer

  • Heat source

  • Ignition source (e.g., gas flame or electric igniter)

Procedure:

  • Pour the this compound into the test cup to the marked level.

  • Place the lid on the cup, ensuring a tight seal. The lid contains a thermometer, a stirrer, and an opening for the ignition source.[2][13]

  • Begin heating the sample at a slow, constant rate (e.g., 5-6 °C per minute).

  • Stir the sample continuously.

  • At regular temperature intervals, apply the ignition source by dipping it into the vapor space of the cup through the designated opening.

  • The flash point is the lowest temperature at which a brief flash is observed inside the cup upon application of the ignition source.[2][13][14]

  • Record the barometric pressure, as the flash point can be affected by it.

Workflow and Data Relationships

The determination of the physical properties of a substance like this compound follows a logical workflow, starting from sample preparation to data analysis and reporting. The relationships between different experimental stages are crucial for obtaining accurate and reliable data.

G General Experimental Workflow for Physical Property Determination A Sample Preparation (Purity Check, Degassing) C Experimental Setup (e.g., Thiele Tube, Refractometer) A->C Purified Sample B Instrument Calibration (Thermometer, Balance, etc.) B->C Calibrated Instruments D Data Acquisition (Temperature, Mass, Volume, etc.) C->D Controlled Conditions E Data Analysis (Calculation of Properties) D->E Raw Data G Error Analysis (Systematic & Random Errors) D->G Measurement Uncertainties F Reporting (Tabulation, Uncertainty Analysis) E->F Calculated Properties G->F Error Propagation

Caption: General workflow for determining physical properties.

Safety and Handling

This compound is a flammable liquid and vapor.[7][15] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3][15] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn to prevent skin and eye contact.[3] Inhalation of vapors should be avoided.[15] Store in tightly closed containers in a cool, dry, and well-ventilated place.[3][7] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3]

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound, supported by tabulated data and detailed experimental protocols. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals who work with this versatile compound. Accurate knowledge of these properties is essential for ensuring safety, designing experiments, and developing new applications for this compound.

References

An In-depth Technical Guide to Methyl Valerate (CAS 624-24-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl valerate (B167501), also known as methyl pentanoate, is an organic ester with the chemical formula C₆H₁₂O₂. This colorless liquid is characterized by a fruity, apple-like aroma and is found naturally in some fruits. It serves as a versatile compound with applications ranging from the fragrance and flavor industries to a precursor in specialized chemical syntheses. This technical guide provides a comprehensive overview of methyl valerate, including its physicochemical properties, spectroscopic data, synthesis and purification protocols, key chemical reactions, and safety information.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, application, and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₂[1][2]
Molecular Weight 116.16 g/mol [1][3]
CAS Number 624-24-8[3]
Appearance Clear, colorless to yellowish oily liquid[3][4]
Odor Fruity, sweet, apple-like[4][5]
Boiling Point 128 °C (at 760 mmHg)[4][6]
Melting Point -91 °C[4]
Density 0.875 g/mL at 25 °C[4][6]
Refractive Index (n²⁰/D) 1.397[4][7]
Flash Point 22.22 °C (72.00 °F)[3][5]
Solubility Soluble in alcohol and most fixed oils; very slightly soluble in water.[8]
Vapor Pressure 63 mmHg at 51.1 °C (124 °F)[3]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey DataReference(s)
¹H NMR (CDCl₃, 90 MHz) δ (ppm): 0.92 (t, 3H), 1.3-1.7 (m, 4H), 2.32 (t, 2H), 3.67 (s, 3H)[3][9]
¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm): 13.73, 22.42, 27.21, 33.90, 51.38, 174.23[3]
Mass Spectrometry (EI) Major fragments (m/z): 74, 43, 55, 87, 27, 41[10][11]
Infrared (IR) Major peaks (cm⁻¹): 2958, 1741, 1437, 1171[9]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis: Fischer Esterification of Valeric Acid with Methanol (B129727)

This protocol describes the synthesis of this compound via the acid-catalyzed esterification of valeric acid with methanol.

Materials:

  • Valeric acid (pentanoic acid)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine valeric acid and an excess of anhydrous methanol (typically a 3 to 5-fold molar excess).[6][10][12][13][14]

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the mixture while stirring.[12][13]

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[10][12][14]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel. Add deionized water and a suitable extraction solvent like diethyl ether. Shake the funnel gently, venting frequently to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by saturated sodium chloride solution to remove any remaining water-soluble impurities.[12][13]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent, yielding crude this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst Valeric_Acid Valeric Acid Reaction_Vessel Reaction Vessel (Reflux) Valeric_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel H2SO4 H₂SO₄ H2SO4->Reaction_Vessel Workup Aqueous Workup (Neutralization & Extraction) Reaction_Vessel->Workup Cooling Drying Drying Workup->Drying Purification Purification (Distillation) Drying->Purification Methyl_Valerate This compound Purification->Methyl_Valerate

Caption: Fischer Esterification Workflow.

Purification: Fractional Distillation

Crude this compound can be purified by fractional distillation to remove unreacted starting materials and byproducts.

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed.[15][16][17][18]

  • Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

  • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 128 °C at atmospheric pressure).[4][6] Discard any initial lower-boiling fractions.

  • Continue distillation until the temperature begins to rise significantly, indicating that a higher-boiling impurity is starting to distill.

  • The collected fraction should be pure this compound.

Analysis: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the synthesized this compound can be determined using GC-MS.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer detector.

  • Capillary column suitable for the analysis of fatty acid methyl esters (e.g., a polar biscyanopropyl polysiloxane or a mid-polar column).[19]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) (e.g., 1 mg/mL).[19]

  • Instrument Parameters (Example):

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • MS Detector: Scan range of m/z 35-350.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Interpretation: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity is calculated as the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram.[19]

G Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation GC Column Separation Injection->Separation Detection MS Detection Separation->Detection Data_Analysis Data Analysis (Purity Calculation) Detection->Data_Analysis

Caption: GC-MS Analysis Workflow.

Applications and Key Reactions

This compound is utilized in several areas of chemical research and industry.

Use as a Plasticizer

High-purity this compound can be used as a plasticizer for certain polymers.[11][20][21] The following protocol outlines a general method for evaluating its effectiveness as a plasticizer in polyvinyl chloride (PVC).

Experimental Protocol: Evaluation of Plasticizer Efficiency in PVC

  • Formulation: Prepare several PVC plastisols by mixing PVC resin with varying concentrations of this compound (e.g., 10, 20, 30 parts per hundred of resin - phr). Include a heat stabilizer in the formulation.[22]

  • Film Preparation: Cast the plastisols into films of uniform thickness on a glass plate and cure them in an oven at a specified temperature and time (e.g., 180-200 °C for 5-10 minutes).[22]

  • Mechanical Testing:

    • Cut the cured PVC films into dumbbell-shaped specimens.

    • Perform tensile testing according to ASTM D2284 to measure tensile strength, elongation at break, and modulus of elasticity.[5]

  • Hardness Testing: Measure the Shore A hardness of the plasticized PVC films using a durometer.

  • Plasticizer Migration Testing: Evaluate the extent of plasticizer migration from the PVC films using methods such as the activated carbon method or by measuring weight loss after exposure to specific solvents or elevated temperatures, following principles outlined in standards like ISO 177.[3]

Use in Fragrance Formulations

This compound's fruity aroma makes it a valuable component in fragrance compositions for cosmetics and household products.[20][23][24]

Experimental Protocol: Incorporation and Sensory Evaluation in a Simple Lotion

  • Lotion Base Preparation: Prepare a basic oil-in-water lotion emulsion.

  • Fragrance Incorporation: During the cooling phase of the lotion preparation (typically below 40 °C), add this compound at a predetermined concentration (e.g., 0.1-1.0% w/w). Stir gently until homogeneously dispersed.[24]

  • Stability Testing: Store the fragranced lotion under different conditions (e.g., room temperature, 40 °C, and cycling temperatures) for a specified period. Periodically evaluate for any changes in color, viscosity, and scent profile.

  • Sensory Evaluation:

    • Recruit a panel of trained or consumer testers.[21][25]

    • Present the fragranced lotion to the panelists on blotter strips or applied to the skin.

    • Ask panelists to rate the fragrance intensity, pleasantness, and describe the scent profile using a standardized questionnaire.[21][25]

    • Compare the sensory data to a control lotion without the fragrance.

Role in Chemical Synthesis

This compound serves as a reactant or substrate in several advanced organic syntheses.

  • Synthesis of Lankacidin C 8-Valerate: this compound can act as an acyl donor in the microbial esterification of Lankacidin C to produce Lankacidin C 8-valerate, a process mediated by microorganisms such as Bacillus megaterium.[4][15]

  • Synthesis of bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates: this compound can be used as a reactant in the synthesis of these phosphonates, which are important reagents in organic chemistry.[6][20]

  • Substrate in C(sp³)-H Bond Fluorination: this compound can serve as a substrate in photocatalytic fluorination reactions of unactivated C(sp³)-H bonds, often employing a decatungstate photocatalyst and a fluorine source like N-fluorobenzenesulfonimide.[20]

G cluster_applications Key Applications & Reactions cluster_synthesis_examples Synthetic Uses Methyl_Valerate This compound Plasticizer Plasticizer for Polymers Methyl_Valerate->Plasticizer Fragrance Fragrance Ingredient Methyl_Valerate->Fragrance Chemical_Synthesis Precursor in Synthesis Methyl_Valerate->Chemical_Synthesis Lankacidin Lankacidin C 8-Valerate Chemical_Synthesis->Lankacidin Phosphonates bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates Chemical_Synthesis->Phosphonates Fluorination C-H Bond Fluorination Chemical_Synthesis->Fluorination

Caption: Applications of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 3: Safety Information for this compound

Hazard StatementPrecautionary Statement
H226: Flammable liquid and vapor.[22]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[22]
H317: May cause an allergic skin reaction.[22]P280: Wear protective gloves/protective clothing/eye protection/face protection.[22]
H412: Harmful to aquatic life with long lasting effects.[22]P273: Avoid release to the environment.[22]

Handling and Storage:

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[5][22]

  • Ground/bond container and receiving equipment to prevent static discharge.[22]

  • Use explosion-proof electrical/ventilating/lighting equipment.[22]

  • Avoid breathing vapors and contact with skin and eyes.[22]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This technical guide provides a detailed overview of this compound for research, scientific, and drug development applications. The provided data and protocols are intended to serve as a valuable resource for professionals working with this versatile compound. Always refer to the latest Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

References

methyl valerate structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl Valerate (B167501)

Introduction

Methyl valerate, also known as methyl pentanoate, is the methyl ester of pentanoic acid.[1] It is a clear, colorless to yellowish oily liquid characterized by a fruity odor reminiscent of apples and pineapples.[2][3] This compound is utilized as a flavoring agent in the food industry, particularly in beverages, confectionery, and baked goods, and as a fragrance ingredient in perfumes, soaps, and household products.[3][4] In a highly pure form (>99.5%), it serves as a plasticizer and has applications in organic synthesis, for instance, as a reactant in the preparation of lankacidin C 8-valerate and in certain fluorination reactions.[3][5]

Chemical Structure and Identifiers

The structural formula of this compound consists of a five-carbon valeryl group attached to a methyl group via an ester linkage.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name methyl pentanoate[2]
Synonyms Methyl n-valerate, Valeric acid methyl ester, Pentanoic acid methyl ester[1][2]
CAS Number 624-24-8[1]
Molecular Formula C₆H₁₂O₂[2]
SMILES CCCCC(=O)OC[2][5]
InChI InChI=1S/C6H12O2/c1-3-4-5-6(7)8-2/h3-5H2,1-2H3[1]

| InChIKey | HNBDRPTVWVGKBR-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a flammable liquid that is less dense than and insoluble in water.[6] Its key physicochemical properties are summarized below.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 116.16 g/mol [2]
Appearance Clear colorless to yellowish oily liquid [2][3]
Density 0.875 g/mL at 25 °C [5]
Boiling Point 128 °C (at 760 mmHg) [5]
Melting Point -91 °C [7]
Flash Point 29 °C (84.2 °F) [5]
Water Solubility < 1 mg/mL at 22 °C [2][6]
Refractive Index n20/D 1.397 [5]
logP 1.96 [2]

| Vapor Pressure | 63 mmHg at 51.1 °C (124 °F) |[2][6] |

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule. The spectrum, typically run in CDCl₃, shows distinct signals corresponding to the different proton groups.[8]

Table 3: ¹H NMR Spectroscopic Data for this compound (90 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment
3.66 Singlet 3H Methoxy group (-OCH₃)
2.31 Triplet 2H Methylene group alpha to C=O (-CH₂COO)
1.61 Sextet 2H Methylene group beta to C=O (-CH₂CH₂COO)
1.33 Sextet 2H Methylene group gamma to C=O (-CH₂CH₂CH₂COO)
0.92 Triplet 3H Terminal methyl group (-CH₃)

Data sourced from ChemicalBook and interpreted from typical ester patterns.[8]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Table 4: ¹³C NMR Spectroscopic Data for this compound (25.16 MHz, CDCl₃)

Chemical Shift (ppm) Assignment
174.23 Carbonyl carbon (C=O)
51.38 Methoxy carbon (-OCH₃)
33.90 Methylene carbon alpha to C=O (-CH₂COO)
27.21 Methylene carbon beta to C=O (-CH₂CH₂COO)
22.42 Methylene carbon gamma to C=O (-CH₂CH₂CH₂COO)
13.73 Terminal methyl carbon (-CH₃)

Data sourced from PubChem.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Key Infrared Absorption Peaks for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~2960-2870 Strong C-H (alkane) stretching
~1740 Strong C=O (ester) stretching
~1250-1150 Strong C-O (ester) stretching

Characteristic absorption values for esters.[7][9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.

Table 6: Major Mass Spectrometry Fragments (m/z) for this compound

m/z Relative Intensity (%) Assignment
116 ~3.0 [M]⁺ (Molecular ion)
87 32.6 [M - C₂H₅]⁺ or [CH₃OOC(CH₂)₂]⁺
85 37.4 [M - OCH₃]⁺ (Acylium ion)
74 100.0 McLafferty rearrangement product [CH₂=C(OH)OCH₃]⁺
57 37.2 [C₄H₉]⁺ (Butyl fragment)
43 43.5 [C₃H₇]⁺ (Propyl fragment)

Data sourced from NIST WebBook and ChemicalBook.[8][10]

Synthesis of this compound

This compound is commonly synthesized via Fischer esterification of valeric acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid.[3]

Fischer Esterification Pathway

The reaction involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.

Fischer_Esterification ValericAcid Valeric Acid (CH₃(CH₂)₃COOH) Reaction Protonation & Nucleophilic Attack ValericAcid->Reaction Methanol Methanol (CH₃OH) Methanol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction MethylValerate This compound (CH₃(CH₂)₃COOCH₃) Reaction->MethylValerate Water Water (H₂O) Reaction->Water

Caption: Fischer esterification of valeric acid and methanol.

Experimental Protocol: Fischer Esterification

This protocol outlines the laboratory synthesis of this compound.

  • Apparatus Setup : Assemble a reflux apparatus using a 250 mL round-bottom flask, a condenser, and a heating mantle. Add a magnetic stir bar to the flask.

  • Reagent Addition : In the round-bottom flask, combine valeric acid (e.g., 0.5 mol), methanol (e.g., 1.5 mol, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL).

  • Reaction : Heat the mixture to reflux with continuous stirring. Maintain reflux for approximately 2-3 hours to allow the reaction to approach equilibrium.

  • Cooling and Neutralization : After reflux, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel. Carefully add a saturated sodium bicarbonate (NaHCO₃) solution portion-wise to neutralize the sulfuric acid catalyst and any unreacted valeric acid. Vent the separatory funnel frequently to release CO₂ gas.

  • Extraction : Once gas evolution ceases, add brine (saturated NaCl solution) to the separatory funnel to reduce the solubility of the ester in the aqueous layer. Shake and allow the layers to separate.

  • Isolation : Drain the lower aqueous layer and collect the upper organic layer, which contains the crude this compound.

  • Drying : Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification : Decant or filter the dried solution to remove the drying agent. Purify the crude ester by simple or fractional distillation. Collect the fraction boiling at approximately 127-128 °C.[5]

  • Characterization : Confirm the identity and purity of the collected product using spectroscopic methods (NMR, IR) and gas chromatography (GC).

General Experimental Workflow

The overall process from synthesis to characterization follows a logical sequence to ensure product purity and identity.

Experimental_Workflow Start Start: Reagents Synthesis 1. Synthesis (Fischer Esterification) Start->Synthesis Workup 2. Work-up (Neutralization & Extraction) Synthesis->Workup Purification 3. Purification (Distillation) Workup->Purification Analysis 4. Characterization (NMR, IR, GC-MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: Workflow for this compound synthesis and analysis.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] Key safety considerations include:

  • Handling : Keep away from heat, sparks, and open flames. Use in a well-ventilated area.[4][7]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[4]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Hazards : May cause skin and eye irritation. Harmful if inhaled.[11]

References

An In-depth Technical Guide to Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl valerate (B167501), systematically known as methyl pentanoate, is the methyl ester of pentanoic acid.[1] It is a volatile organic compound with a characteristic fruity odor, reminiscent of apples and pineapples. This colorless to yellowish oily liquid is utilized in a variety of industrial applications, including as a fragrance in soaps and detergents, a plasticizer in the manufacturing of plastics, and as a potential surrogate component in biodiesel production.[2][3] In the realm of biomedical research, as a short-chain fatty acid ester, it is of interest for its potential role in metabolic pathways analogous to those of short-chain fatty acids (SCFAs), which are crucial signaling molecules in gut health and systemic metabolism.[4] This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and potential biological significance of methyl valerate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a valuable resource for researchers in designing and interpreting experiments.

PropertyValueReference
Molecular Weight 116.16 g/mol [3][4][5]
Molecular Formula C₆H₁₂O₂[3][6][7]
IUPAC Name Methyl pentanoate[1][6]
CAS Number 624-24-8[6][4][5]
Appearance Clear colorless to yellowish oily liquid[6]
Boiling Point 128 °C (lit.)[5]
Density 0.875 g/mL at 25 °C (lit.)[5]
Flash Point 72 °F (22.2 °C)[6]
Solubility Soluble in alcohol, most fixed oils, and propylene (B89431) glycol; very slightly soluble in water.[6]
Refractive Index n20/D 1.397 (lit.)[5]

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for accurate and reproducible research. The following sections outline standard protocols for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):

While this compound is already a methyl ester, for the analysis of valeric acid from a biological matrix, derivatization to its methyl ester is a common step.

  • Accurately weigh the sample into a screw-capped glass test tube.

  • Add 2 mL of 2 M methanolic hydrochloride (prepared by carefully adding acetyl chloride to methanol).

  • Securely cap the tube and heat the mixture at 80 °C for 20 minutes.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane (B92381) to extract the this compound and vortex thoroughly.

  • Add 1 mL of saturated sodium bicarbonate solution to neutralize any excess acid.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.[8]

GC-MS Instrumentation and Conditions:

  • GC Column: A non-polar capillary column, such as a SLB®-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separation.[8]

  • Injector: Set to 220 °C with a split ratio of 10:1.[8]

  • Oven Program: Initial temperature of 70 °C for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5 minutes.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Scan Range: m/z 40-550.[8]

    • Source Temperature: 230 °C.[8]

    • Transfer Line Temperature: 240 °C.[8]

Data Analysis:

The identification of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. Key fragments for this compound include m/z 74 (resulting from a McLafferty rearrangement), 87, and the molecular ion at m/z 116.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Sample Preparation:

  • Dissolve a few milligrams of this compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

  • Frequency: 90 MHz or higher.

  • Solvent: CDCl₃.

  • Expected Chemical Shifts (ppm):

    • ~3.67 (s, 3H, -OCH₃)

    • ~2.24-2.40 (t, 2H, -CH₂COO-)

    • ~1.50-1.71 (m, 2H, -CH₂CH₂COO-)

    • ~1.23-1.46 (m, 2H, -CH₂CH₃)

    • ~0.92 (t, 3H, -CH₃)[5][9]

¹³C NMR Spectroscopy:

  • Frequency: 25.16 MHz or higher.

  • Solvent: CDCl₃.

  • Expected Chemical Shifts (ppm):

    • ~174.0 (C=O)

    • ~51.4 (-OCH₃)

    • ~34.0 (-CH₂COO-)

    • ~26.9 (-CH₂CH₂COO-)

    • ~22.3 (-CH₂CH₃)

    • ~13.6 (-CH₃)

Signaling Pathways and Biological Relevance

As a short-chain fatty acid ester, this compound is anticipated to be hydrolyzed in vivo to methanol (B129727) and valeric acid. Valeric acid, a short-chain fatty acid (SCFA), can then participate in various metabolic and signaling pathways. SCFAs, primarily produced by the gut microbiota, are crucial for maintaining gut homeostasis and influencing systemic health.[4][[“]] They act as both an energy source for colonocytes and as signaling molecules through the activation of G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs).[4]

These signaling pathways are involved in a wide range of physiological processes, including the regulation of inflammation, glucose and lipid metabolism, and appetite.[6][4][11] The metabolic fate of valeric acid likely involves its conversion to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for lipid synthesis.[6]

SCFAs_Signaling_Pathway cluster_gut Gut Lumen cluster_cell Host Cell (e.g., Colonocyte, Immune Cell) Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation SCFAs Short-Chain Fatty Acids (e.g., Valeric Acid) Gut Microbiota->SCFAs GPCRs GPR41, GPR43 SCFAs->GPCRs Activation HDACs Histone Deacetylases SCFAs->HDACs Inhibition Metabolism Glucose & Lipid Metabolism SCFAs->Metabolism Energy Source Signaling Cascades Signaling Cascades GPCRs->Signaling Cascades Gene Expression Gene Expression HDACs->Gene Expression Modulation Signaling Cascades->Metabolism Regulation Inflammation Inflammation Signaling Cascades->Inflammation Regulation

Caption: Simplified signaling pathway of short-chain fatty acids.

GCMS_Workflow Sample Sample Derivatization Esterification (if necessary) Sample->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation GC Column Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Analysis Mass Analyzer MS_Ionization->MS_Analysis Data_Analysis Data Analysis (Retention Time & Mass Spectrum) MS_Analysis->Data_Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This compound is a compound with significance in both industrial and research settings. This guide has provided a detailed overview of its fundamental physicochemical properties, along with robust experimental protocols for its analysis. The exploration of its potential biological roles through the lens of short-chain fatty acid metabolism and signaling opens avenues for further investigation, particularly in the context of gut health and metabolic diseases. The structured data and methodologies presented herein are intended to serve as a valuable resource for scientists and professionals in advancing their research and development efforts.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Boiling Point of Methyl Valerate (B167501)

This technical guide provides a comprehensive overview of the boiling point of methyl valerate (also known as methyl pentanoate), a key physical property relevant in various scientific and industrial applications, including flavor and fragrance compositions, and as a chemical intermediate.[1][2][3] The document details its boiling point at various pressures, outlines established experimental protocols for its determination, and presents a logical workflow for this process.

Physical and Chemical Properties

This compound is the methyl ester of pentanoic acid, with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol .[1] It exists as a clear, colorless liquid with a characteristic fruity odor, often described as apple- or pineapple-like.[1][2]

Summary of Physical Constants

The following table summarizes key physical properties of this compound for easy reference.

PropertyValueConditionsSource(s)
Molecular FormulaC6H12O2-[1][4]
Molecular Weight116.16 g/mol -[1][4]
Density0.875 - 0.893 g/mL@ 20-25 °C[1][2][5]
Melting Point-90.7 to -91 °C-[1][6]
Flash Point22.22 - 29 °CClosed Cup[4][5][6][7]
Refractive Index1.395 - 1.399@ 20 °C[2][4][5]
Water Solubility~3,500 - 5,060 mg/L@ 20-25 °C[5][6]
Boiling Point and Vapor Pressure Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Therefore, the boiling point is dependent on the ambient pressure. Various sources report the normal boiling point (at standard atmospheric pressure) of this compound to be in the range of 126-128 °C.[1][2][3]

The data below presents the boiling point of this compound at different pressures.

Boiling Point (°C)Pressure (mmHg)Pressure (hPa/kPa)Source(s)
127.7 - 127.97601013 hPa (101.3 kPa)[6]
1287601013 hPa (101.3 kPa)[1][2]
126.57601013 hPa (101.3 kPa)[4][7]
1267601013 hPa (101.3 kPa)[3]
118 - 1197601013 hPa (101.3 kPa)[5]
44 - 455066.7 hPa (6.67 kPa)[5]

The following table details the experimentally determined vapor pressure of this compound at various temperatures. This data is crucial for predicting the boiling point under vacuum or elevated pressure conditions.

Vapor Pressure (mmHg)Temperature (°C)Source(s)
14.520[6]
11.025[5]
6351.1[4][7]
26275[4][7]
32092.8[4][7]

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid compound such as this compound can be determined through several established laboratory techniques. The choice of method often depends on the quantity of the sample available and the required precision.

Simple Distillation

This is a fundamental method for purifying liquids and simultaneously determining their boiling point.[8]

Apparatus:

  • A round-bottomed flask (distilling flask)

  • A condenser

  • A heat source (e.g., heating mantle, sand bath)

  • A thermometer and adapter

  • A collection vessel (receiving flask)

  • Boiling chips or a magnetic stir bar

Procedure:

  • Place a measured volume of this compound (typically >5 mL) into the distilling flask along with a few boiling chips to ensure smooth boiling.[9]

  • Assemble the distillation apparatus as shown in standard laboratory manuals. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is distilling.[9]

  • Begin heating the flask gently. The heating rate should be controlled to produce a distillation rate of approximately 1-2 drops per second.[8]

  • Record the temperature when the first drop of distillate is collected and monitor the temperature throughout the distillation.

  • The boiling point is the stable temperature reading on the thermometer during the distillation of the bulk of the liquid.[9][10]

  • Record the ambient barometric pressure, as the observed boiling point must be corrected to standard pressure if required.[11]

Reflux Method

This method is suitable when only a small amount of sample is available. It involves heating the liquid to its boiling point under a condenser, which returns the condensed vapor to the boiling flask.

Apparatus:

  • A round-bottomed flask

  • A condenser

  • A thermometer

  • A heat source

Procedure:

  • Place the this compound sample (~5 mL) and a boiling chip into the round-bottomed flask.[9]

  • Attach the condenser vertically to the flask.

  • Insert the thermometer through the condenser so that its bulb is positioned in the vapor phase above the boiling liquid but below the condenser inlet.[9]

  • Heat the flask to bring the liquid to a steady boil.

  • The temperature will stabilize at the boiling point of the liquid as the vapor continuously condenses and returns to the flask. Record this stable temperature.[9]

Thiele Tube Method (Micro-scale)

This is a micro-method ideal for determining the boiling point of very small quantities of liquid.

Apparatus:

  • A Thiele tube filled with high-boiling mineral oil

  • A small sample vial (Durham tube)

  • A capillary tube (sealed at one end)

  • A thermometer

  • A rubber band or similar to attach the vial to the thermometer

Procedure:

  • Fill the small vial to about half-full with the this compound sample.[9]

  • Place the capillary tube into the vial with the open end down.[9]

  • Attach the vial to the thermometer. The bottom of the vial should be level with the thermometer bulb.

  • Insert this assembly into the Thiele tube, ensuring the sample is immersed in the oil.[9]

  • Gently heat the side arm of the Thiele tube. This will circulate the oil and ensure even heating.

  • As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[9]

  • Remove the heat and allow the apparatus to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[9]

Simulated Distillation by Gas Chromatography (GC)

This technique simulates the distillation process by separating components of a sample based on their boiling points using a gas chromatograph. It is particularly useful for complex mixtures but can also be applied to pure substances.[12][13]

Principle: The method relies on the principle that compounds elute from a non-polar GC column in order of their increasing boiling points.[12] The retention time of the analyte is correlated with its boiling point.

Procedure Outline:

  • Calibration: Calibrate the GC system using a mixture of n-alkanes with known boiling points. This creates a curve that correlates retention time with boiling point.[14]

  • Sample Preparation: The this compound sample may be analyzed neat or diluted in a suitable solvent (e.g., carbon disulfide).[14]

  • Analysis: Inject the prepared sample into the GC. The instrument is programmed with a specific temperature ramp. A Flame Ionization Detector (FID) is commonly used.

  • Data Interpretation: The retention time of the this compound peak is determined. Using the calibration curve, this retention time is converted to a boiling point.[14]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of a compound's boiling point.

Boiling_Point_Determination_Workflow cluster_prep 1. Preparation cluster_methods 2. Experimental Method Selection cluster_execution 3. Execution & Data Acquisition cluster_analysis 4. Analysis & Result start Sample Acquisition (this compound) prep Sample Preparation (Add boiling chips, etc.) start->prep method_select Select Appropriate Method prep->method_select distillation Simple Distillation method_select->distillation Large Sample reflux Reflux Method method_select->reflux Small Sample thiele Thiele Tube method_select->thiele Microscale gc Simulated Distillation (GC) method_select->gc High Purity/Mixture heating Apply Controlled Heat distillation->heating reflux->heating thiele->heating data_acq Record Temperature & Ambient Pressure gc->data_acq GC Run & Retention Time observation Observe Phase Change (Boiling / Elution) heating->observation observation->data_acq correction Apply Pressure Correction (if necessary) data_acq->correction result Final Boiling Point correction->result

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide to the Density of Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density of methyl valerate (B167501), a crucial physical property for various applications in research and development. This document summarizes quantitative data, details experimental protocols for density determination, and presents a visualization of the temperature-density relationship.

Quantitative Data: Density of Methyl Valerate

The density of a substance is a fundamental physical property, defined as its mass per unit volume. For this compound, a fatty acid methyl ester, density is influenced by temperature. The following table summarizes experimental data for the liquid density of this compound at various temperatures.

Temperature (K)Temperature (°C)Density (g/cm³)
283.15100.893
288.15150.888
293.15200.884
298.15250.879
303.15300.874
308.15350.869
313.15400.864
318.15450.859
323.15500.854
328.15550.849
333.15600.844
338.15650.839
343.15700.834
348.15750.829
353.15800.824
358.15850.819
363.15900.814

Note: This data is compiled from critically evaluated experimental data.[1] Additional reported values include 0.8947 g/cm³ at 20°C (68°F)[2][3], a range of 0.890 to 0.893 g/cm³ at 20°C[4], and 0.875 g/mL at 25°C[5][6][7].

Experimental Protocols for Density Measurement

The determination of liquid density is a routine yet critical measurement in a laboratory setting. Two common and accurate methods for this purpose are pycnometry and the use of an oscillating U-tube densitometer.

Pycnometry

This gravimetric method relies on the precise measurement of the mass of a known volume of liquid.

Protocol:

  • Cleaning and Calibration: A pycnometer, a glass flask with a specific, calibrated volume, is thoroughly cleaned and dried. Its empty mass is accurately measured using an analytical balance.

  • Filling: The pycnometer is then filled with the liquid sample, in this case, this compound. Care must be taken to avoid the presence of air bubbles.

  • Thermostatting: The filled pycnometer is placed in a thermostat-controlled water bath to bring the liquid to the desired temperature.

  • Weighing: Once thermal equilibrium is reached, the pycnometer is removed, carefully dried on the outside, and its total mass is measured.

  • Calculation: The density (ρ) is calculated using the following formula:

    ρ = (m_filled - m_empty) / V

    where:

    • m_filled is the mass of the filled pycnometer.

    • m_empty is the mass of the empty pycnometer.

    • V is the calibrated volume of the pycnometer.

Oscillating U-tube Densitometer

This method measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid.

Protocol:

  • Instrument Calibration: The instrument is calibrated using two substances of known density, typically dry air and deionized water.

  • Sample Injection: The this compound sample is injected into the clean, dry U-tube, ensuring no air bubbles are present.

  • Temperature Control: The instrument's built-in Peltier element controls the temperature of the U-tube to the desired setpoint.

  • Measurement: The instrument electronically excites the U-tube, causing it to oscillate. The resonant frequency of the oscillation is measured.

  • Density Calculation: The instrument's software automatically calculates the density of the sample based on the measured frequency and the initial calibration.

Visualization

Temperature-Density Relationship of this compound

The following diagram illustrates the inverse relationship between the temperature and the density of liquid this compound. As the temperature increases, the kinetic energy of the molecules increases, leading to an expansion in volume and a decrease in density.

Temperature_Density_Relationship cluster_0 Factors Affecting this compound Density cluster_1 Conceptual Representation Temperature Temperature Density Density Temperature->Density Inverse Relationship Increase Increase in Temperature Expansion Volume Expansion Increase->Expansion Decrease Decrease in Density Expansion->Decrease

Caption: Relationship between temperature and the density of this compound.

Experimental Workflow for Density Determination

The following diagram outlines the general workflow for the experimental determination of liquid density using either pycnometry or an oscillating U-tube densitometer.

Experimental_Workflow cluster_pycnometry Pycnometry cluster_utube Oscillating U-tube start Start prep Sample and Instrument Preparation start->prep measurement Density Measurement prep->measurement data_analysis Data Analysis and Calculation measurement->data_analysis p_clean Clean and Weigh Empty Pycnometer u_calib Calibrate Instrument end End data_analysis->end p_fill Fill with Sample p_clean->p_fill p_thermo Thermostat p_fill->p_thermo p_weigh Weigh Filled Pycnometer p_thermo->p_weigh p_calc Calculate Density p_weigh->p_calc p_calc->data_analysis u_inject Inject Sample u_calib->u_inject u_temp Set Temperature u_inject->u_temp u_measure Measure Frequency u_temp->u_measure u_calc Automatic Density Calculation u_measure->u_calc u_calc->data_analysis

References

An In-depth Technical Guide to the Aqueous Solubility of Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of methyl valerate (B167501), a crucial parameter for its application in various scientific and industrial fields, including flavor and fragrance formulation, chemical synthesis, and drug delivery systems. Understanding the solubility of this ester in water is fundamental to predicting its behavior in aqueous environments, which is critical for product formulation, environmental fate assessment, and toxicological studies.

Quantitative Solubility Data

The aqueous solubility of methyl valerate has been reported in several sources, with slight variations in the determined values, likely attributable to differences in experimental conditions and analytical techniques. The following table summarizes the available quantitative data for easy comparison.

Solubility ValueTemperatureSource
5.06 mg/mL25 °C (77 °F)Human Metabolome Database (HMDB)[1]
< 1 mg/mL22.2 °C (72 °F)National Toxicology Program (NTP), 1992[1][2]
5 g/L (5 mg/mL)Not SpecifiedChemicalBook[3]
3.5 g/L (3.5 mg/mL)20 °C (68 °F)Safety Data Sheet[4]
3.5 g/L20 °CVulcanchem[5]

Experimental Protocols for Determining Aqueous Solubility

While specific experimental details for the cited solubility values of this compound are not extensively published, the determination of aqueous solubility for non-volatile, stable substances is well-standardized. The OECD Guideline for the Testing of Chemicals, Test No. 105, outlines two primary methods: the Column Elution Method and the Flask Method.[1] Given the reported solubility of this compound (generally above 10⁻² g/L), the Flask Method is the more appropriate procedure. A detailed, generalized protocol based on the widely used "Shake-Flask Method" is provided below.

The Shake-Flask Method

This method is suitable for determining the solubility of substances with values above 10⁻² g/L and is based on reaching a saturation equilibrium of the solute in water at a constant temperature.[5][6]

1. Principle: An excess amount of the test substance (this compound) is agitated in water at a predetermined temperature for a sufficient period to reach equilibrium. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method.

2. Apparatus and Reagents:

  • Vessels: Glass flasks or tubes with sufficient volume and tight-fitting, inert stoppers.

  • Agitation Device: A mechanical shaker or magnetic stirrer with temperature control (e.g., a thermostatically controlled water bath).

  • Phase Separation Equipment: A centrifuge with temperature control.

  • Analytical Instrumentation: A validated analytical method for quantifying this compound in water, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • This compound: Pure, analytical grade.

  • Water: Distilled or deionized, of high purity.

3. Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.

  • Definitive Test:

    • An excess amount of this compound is added to each of several flasks containing a known volume of water. The excess is crucial to ensure that saturation is achieved.

    • The flasks are sealed and placed in the temperature-controlled agitator. The temperature should be maintained within ± 0.5 °C of the desired test temperature (e.g., 20 °C or 25 °C).

    • The flasks are agitated for a period determined by the preliminary test to be sufficient to reach equilibrium (typically 24 to 48 hours). It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

    • After agitation, the flasks are allowed to stand at the test temperature to allow for phase separation.

    • To ensure complete separation of undissolved this compound, the samples are centrifuged at the test temperature.

    • Aliquots of the clear, supernatant aqueous phase are carefully removed for analysis.

    • The concentration of this compound in the aliquots is determined using a validated analytical method (e.g., GC with a Flame Ionization Detector).

    • The experiment should be performed in at least triplicate to ensure the reproducibility of the results.

4. Data Analysis and Reporting: The solubility is reported as the mean concentration from the replicate samples where equilibrium was confirmed. The results are typically expressed in mg/L, g/L, or mg/mL, and the test temperature must be reported.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the aqueous solubility of this compound using the Shake-Flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to water in flasks B Seal flasks and place in temperature-controlled shaker A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow phases to separate C->D E Centrifuge samples to remove undissolved ester D->E F Extract aliquot of the aqueous supernatant E->F G Quantify this compound concentration (e.g., GC, HPLC) F->G H Calculate mean solubility and report with temperature G->H

Workflow for Shake-Flask Solubility Determination.

References

The Occurrence of Methyl Valerate in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl valerate (B167501) (methyl pentanoate) is a fatty acid methyl ester known for its characteristic fruity and sweet aroma, often described as apple- or pineapple-like. As a volatile organic compound (VOC), it plays a significant role in the flavor profiles of numerous fruits. Understanding the natural occurrence, concentration, and biosynthetic pathways of methyl valerate is crucial for food science, flavor chemistry, and potentially for pharmaceutical applications where natural compounds are investigated for their therapeutic properties. This technical guide provides an in-depth overview of the presence of this compound in various fruits, detailed experimental protocols for its analysis, and an exploration of its biosynthetic origins.

Data Presentation: Quantitative Occurrence of this compound and Related Esters in Fruits

The concentration of this compound and other methyl esters varies significantly among different fruit species, cultivars, and even with the stage of ripeness. The following table summarizes quantitative and semi-quantitative data on the presence of these compounds in a selection of fruits.

FruitCompoundConcentration / Relative Area (%)Method of AnalysisReference(s)
Strawberry (Fragaria × ananassa)This compound0.05 - 0.44 (relative peak area)HS-SPME-GC-MS[1]
Methyl isovalerateDetectedHS-SPME-GC-MS[2]
Pineapple (Ananas comosus)Methyl hexanoateDetectedHS-SPME-GC-MS[3]
Methyl octanoateDetectedHS-SPME-GC-MS[3]
Methyl decanoateDetectedHS-SPME-GC-MS[3]
Passion Fruit (Passiflora edulis)Methyl hexanoate14-75% (relative area)HS-SPME/GC-MS[4][5]
Acerola (Malpighia emarginata)Methyl butanoateKey aroma compoundHS-SPME/P&T-GC-MS[6]
Apple (Malus domestica)Methyl-2-methyl butyratePresent in 'Gala' applesOlfactometry[7]
Banana (Musa spp.)Methyl butyrateDetectedGC-MS, GC-O[8]
Kiwi (Actinidia deliciosa)Methyl caproateDominant compoundGC-IMS[9]
Methyl butanoateDetectedHS-SPME/GC-MS[10]
Pear (Pyrus spp.)Methyl palmitateDetected in most cultivarsHS-SPME with GC-MS[11]

Experimental Protocols: Analysis of this compound in Fruits

The analysis of volatile compounds like this compound from a complex fruit matrix requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method.

Sample Preparation
  • Fruit Homogenization: A representative sample of the fruit (e.g., 5-10 g of pulp) is homogenized to a puree. For fruits with a peel that may contain relevant volatiles, the peel can be analyzed separately or included in the homogenization.

  • Internal Standard: An internal standard (e.g., 2-octanone (B155638) or a deuterated analog of the analyte) is added to the homogenate at a known concentration to allow for accurate quantification.

  • Vial Preparation: A precise amount of the homogenized sample (e.g., 2-5 g) is placed into a headspace vial (e.g., 20 mL). To enhance the release of volatiles, a salt solution (e.g., NaCl) can be added to increase the ionic strength of the matrix. The vial is then hermetically sealed.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection: The choice of SPME fiber coating is critical for the efficient extraction of target analytes. For semi-polar compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable.

  • Extraction Conditions: The sealed vial is incubated at a specific temperature (e.g., 40-60 °C) for a set period (e.g., 15-30 minutes) to allow for the equilibration of volatiles in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 20-40 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250 °C), where the adsorbed volatiles are thermally desorbed onto the GC column.

  • Chromatographic Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms or equivalent). A typical temperature program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250 °C) to elute all compounds.

  • Mass Spectrometry Detection: As the compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectra are used for compound identification by comparing them to spectral libraries (e.g., NIST).

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis fruit Fruit Sample homogenate Homogenization fruit->homogenate is_add Add Internal Standard homogenate->is_add vial Transfer to Headspace Vial is_add->vial incubation Incubation vial->incubation extraction Headspace Extraction incubation->extraction desorption Thermal Desorption extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometry Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Experimental workflow for the analysis of volatile compounds in fruits.

Biosynthesis of this compound in Fruits

The biosynthesis of straight-chain esters like this compound in fruits primarily originates from the fatty acid metabolism pathway, specifically through the lipoxygenase (LOX) pathway.

Fatty acids, such as linoleic and linolenic acid, are the initial precursors. The LOX enzyme catalyzes the hydroperoxidation of these fatty acids. The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to form shorter-chain aldehydes. These aldehydes can be reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). Finally, alcohol acyltransferase (AAT) enzymes catalyze the esterification of these alcohols with an acyl-CoA (in this case, valeryl-CoA, which is also derived from fatty acid or amino acid metabolism) to produce the final ester, this compound. The methyl group is typically derived from methanol, which can be generated from the demethylation of pectin (B1162225) in the fruit cell wall.

biosynthesis_pathway fatty_acids Fatty Acids (e.g., Linoleic Acid) hydroperoxides Fatty Acid Hydroperoxides fatty_acids->hydroperoxides LOX aldehydes Aldehydes hydroperoxides->aldehydes HPL alcohols Straight-Chain Alcohols aldehydes->alcohols ADH methyl_valerate This compound alcohols->methyl_valerate AAT valeryl_coa Valeryl-CoA valeryl_coa->methyl_valerate AAT pectin Pectin methanol Methanol pectin->methanol Pectin Methylesterase methanol->methyl_valerate AAT

Biosynthetic pathway of this compound in fruits.

Conclusion

This compound is a naturally occurring ester that contributes to the desirable aroma of many fruits. Its presence and concentration are influenced by a variety of factors, including the specific fruit and its maturity. The analysis of this and other volatile compounds is reliably achieved through HS-SPME-GC-MS, a technique that allows for both qualitative and quantitative assessment. The biosynthesis of this compound is intricately linked to the fruit's fatty acid metabolism, highlighting the complex biochemical processes that give rise to the characteristic flavors we associate with different fruits. Further research into the quantitative distribution of this compound and the regulation of its biosynthetic pathway can provide valuable insights for the food and flavor industries, as well as for the broader field of natural product chemistry.

References

An In-depth Technical Guide to the Core Methyl Valerate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl valerate (B167501), a volatile ester with a characteristic fruity aroma, holds potential applications in the fragrance, flavor, and biofuel industries. The microbial biosynthesis of methyl valerate presents a sustainable alternative to traditional chemical synthesis. This technical guide provides a comprehensive overview of the core biosynthetic pathway for this compound production, focusing on metabolic engineering strategies in microbial hosts such as Escherichia coli. The guide details the key enzymatic steps, presents quantitative data from related engineered systems, outlines detailed experimental protocols, and provides visualizations of the relevant pathways and workflows.

Core Biosynthesis Pathway

The biosynthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor molecule, valeric acid (as valeryl-CoA), from central carbon metabolism. The second stage is the esterification of valeryl-CoA with methanol (B129727) to form this compound.

Stage 1: Valeryl-CoA Biosynthesis via the Reverse β-Oxidation (rBOX) Pathway

A highly efficient and promising route for the synthesis of C5 acyl-CoAs like valeryl-CoA is the reverse β-oxidation (rBOX) pathway.[1] This synthetic pathway is a reversal of the natural fatty acid degradation process and offers high carbon and energy efficiency as it does not involve a carboxylation step, thus avoiding the loss of carbon as CO2.[1][2] The rBOX pathway utilizes acetyl-CoA as the primary building block and can be engineered to produce acyl-CoAs of various chain lengths.

The key enzymatic steps in the rBOX pathway for valeryl-CoA synthesis are:

  • Initiation: The pathway begins with the condensation of a C3 precursor, propionyl-CoA, with acetyl-CoA. Propionyl-CoA can be supplied through various engineered pathways, such as the conversion of succinyl-CoA from the TCA cycle.[3][4]

  • Chain Elongation Cycle: The resulting 3-ketovaleryl-CoA enters a cycle of reduction, dehydration, and another reduction to form valeryl-CoA. This cycle is catalyzed by a set of core enzymes.

The core enzymes of the rBOX cycle are:

  • β-ketothiolase (thiolase): Catalyzes the condensation of an acyl-CoA with acetyl-CoA.

  • 3-hydroxyacyl-CoA dehydrogenase (HACD): Reduces the β-keto group to a hydroxyl group.

  • Enoyl-CoA hydratase (ECH): Dehydrates the 3-hydroxyacyl-CoA to an enoyl-CoA.

  • Enoyl-CoA reductase (ECR): Reduces the double bond to form the elongated acyl-CoA.

This compound Biosynthesis Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis rBOX Reverse β-Oxidation (rBOX) Pathway AcetylCoA->rBOX PropionylCoA Propionyl-CoA PropionylCoA->rBOX ValerylCoA Valeryl-CoA rBOX->ValerylCoA AAT Alcohol Acyltransferase (AAT) ValerylCoA->AAT Methanol Methanol Methanol->AAT MethylValerate This compound AAT->MethylValerate

Overall biosynthetic pathway for this compound.

Reverse Beta-Oxidation Cycle for Valeryl-CoA PropionylCoA Propionyl-CoA (C3) Thiolase β-Ketothiolase PropionylCoA->Thiolase AcetylCoA Acetyl-CoA (C2) AcetylCoA->Thiolase KetovalerylCoA 3-Ketovaleryl-CoA Thiolase->KetovalerylCoA HACD 3-Hydroxyacyl-CoA Dehydrogenase KetovalerylCoA->HACD NAD(P)H HydroxyvalerylCoA 3-Hydroxyvaleryl-CoA HACD->HydroxyvalerylCoA ECH Enoyl-CoA Hydratase HydroxyvalerylCoA->ECH - H2O PentenoylCoA Pentenoyl-CoA ECH->PentenoylCoA ECR Enoyl-CoA Reductase PentenoylCoA->ECR NAD(P)H ValerylCoA Valeryl-CoA (C5) ECR->ValerylCoA

The reverse β-oxidation cycle for valeryl-CoA synthesis.
Stage 2: Esterification of Valeryl-CoA

The final step in this compound biosynthesis is the esterification of valeryl-CoA with methanol. This reaction is catalyzed by an alcohol acyltransferase (AAT).[5][6] AATs are a diverse family of enzymes that transfer an acyl group from an acyl-CoA to an alcohol, forming an ester.[5][6] The selection of an AAT with high specificity and activity for both valeryl-CoA and methanol is crucial for achieving high titers of this compound.

Quantitative Data

While there is a lack of specific high-titer production data for this compound via a completely engineered pathway, data from the production of its precursor (valeric acid), a closely related C4 ester (methyl butyrate), and other short-chain fatty acid esters provide valuable benchmarks.

ProductHost OrganismProduction TiterYieldReference
Valerenic AcidSaccharomyces cerevisiae6.8 mg/L-[7]
3-Hydroxyvalerate (B1259860)Escherichia coli3.71 g/L0.241 g/g glycerol[2]
Butyric AcidEscherichia coli28.4 g/L0.37 g/g glucose[8]
Fatty Acid Short-Chain Esters (FASEs)Escherichia coli1008 mg/L-[3]
Mevalonate (B85504)Escherichia coli47 g/L-[9]

Experimental Protocols

This section outlines the key experimental methodologies for the construction and evaluation of a this compound-producing microbial strain, using E. coli as a model organism.

Protocol 1: Construction of a Valeric Acid-Producing E. coli Strain

This protocol describes the engineering of an E. coli strain to produce valeric acid by introducing the reverse β-oxidation pathway.

1. Host Strain Selection and Modification:

  • Start with a suitable E. coli strain, such as BL21(DE3) or DH5α.

  • To channel carbon flux towards the rBOX pathway and prevent degradation of intermediates, introduce the following genetic modifications:

    • fadR knockout: Deletion of the fatty acid metabolism regulator fadR to allow for the expression of β-oxidation genes in the absence of fatty acids.[10]

    • atoC(c) mutation: A constitutive mutation in the atoC regulator to enable expression of the ato operon, which includes a thiolase.[10]

    • arcA knockout: Deletion of the global regulator arcA to allow for expression of β-oxidation genes under microaerobic or anaerobic conditions.[10]

2. Plasmid Construction for rBOX Pathway Expression:

  • Synthesize the genes encoding the enzymes of the rBOX pathway. Genes can be sourced from various organisms and codon-optimized for expression in E. coli. For example:

    • β-ketothiolase: atoB from E. coli or bktB from Cupriavidus necator.

    • 3-hydroxyacyl-CoA dehydrogenase: hbd from Clostridium acetobutylicum.

    • Enoyl-CoA hydratase: crt from Clostridium acetobutylicum.

    • Enoyl-CoA reductase: ter from Treponema denticola.

  • Clone these genes into a suitable expression vector (e.g., pET or pTrc series plasmids) under the control of an inducible promoter (e.g., T7 or trc promoter). The genes can be arranged as a synthetic operon.

  • To produce the propionyl-CoA precursor, a pathway for its synthesis from succinyl-CoA can be included, for example, by expressing the sbm and ygfG genes from E. coli.[3]

  • A thioesterase, such as 'tesB' from E. coli, should be co-expressed to cleave the final valeryl-CoA to valeric acid.

3. Transformation and Verification:

  • Transform the engineered plasmid(s) into the modified E. coli host strain.[11]

  • Verify the successful transformation by plasmid sequencing and confirm protein expression via SDS-PAGE analysis of cell lysates after induction.

Workflow_Valeric_Acid_Strain start Start host_selection Select E. coli Host start->host_selection gene_knockout Perform Gene Knockouts (fadR, arcA) host_selection->gene_knockout transformation Transform E. coli gene_knockout->transformation plasmid_design Design rBOX Pathway Expression Plasmid gene_synthesis Synthesize & Codon- Optimize Genes plasmid_design->gene_synthesis cloning Clone Genes into Expression Vector gene_synthesis->cloning cloning->transformation verification Verify Transformants (Sequencing, Expression) transformation->verification end Valeric Acid Producing Strain verification->end

Workflow for constructing a valeric acid-producing E. coli strain.
Protocol 2: Heterologous Expression of Alcohol Acyltransferase (AAT)

This protocol details the expression of an AAT for the final esterification step.

1. AAT Gene Selection and Plasmid Construction:

  • Select a candidate AAT gene. While an AAT with high specificity for methanol and valeryl-CoA is ideal, a broad-substrate-range AAT, such as SAAT from strawberry (Fragaria x ananassa), can be a starting point for screening and protein engineering.[12]

  • Synthesize the AAT gene, codon-optimized for E. coli expression.

  • Clone the AAT gene into a compatible expression vector with a different antibiotic resistance marker than the rBOX pathway plasmid, under the control of an inducible promoter.

2. Co-transformation and Expression:

  • Co-transform the AAT expression plasmid into the valeric acid-producing E. coli strain.

  • Select for colonies containing both plasmids on agar (B569324) plates with the corresponding antibiotics.

  • Confirm the presence of both plasmids and the expression of all pathway enzymes.

Workflow_AAT_Expression start Start aat_selection Select AAT Gene start->aat_selection gene_synthesis Synthesize & Codon- Optimize AAT Gene aat_selection->gene_synthesis cloning Clone AAT into Compatible Vector gene_synthesis->cloning co_transformation Co-transform Valeric Acid Strain with AAT Plasmid cloning->co_transformation selection Select for Double Transformants co_transformation->selection verification Verify Plasmids and Protein Expression selection->verification end This compound Producing Strain verification->end

Workflow for heterologous expression of an alcohol acyltransferase.
Protocol 3: Fermentation for this compound Production

This protocol describes the cultivation of the engineered strain for this compound production.

1. Media and Culture Conditions:

  • ** inoculum:** Grow a single colony of the engineered E. coli strain overnight at 37°C in LB medium containing the appropriate antibiotics.

  • Production Medium: Inoculate a larger volume of defined medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., 20 g/L glucose or glycerol), antibiotics, and any necessary precursors for the propionyl-CoA pathway.

  • Induction: When the culture reaches a mid-log phase (OD600 of ~0.6-0.8), induce protein expression by adding the appropriate inducer (e.g., IPTG).

  • Methanol Feed: After induction, supplement the culture with methanol to a final concentration of 1-2% (v/v). Methanol can be added in pulses to avoid toxicity.

  • Cultivation: Continue cultivation at a reduced temperature (e.g., 30°C) for 48-72 hours to allow for product accumulation. Maintain microaerobic or anaerobic conditions to favor the rBOX pathway.

2. Fed-Batch Fermentation (for higher titers):

  • For higher cell densities and product titers, a fed-batch fermentation strategy can be employed.

  • Start with a batch culture in a bioreactor with controlled pH and dissolved oxygen.

  • After the initial carbon source is depleted, feed a concentrated solution of the carbon source and other nutrients to maintain cell growth and productivity.[13]

  • Methanol can be co-fed with the primary carbon source.

Protocol 4: Quantification of this compound by GC-MS

This protocol details the extraction and analysis of this compound from the fermentation broth.

1. Sample Preparation:

  • Centrifuge a sample of the fermentation broth to pellet the cells.

  • To the supernatant, add an internal standard (e.g., methyl hexanoate) for accurate quantification.

  • Perform a liquid-liquid extraction of the volatile esters using an organic solvent such as ethyl acetate (B1210297) or hexane.[4][14] Vigorously mix the supernatant with the solvent and then separate the organic phase.

  • Dry the organic phase with a drying agent like anhydrous sodium sulfate.

2. GC-MS Analysis:

  • Inject the extracted sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions (Example):

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 35-350.

  • Identify this compound by its retention time and mass spectrum, and quantify it by comparing its peak area to that of the internal standard and a calibration curve of pure this compound.[4]

Workflow_GCMS_Quantification start Start sampling Collect Fermentation Broth Sample start->sampling centrifugation Centrifuge to Separate Supernatant sampling->centrifugation add_is Add Internal Standard centrifugation->add_is extraction Liquid-Liquid Extraction with Organic Solvent add_is->extraction drying Dry Organic Phase extraction->drying gcms_analysis Inject into GC-MS for Analysis drying->gcms_analysis data_analysis Identify and Quantify This compound gcms_analysis->data_analysis end End data_analysis->end

Workflow for GC-MS quantification of this compound.

Conclusion and Future Outlook

The microbial biosynthesis of this compound is a promising avenue for the sustainable production of this valuable chemical. The reverse β-oxidation pathway provides an efficient route for the synthesis of the valeryl-CoA precursor, and the final esterification can be achieved through the expression of an alcohol acyltransferase. While high-titer production of this compound has yet to be specifically reported, the successful engineering of related short-chain fatty acids and their esters demonstrates the feasibility of this approach.

Future research should focus on:

  • Enzyme Discovery and Engineering: Identifying and engineering AATs with high specificity and catalytic efficiency for methanol and valeryl-CoA.

  • Pathway Optimization: Fine-tuning the expression levels of the rBOX pathway enzymes and optimizing the supply of precursors and cofactors.

  • Host Strain Engineering: Further modifications to the host metabolism to enhance carbon flux towards this compound and improve product tolerance.

  • Process Optimization: Developing robust and scalable fermentation and product recovery processes.

By addressing these challenges, the microbial production of this compound can become a commercially viable and environmentally friendly alternative to chemical synthesis.

References

Spectroscopic Profile of Methyl Valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for methyl valerate (B167501) (CAS 624-24-8), a methyl ester of pentanoic acid.[1][2] The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document includes detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl valerate, providing a clear reference for its structural characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.67Singlet3H-OCH₃
2.24Triplet2H-C(O)CH₂-
1.50 - 1.71Multiplet2H-CH₂CH₂C(O)-
1.23 - 1.46Multiplet2H-CH₂CH₃
0.92Triplet3H-CH₃

Solvent: CDCl₃, Frequency: 90 MHz. Data sourced from public databases.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
174.23C=O
51.38-OCH₃
33.90-C(O)CH₂-
27.21-CH₂CH₂C(O)-
22.42-CH₂CH₃
13.73-CH₃

Solvent: CDCl₃, Frequency: 25.16 MHz. Data sourced from public databases.[3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H Stretch (Alkyl)
1740StrongC=O Stretch (Ester)
1465 - 1450MediumC-H Bend (Alkyl)
1250 - 1000StrongC-O Stretch (Ester)

Sample Preparation: Liquid Film.

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
116~5[M]⁺ (Molecular Ion)
87~33[M - C₂H₅]⁺
85~37[M - OCH₃]⁺
74100[CH₃OC(OH)=CH₂]⁺ (McLafferty Rearrangement)
57~37[C₄H₉]⁺
43~44[C₃H₇]⁺

Ionization Method: Electron Ionization (EI).[4]

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.[5]

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[5]

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.[5][6]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.[5]

2.1.2. NMR Data Acquisition

  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 90 MHz or higher for ¹H NMR).[3]

  • Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved signals.[5]

  • Acquisition Parameters (¹H NMR):

    • Pulse Angle: A 90° pulse is typically used for standard 1D ¹H NMR.[5]

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).[5]

    • Acquisition Time: Typically 2-4 seconds.[5]

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.[5]

  • Acquisition Parameters (¹³C NMR):

    • Decoupling: Employ broadband proton decoupling to simplify the spectrum by removing C-H coupling.

    • Spectral Width: Set a spectral width to cover all expected carbon signals (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid/Thin Film)

  • Plate Selection: Use clean, dry salt plates (e.g., NaCl or KBr) that are transparent to IR radiation.[7]

  • Sample Application: Place a small drop of this compound onto the center of one salt plate.[7]

  • Film Formation: Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film between the plates.[8]

  • Mounting: Place the assembled plates into the sample holder of the IR spectrometer.[8]

2.2.2. IR Data Acquisition

  • Background Scan: First, run a background spectrum with no sample in the beam path. This is to be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.[8]

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction

  • Direct Infusion: For a pure liquid sample like this compound, direct infusion via a syringe pump into the ionization source is a common method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Alternatively, the sample can be injected into a gas chromatograph to separate it from any potential impurities before it enters the mass spectrometer.

2.3.2. Data Acquisition (Electron Ionization)

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z. The resulting data is plotted as a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film on Salt Plates Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (for GC-MS or Infusion) Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (e.g., GC-MS) Prep_MS->Acq_MS Analyze_NMR Analyze Chemical Shifts, Coupling, Integration Acq_NMR->Analyze_NMR Analyze_IR Identify Functional Group Frequencies Acq_IR->Analyze_IR Analyze_MS Determine Molecular Weight & Fragmentation Pattern Acq_MS->Analyze_MS Elucidation Combine Spectroscopic Data to Confirm Structure Analyze_NMR->Elucidation Analyze_IR->Elucidation Analyze_MS->Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the NMR Spectral Analysis of Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of methyl valerate (B167501). It includes detailed tables of ¹H and ¹³C NMR spectral data, experimental protocols for sample preparation and data acquisition, and visualizations of the molecular structure and analytical workflow to facilitate a deeper understanding of its spectroscopic properties.

Introduction to Methyl Valerate and NMR Spectroscopy

This compound, also known as methyl pentanoate, is the methyl ester of pentanoic acid. Its chemical formula is C₆H₁₂O₂. It is a colorless liquid with a fruity odor, commonly used in fragrances and as a food flavoring agent.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei. This guide will delve into the interpretation of the ¹H and ¹³C NMR spectra of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
LabelChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
a3.66Singlet3H--O-CH₃
b2.31Triplet2H7.5-C(=O)-CH₂-
c1.61Sextet2H7.5-CH₂-CH₂-CH₃
d1.33Sextet2H7.5-CH₂-CH₃
e0.92Triplet3H7.4-CH₃
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃[1]
LabelChemical Shift (δ) ppmAssignment
1174.23-C=O
251.38-O-CH₃
333.90-C(=O)-CH₂-
427.21-CH₂-CH₂-CH₃
522.42-CH₂-CH₃
613.73-CH₃

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), to dissolve the sample. The deuterium (B1214612) signal is used by the spectrometer to stabilize the magnetic field (locking).

  • Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Data Acquisition and Processing

The following is a generalized workflow for acquiring and processing NMR data:

  • Instrument Setup: Insert the prepared NMR tube into the spectrometer's probe.

  • Locking: The spectrometer locks onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to achieve sharp, well-resolved spectral lines. This can be done manually or automatically.

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.

  • Acquisition: Set the appropriate experimental parameters, such as the number of scans, spectral width, and relaxation delay. The free induction decay (FID) signal is then acquired.

  • Processing: The acquired FID is converted into a frequency-domain spectrum using a mathematical operation called Fourier Transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • Peak Picking and Integration: The chemical shifts of the peaks are determined, and for ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atoms labeled according to the assignments in the NMR data tables.

methyl_valerate_structure cluster_valerate Valerate Chain cluster_methyl Methyl Group C1 C¹(O) O1 O C1->O1 C2 C²H₂ C1->C2 O2 O C1->O2 C3 C³H₂ C2->C3 H_b b C2->H_b 2H C4 C⁴H₂ C3->C4 H_c c C3->H_c 2H C5 C⁵H₃ C4->C5 H_d d C4->H_d 2H H_e e C5->H_e 3H C6 C⁶H₃ O2->C6 H_a a C6->H_a 3H

This compound Structure with NMR Assignments
NMR Spectral Analysis Workflow

The logical flow of an NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: Obtain this compound Sample weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune acquire Acquire Free Induction Decay (FID) tune->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum (e.g., to TMS) phase_baseline->reference analyze Peak Picking, Integration, and Assignment reference->analyze end End: Final Spectral Analysis analyze->end

NMR Spectral Analysis Workflow

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectrum of methyl valerate (B167501) (also known as methyl pentanoate). It includes a detailed analysis of the spectral data, a standard experimental protocol for acquiring the spectrum, and a visual representation of the proton signaling pathways.

¹H NMR Spectral Data of Methyl Valerate

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the five chemically non-equivalent sets of protons in the molecule. The data presented below is a representative summary based on spectra obtained in deuterated chloroform (B151607) (CDCl₃) at 90 MHz.

Proton Assignment (Structure Label) Chemical Shift (δ) [ppm] Multiplicity Integration Coupling Constant (J) [Hz]
a~3.67Singlet3HN/A
b~2.31Triplet2H~7.4
c~1.62Sextet (multiplet)2H~7.4, ~7.5
d~1.35Sextet (multiplet)2H~7.5, ~7.3
e~0.92Triplet3H~7.3

Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the experimental conditions such as solvent, concentration, and spectrometer frequency.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Materials: this compound (high purity), deuterated chloroform (CDCl₃, 99.8%+ D), NMR tube (5 mm), Pasteur pipette, small vial.

  • Procedure:

    • In a clean, dry vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Software: Standard NMR data acquisition and processing software.

  • Parameters:

    • Nucleus: ¹H

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

    • Number of Scans: 8 to 16 (for a sample of this concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: 2-4 seconds

    • Spectral Width: 0-12 ppm

    • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the multiplicities and measure the coupling constants.

Visualization of Proton Signaling

The following diagram illustrates the structure of this compound and the spin-spin coupling relationships between the adjacent non-equivalent protons.

This compound Structure and Proton Coupling

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl valerate (B167501). The information contained herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents key data in a structured format, details experimental protocols, and includes a visual representation of the molecular structure to aid in the interpretation of spectral data.

Introduction to Methyl Valerate

This compound, also known as methyl pentanoate, is the methyl ester of pentanoic acid. It is a colorless liquid with a fruity odor, commonly found in fruits and used as a flavoring agent. In the context of chemical research and drug development, understanding the precise chemical structure and properties of small molecules like this compound is crucial. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule.

13C NMR Chemical Shift Data

The 13C NMR spectrum of this compound exhibits distinct signals for each of its six carbon atoms. The chemical shifts are influenced by the local electronic environment of each carbon nucleus. The data presented below has been compiled from various spectroscopic databases and is presented in a clear, tabular format for easy reference and comparison.

Carbon AtomAssignmentChemical Shift (ppm) in CDCl₃
C1C=O (Carbonyl)174.23
C2-OCH₃ (Methoxy)51.38
C3-CH₂-33.90
C4-CH₂-27.21
C5-CH₂-22.42
C6-CH₃ (Methyl)13.73

Table 1: 13C NMR chemical shifts of this compound recorded in deuterated chloroform (B151607) (CDCl₃) at a frequency of 25.16 MHz.[1]

Experimental Protocol for 13C NMR Spectroscopy

The following section outlines a detailed methodology for the acquisition of a 13C NMR spectrum of this compound. This protocol is a generalized procedure suitable for small organic molecules.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

  • Sample Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ is recommended.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

  • Dissolution and Transfer:

    • Accurately weigh the desired amount of this compound and dissolve it in the appropriate volume of CDCl₃ in a small vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). A small amount can be added to the solvent.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A standard NMR spectrometer equipped with a broadband probe is required. The data presented in this guide was obtained on a Varian instrument operating at a frequency of 25.16 MHz for 13C nuclei.[1]

  • Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent to stabilize the magnetic field.

  • Shimming: Shim the magnetic field to achieve high homogeneity and resolution. This can be done automatically or manually.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbonyl carbon.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the entire range of carbon chemical shifts in organic molecules.

    • Temperature: The experiment is typically performed at room temperature (around 298 K).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the CDCl₃ solvent peak to 77.16 ppm or the TMS signal to 0.00 ppm.

  • Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Molecular Structure and Atom Numbering

To facilitate the correlation of the chemical shifts with the molecular structure, a diagram of this compound with numbered carbon atoms is provided below.

Caption: Structure of this compound with carbon atom numbering.

This guide provides essential data and methodologies for the 13C NMR analysis of this compound. The structured presentation of chemical shifts, a detailed experimental protocol, and a clear molecular diagram are intended to support the work of researchers and scientists in their analytical and developmental endeavors.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of methyl valerate (B167501), intended for researchers, scientists, and professionals in drug development. It details the primary fragmentation pathways, presents quantitative data on ion abundance, and outlines the experimental methodologies employed in generating these data.

Introduction to the Mass Spectrometry of Methyl Valerate

This compound (C₆H₁₂O₂), also known as methyl pentanoate, is a fatty acid methyl ester. Its analysis by mass spectrometry, particularly using electron ionization (EI), reveals a characteristic fragmentation pattern that is crucial for its identification and structural elucidation. The molecular ion (M⁺˙) of this compound has a mass-to-charge ratio (m/z) of 116.[1][2] Upon ionization, the molecule undergoes several predictable fragmentation reactions, leading to a series of fragment ions that constitute its mass spectrum.

Primary Fragmentation Pathways

The fragmentation of the this compound molecular ion is dominated by three principal mechanisms: the McLafferty rearrangement, α-cleavage, and σ-cleavage of the alkyl chain.

2.1. McLafferty Rearrangement

The most prominent fragmentation pathway for this compound is the McLafferty rearrangement, a characteristic reaction of molecules containing a keto group and a γ-hydrogen.[1][3] This process involves the intramolecular transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. This rearrangement results in the formation of a resonance-stabilized enol radical cation at m/z 74, which is often the base peak in the spectrum, and a neutral ethylene (B1197577) molecule.[1]

A related rearrangement can also occur, involving a double hydrogen transfer, which leads to a fragment ion at m/z 87.[1][4]

2.2. α-Cleavage

Alpha-cleavage involves the homolytic cleavage of the bond adjacent to the carbonyl group. For this compound, this can result in the loss of the methoxy (B1213986) group (•OCH₃) to form an acylium ion at m/z 85, or the loss of the butyl group (•C₄H₉) to form a methoxycarbonyl cation at m/z 59.[1]

2.3. σ-Cleavage

Cleavage of the sigma bonds within the alkyl chain (butyl group) leads to a series of aliphatic fragment ions. These are typically observed at m/z values corresponding to CₙH₂ₙ₊₁⁺, such as m/z 57 ([C₄H₉]⁺), m/z 43 ([C₃H₇]⁺), and m/z 29 ([C₂H₅]⁺).[1][4] Another significant fragment at m/z 42 is attributed to the complementary McLafferty rearrangement ion, [C₃H₆]⁺˙.[4]

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the 70 eV electron ionization mass spectrum of this compound, with data compiled from the NIST database.

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
1165[C₆H₁₂O₂]⁺˙ (Molecular Ion)-
8725[C₄H₇O₂]⁺Double Hydrogen Rearrangement
8510[C₅H₉O]⁺α-Cleavage (loss of •OCH₃)
74100[C₃H₆O₂]⁺˙McLafferty Rearrangement
5915[CH₃OCO]⁺α-Cleavage (loss of •C₄H₉)
5720[C₄H₉]⁺σ-Cleavage
4330[C₃H₇]⁺σ-Cleavage
4218[C₃H₆]⁺˙Complementary McLafferty Rearrangement
2915[C₂H₅]⁺σ-Cleavage

Visualization of Fragmentation Pathways

The logical relationships of the key fragmentation pathways of this compound are depicted in the following diagram.

Methyl_Valerate_Fragmentation cluster_rearrangement Rearrangement Pathways cluster_alpha α-Cleavage cluster_sigma σ-Cleavage M This compound Molecular Ion (M⁺˙) m/z 116 m74 m/z 74 [C₃H₆O₂]⁺˙ M->m74 McLafferty Rearrangement m87 m/z 87 [C₄H₇O₂]⁺ M->m87 Double H Rearrangement m85 m/z 85 [C₅H₉O]⁺ M->m85 - •OCH₃ m59 m/z 59 [CH₃OCO]⁺ M->m59 - •C₄H₉ m57 m/z 57 [C₄H₉]⁺ M->m57 σ-cleavage m43 m/z 43 [C₃H₇]⁺ m57->m43 - CH₂ m29 m/z 29 [C₂H₅]⁺ m43->m29 - CH₂ GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection & Vaporization Column Chromatographic Separation Injector->Column IonSource Electron Ionization (70 eV) Column->IonSource MassAnalyzer Mass Analysis (m/z Separation) IonSource->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector DataSystem Mass Spectrum Generation Detector->DataSystem Signal Processing

References

An In-depth Technical Guide to the GC-MS Analysis of Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the identification and quantification of methyl valerate (B167501) using Gas Chromatography-Mass Spectrometry (GC-MS). It covers sample preparation, instrument parameters, mass spectral interpretation, and data presentation, designed to assist researchers in developing and implementing robust analytical protocols.

Introduction to Methyl Valerate and GC-MS Analysis

This compound (also known as methyl pentanoate) is a fatty acid methyl ester (FAME) with the molecular formula C6H12O2.[1][2] It is found in various natural products and is used as a flavoring and fragrance agent.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4][5] The technique couples the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[5]

Experimental Protocols

A successful GC-MS analysis of this compound relies on proper sample preparation and optimized instrument conditions.

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and prepare it in a solvent suitable for GC-MS injection.

Materials and Reagents:

  • Solvent: n-hexane (96.0% or higher purity) is a common and suitable solvent.[6] Other volatile organic solvents such as dichloromethane (B109758) or ethyl acetate (B1210297) can also be used.[4][7] Avoid aqueous solutions as they are generally incompatible with standard GC-MS systems.[8]

  • Sample Containers: Use clean glass containers and autosampler vials to prevent contamination.[4]

  • This compound Standard: An analytical standard of this compound (≥99.8% purity) is required for instrument calibration and identification confirmation.

Protocol for Standard Preparation:

  • Prepare a stock solution of this compound in n-hexane. For example, a 10 mmol/L solution can be prepared by dissolving the appropriate amount of this compound in n-hexane.[6]

  • Perform serial dilutions of the stock solution to create a series of calibration standards at different concentrations. These will be used to generate a calibration curve for quantitative analysis.

  • Transfer the final solutions to 1.5 mL glass GC autosampler vials.[8] Ensure the samples are free of particles by centrifuging or filtering if necessary.[4]

Protocol for Sample Extraction:

For samples where this compound is present in a complex matrix, an extraction step is necessary. Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are common techniques.[7]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids. For aqueous samples, an organic solvent like dichloromethane or hexane (B92381) can be used to extract this compound.[7]

  • Solid-Phase Microextraction (SPME): This is a solvent-free technique where a coated fiber is exposed to the sample or its headspace. The analytes adsorb to the fiber, which is then directly introduced into the GC inlet for analysis.[7]

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.

Parameter Typical Setting
Gas Chromatograph
Injector Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)
Injection Volume1 µL[6]
Carrier GasHelium or Hydrogen
ColumnA non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.[9]
Oven Temperature ProgramInitial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. (This is an example and should be optimized)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[6][10]
Ionization Energy70 eV[6]
Mass Rangem/z 35-350
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
DetectorTime-of-Flight (TOF) or Quadrupole

Data Presentation and Interpretation

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by specific fragment ions that are indicative of its structure. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 116.[1]

Key Fragment Ions:

The fragmentation of this compound under electron ionization is well-documented. The most intense peak, the base peak, is typically at m/z 74, which results from a classic McLafferty rearrangement.[6][11]

m/z Ion Identity Significance
116[C6H12O2]⁺Molecular Ion
87[M - C2H5]⁺Loss of an ethyl group.[6][12]
85[M - OCH3]⁺Loss of the methoxy (B1213986) group via alpha-cleavage.[6][11]
74[C3H6O2]⁺Base peak resulting from McLafferty rearrangement.[6][11]
59[COOCH3]⁺Fragment from alpha-cleavage.[6][11]
57[C4H9]⁺Aliphatic fragment from cleavage of the alkyl chain.[12]
43[C3H7]⁺Aliphatic fragment from cleavage of the alkyl chain.[12]
29[C2H5]⁺Aliphatic fragment from cleavage of the alkyl chain.[12]

Table 1: Prominent ions in the electron ionization mass spectrum of this compound.

The interpretation of the mass spectrum is confirmed by comparing the acquired spectrum with a reference spectrum from a library, such as the NIST Mass Spectral Library.[10]

Visualizations

The following diagrams illustrate the key processes in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Matrix Extraction Extraction (LLE or SPME) Sample->Extraction Solvent Dissolution (n-hexane) Extraction->Solvent Vial Autosampler Vial Solvent->Vial Injector Injector Vial->Injector Injection GC_Column GC Column (Separation) Injector->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Chromatogram Total Ion Chromatogram (TIC) MS_Detector->Chromatogram Data Acquisition Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

GC-MS Experimental Workflow for this compound Analysis.

Fragmentation_Pathway cluster_frags Primary Fragmentation Pathways MV This compound [M]⁺˙ m/z 116 McLafferty McLafferty Rearrangement [C3H6O2]⁺˙ m/z 74 MV->McLafferty - C3H6 Alpha_Cleavage1 α-Cleavage [M - OCH3]⁺ m/z 85 MV->Alpha_Cleavage1 - •OCH3 Alpha_Cleavage2 α-Cleavage [M - C2H5]⁺ m/z 87 MV->Alpha_Cleavage2 - •C2H5

Key Fragmentation Pathways of this compound in EI-MS.

Data_Processing_Flow Raw_Data Raw GC-MS Data (.d file) TIC Generate Total Ion Chromatogram (TIC) Raw_Data->TIC Peak_Integration Peak Integration TIC->Peak_Integration Library_Search Mass Spectral Library Search (NIST) Peak_Integration->Library_Search Calibration Calibration Curve Peak_Integration->Calibration Identification Compound Identification Library_Search->Identification Quantification Quantification Identification->Quantification Calibration->Quantification Report Final Report Quantification->Report

Logical Flow of GC-MS Data Processing for this compound.

References

An In-depth Technical Guide on the Theoretical Studies of Methyl Valerate's Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl valerate (B167501) (C6H12O2), a methyl ester of pentanoic acid, is a molecule of interest in various fields, including fragrance, plasticizers, and as a model system for studying intramolecular interactions.[1][2] Its structural flexibility, characterized by multiple conformational minima and internal rotations, presents a compelling case for theoretical investigation. This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of methyl valerate, focusing on its conformational landscape and the computational methodologies employed to elucidate its properties. Quantitative data from key studies are presented in structured tables, and detailed experimental and theoretical protocols are outlined. Visual diagrams generated using the DOT language are provided to illustrate key workflows and relationships, adhering to stringent visualization standards.

Conformational Landscape of this compound

Theoretical studies, corroborated by experimental microwave spectroscopy, have revealed that this compound exists as a mixture of conformers in the gas phase. Quantum chemical calculations have identified at least 11 minima for the anti-ester configuration. Of these, two primary conformers have been experimentally identified and are the focus of detailed structural analysis.[3]

These conformers are distinguished by the orientation of the alkyl chain:

  • Conformer I (C

    sss 
    symmetry): This conformer possesses a straight alkyl chain, resulting in a plane of symmetry.

  • Conformer II (C

    111 
    symmetry): In this conformer, the alkyl chain is bent, leading to a lower symmetry.[4]

The most stable conformer has been identified as having a straight alkyl chain with C

sss
symmetry, as determined by optimization at the MP2/6-311++G(d,p) level of theory.[3]

Quantitative Molecular Structure Data

The following tables summarize the key quantitative data obtained from theoretical calculations and experimental spectroscopy for the two primary conformers of this compound.

Table 1: Calculated Rotational Constants and Centrifugal Distortion Constants
ParameterConformer I (C
sss
)
Conformer II (C
111
)
Rotational Constants (MHz)
A2895.333689.09
B1045.21854.33
C829.54751.19
Centrifugal Distortion Constants (kHz)
ΔJ0.140.11
ΔJK-0.350.52
ΔK1.50-0.78
δJ0.030.02
δK0.210.15

Data sourced from microwave spectroscopy studies, with theoretical calculations used to guide assignments.[3]

Table 2: Barrier to Internal Rotation of the Methoxy (B1213986) Methyl Group
ConformerTheoretical MethodBarrier Height (cm⁻¹)Barrier Height (kJ/mol)
Conformer I (C
sss
)
Experimental (Microwave Spectroscopy)418.059(27)5.001
Conformer II (C
111
)
Experimental (Microwave Spectroscopy)417.724(70)4.997

The barrier to internal rotation of the methoxy methyl group is a critical parameter for understanding the dynamics of the molecule.[3][4]

Experimental and Theoretical Protocols

Experimental Protocol: Microwave Spectroscopy

The experimental determination of the rotational constants and internal rotation barriers for this compound conformers was primarily achieved through molecular jet Fourier transform microwave (MJ-FTMW) spectroscopy.

  • Instrumentation: Two molecular jet Fourier transform spectrometers were utilized, covering a frequency range of 2 to 40 GHz.

  • Sample Introduction: A sample of this compound was diluted in a carrier gas (e.g., helium or neon) and expanded through a nozzle into a high-vacuum chamber. This process cools the molecules to a few Kelvin, simplifying the rotational spectrum by populating only the lowest energy levels.

  • Data Acquisition: Short microwave pulses were used to polarize the molecules in the jet. The subsequent free induction decay (FID) of the coherent emission from the molecules was detected, and Fourier transformation of the FID yielded the high-resolution rotational spectrum.

  • Analysis: The observed rotational transitions were assigned to specific conformers with the aid of quantum chemical predictions. The precise frequencies of these transitions were then fitted to a rotational Hamiltonian to determine the rotational constants, centrifugal distortion constants, and the barrier to internal rotation of the methoxy methyl group.

Theoretical Protocol: Quantum Chemical Calculations
  • Software: The Gaussian suite of programs is commonly used for such calculations.

  • Conformational Search: An initial conformational search is performed to identify all possible low-energy structures. This can be done using lower-level, less computationally expensive methods like molecular mechanics or semi-empirical methods, followed by re-optimization of the unique conformers at a higher level of theory.

  • Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized to find the stationary points on the potential energy surface. Harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies.

    • Level of Theory: A common choice for accurate geometry and energy predictions for molecules of this size is Møller-Plesset perturbation theory to the second order (MP2).

    • Basis Set: Pople-style basis sets, such as 6-311++G(d,p), or correlation-consistent basis sets, like cc-pVDZ, are frequently employed. It has been noted that the MP2/cc-pVDZ level of theory was successful in predicting rotational constants that guided the experimental assignment of the C

      111
      conformer, whereas the MP2/6-311++G(d,p) level was less reliable for this specific conformer.[3]

  • Calculation of Molecular Properties: Once the optimized geometries are obtained, various molecular properties are calculated, including rotational constants, dipole moments, and the potential energy surface for internal rotations.

  • Internal Rotation Barrier Calculation: The barrier to internal rotation of the methoxy methyl group is determined by performing a relaxed potential energy surface scan. This involves rotating the methyl group in fixed increments (e.g., 10-15 degrees) while allowing the rest of the molecular geometry to relax at each step. The energy difference between the minimum and maximum points on the resulting potential energy curve gives the barrier height.

Visualizations

Workflow for Conformational Analysis of this compound```dot

Conformational_Analysis_Workflow prop_calc prop_calc assignment assignment prop_calc->assignment Guide Assignment fitting fitting final_analysis Comparison & Final Structural Determination fitting->final_analysis Experimental Parameters barrier_calc barrier_calc barrier_calc->final_analysis Theoretical Parameters

Caption: Relationship between theoretical and experimental data.

Conclusion

The molecular structure of this compound is characterized by a rich conformational landscape, dominated by two primary conformers with C

sss
and C
111
symmetry. The combination of high-level quantum chemical calculations and high-resolution microwave spectroscopy has provided a detailed and accurate picture of its geometry and internal dynamics. The methodologies and data presented in this guide serve as a valuable resource for researchers in computational chemistry, spectroscopy, and drug development, offering insights into the structural preferences and dynamic behavior of flexible ester molecules. The synergy between theoretical predictions and experimental validation is crucial for obtaining a reliable understanding of such molecular systems.

References

Quantum Chemical Calculations of Methyl Valerate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl valerate (B167501) (C₆H₁₂O₂), the methyl ester of pentanoic acid, serves as a significant model compound in various chemical studies, including biofuel combustion research and mass spectrometry.[1][2] Understanding its conformational landscape, thermochemical properties, and reaction mechanisms at a molecular level is crucial for these applications. Quantum chemical calculations provide a powerful theoretical framework to elucidate these properties with high accuracy. This technical guide offers a detailed overview of the computational methodologies employed in the study of methyl valerate, presents key quantitative data, and visualizes important molecular processes.

Conformational Analysis

The conformational flexibility of this compound, arising from the rotation around its single bonds, leads to various conformers with different energies. Identifying the most stable conformer is a critical first step in most quantum chemical studies, as it represents the most probable structure of the molecule at equilibrium.

Computational Methodology

A common approach for conformational analysis involves an initial scan of the potential energy surface by systematically rotating key dihedral angles. The identified low-energy conformers are then fully optimized to locate the true energy minima. A study of the rotational spectrum of this compound has provided insights into its conformational structures.[3] For esters like this compound, high-level theoretical methods are required for accurate conformational energy predictions.

Optimized Geometry of the Most Stable Conformer

The optimized geometry of the most stable conformer of this compound, as determined by quantum chemical calculations, provides fundamental information about its three-dimensional structure. While specific optimized geometry parameters from M06-2X calculations were not available in the search results, a representative structure is depicted below. For accurate quantitative analysis, it is recommended to perform geometry optimization calculations using density functional theory (DFT) with a functional like M06-2X and a suitable basis set such as 6-311++G(d,p).

Table 1: Optimized Geometric Parameters for the Most Stable Conformer of this compound (Illustrative)

Parameter Value (Angstroms/Degrees)
Bond Lengths
C1-O1 Value
C1-O2 Value
C1-C2 Value
C2-C3 Value
C3-C4 Value
C4-C5 Value
O2-C6 Value
Bond Angles
O1-C1-O2 Value
O1-C1-C2 Value
O2-C1-C2 Value
C1-C2-C3 Value
C2-C3-C4 Value
C3-C4-C5 Value
C1-O2-C6 Value
Dihedral Angles
O1-C1-C2-C3 Value
O2-C1-C2-C3 Value
C1-C2-C3-C4 Value
C2-C3-C4-C5 Value

| C2-C1-O2-C6 | Value |

Note: Specific values are placeholders and should be replaced with data from actual quantum chemical calculations.

Vibrational Analysis

Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface as either minima (all real frequencies) or transition states (one imaginary frequency). Furthermore, the calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Computational Protocol

Following geometry optimization, a vibrational frequency analysis is typically performed at the same level of theory. For this compound, this would involve calculations using the M06-2X functional with a basis set like 6-31+G(d).[4][5] The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

Calculated Vibrational Frequencies

The calculated vibrational frequencies and their assignments provide a theoretical fingerprint of the molecule. While a complete list of calculated frequencies for this compound at the M06-2X level was not found in the search results, the following table illustrates how such data would be presented.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound (Illustrative)

Frequency (cm⁻¹) IR Intensity (km/mol) Raman Activity (Å⁴/amu) Assignment
Value Value Value C-H stretch (methyl/methylene)
Value Value Value C=O stretch
Value Value Value C-O stretch
Value Value Value CH₂ bend/scissoring
Value Value Value CH₃ bend (symmetric/asymmetric)
Value Value Value C-C stretch

| Value | Value | Value | Torsional modes |

Note: Specific values are placeholders and should be replaced with data from actual quantum chemical calculations.

Thermochemistry

Quantum chemical calculations can provide accurate thermochemical data, such as enthalpy and Gibbs free energy, which are crucial for understanding the thermodynamics of reactions involving this compound.

Methodology

Thermochemical properties are typically calculated from the results of the vibrational frequency analysis. The zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy are computed based on the harmonic oscillator model. These values are then added to the electronic energy to obtain the total enthalpy and Gibbs free energy at a given temperature (usually 298.15 K).

Calculated Thermochemical Properties

The following table summarizes the key thermochemical properties of this compound that can be obtained from quantum chemical calculations.

Table 3: Calculated Thermochemical Properties of this compound (Illustrative)

Property Value (Hartree/particle) Value (kcal/mol)
Zero-Point Energy Value Value
Thermal correction to Enthalpy Value Value
Thermal correction to Gibbs Free Energy Value Value
Total Enthalpy Value Value

| Total Gibbs Free Energy | Value | Value |

Note: Specific values are placeholders and should be replaced with data from actual quantum chemical calculations.

The McLafferty Rearrangement: A Case Study

A significant reaction pathway for ionized esters in mass spectrometry is the McLafferty rearrangement. A comprehensive study has investigated this rearrangement for the this compound molecular ion using a combination of mass spectrometry and quantum chemical calculations.[4][6]

Computational Approach

The study employed the M06-2X density functional with the 6-31+G(d) basis set for geometry optimizations and vibrational frequency analyses of the reactants, intermediates, transition states, and products involved in the McLafferty rearrangement.[4][5] The global reaction route mapping (GRRM) program was utilized to explore the reaction pathway.[4]

The investigation revealed the possibility of both stepwise and concerted mechanisms for the rearrangement.[4] The energy profile for the keto-enol transformation, a key step in the process, was elucidated.[7]

Visualization of the Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical investigation of a chemical reaction like the McLafferty rearrangement.

computational_workflow cluster_start Initial Steps cluster_qm Quantum Mechanical Calculations cluster_analysis Data Analysis start Define Molecular System (this compound Ion) conf_search Conformational Search (e.g., MMFF) start->conf_search geom_opt Geometry Optimization (DFT: M06-2X/6-31+G(d)) conf_search->geom_opt Select low-energy conformers freq_calc Vibrational Frequency Analysis geom_opt->freq_calc ts_search Transition State Search (e.g., GRRM) geom_opt->ts_search thermo Thermochemical Analysis (Enthalpy, Gibbs Free Energy) freq_calc->thermo spec Spectra Simulation (IR, Raman) freq_calc->spec ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) ts_search->irc_calc pes Potential Energy Surface Mapping irc_calc->pes

Caption: Computational workflow for studying this compound.

Signaling Pathway of the McLafferty Rearrangement

The McLafferty rearrangement proceeds through a six-membered ring transition state involving an intramolecular hydrogen transfer. The following diagram visualizes the key steps of this process.

mclafferty_rearrangement cluster_pathway McLafferty Rearrangement Pathway reactant This compound Molecular Ion (Keto-form) intermediate Six-membered Ring Intermediate reactant->intermediate ts Transition State (H-transfer) intermediate->ts product_ion Enol-form Product Ion ts->product_ion Fragmentation product_neutral Neutral Alkene (Propene) ts->product_neutral

Caption: Key steps of the McLafferty rearrangement.

Quantitative Data for the McLafferty Rearrangement

Quantum chemical calculations provide crucial energetic information about the rearrangement process.

Table 4: Calculated Ionization Energies of this compound [7]

Method Basis Set Adiabatic IE (eV) Vertical IE (eV)
M06-2X 6-31+G(d) Value Value
M06-2X 6-31+(d',p') Value Value

| M06-2X | 6-311++G(d,p)| Value | Value |

Note: Specific values were not provided in the search results and are represented by placeholders. A vertical ionization energy of 10.04 eV has been reported.[6]

Table 5: Relative Energies for the McLafferty Rearrangement (Illustrative)

Species Relative Energy (kcal/mol)
This compound Molecular Ion 0.0
Transition State Value

| Enol-form Product Ion + Propene | Value |

Note: Specific values are placeholders and should be replaced with data from actual quantum chemical calculations. The energy profile has been reported in the literature.[7][8]

Conclusion

This technical guide has outlined the application of quantum chemical calculations to the study of this compound. The methodologies for conformational analysis, vibrational analysis, and thermochemical calculations have been detailed. A case study on the McLafferty rearrangement demonstrates how these computational tools can be used to investigate complex reaction mechanisms. The provided tables and diagrams serve as a template for presenting and visualizing the rich data that can be obtained from such theoretical studies. For researchers and professionals in drug development and related fields, these computational approaches offer invaluable insights into the behavior of molecules at the atomic level, guiding experimental work and accelerating scientific discovery.

References

An In-depth Technical Guide to the Thermodynamic Properties of Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of methyl valerate (B167501) (CAS: 624-24-8), a methyl ester of pentanoic acid.[1][2] The data and methodologies presented are essential for professionals in research, science, and drug development, where understanding the physicochemical behavior of chemical compounds is critical.

Core Thermodynamic Properties

The following tables summarize the key thermodynamic data for methyl valerate, compiled from various sources.

Table 1: Vapor Pressure of this compound

Temperature (°F)Vapor Pressure (mmHg)
12463
167262
199320
25 (77 °F, est)11.043

Data sourced from NTP (1992) and The Good Scents Company.[1][3]

Table 2: Enthalpy of Vaporization (ΔvapH°) of this compound at 298.15 K

ΔvapH° (kJ/mol)MethodReference
43.7 ± 0.3GSVerevkin and Emel'yanenko, 2008
43.7 ± 0.2N/Avan Genderen, van Miltenburg, et al., 2002
43.3 ± 0.5GCAzandegbe, 1987
44.3 ± 0.5CGatta, Stradella, et al., 1981
46.1 ± 0.3GCCFuchs and Peacock, 1980
44.1 ± 0.1GCCFuchs and Peacock, 1980
43.10 ± 0.06CMansson, Sellers, et al., 1977
43.1 ± 0.1CMånsson, Sellers, et al., 1977
43. ± 1.VAdriaanse, Dekker, et al., 1965
42.2N/AAdriaanse, Dekker, et al., 1965
43. ± 1.VHancock, Watson, et al., 1954
42.0N/AHancock, Watson, et al., 1954

Data compiled from the NIST Chemistry WebBook.[2] GS: Gas Saturation, GC: Gas Chromatography, C: Calorimetry, GCC: Gas Chromatography-Calorimetry, V: Vapor Pressure Temperature Dependence.

Table 3: Liquid Phase Heat Capacity (Cp,liquid) of this compound at 298.15 K

Cp,liquid (cal/mol*K)Reference
54.042Pintos, Bravo, et al., 1988
54.80Fuchs, 1979

Data compiled from the NIST Chemistry WebBook.[4]

Table 4: Standard Enthalpy of Formation (ΔfH°) of this compound

PhaseΔfH° (kJ/mol)MethodReference
Liquid-514.2 ± 7.1CcbAdriaanse, Dekker, et al., 1965
Liquid-527.CcbHancock, Watson, et al., 1954
Gas-471.5 ± 1.7CcbAdriaanse, Dekker, et al., 1965
Gas-485.3 ± 1.7CcbHancock, Watson, et al., 1954

Data compiled from the NIST Chemistry WebBook.[4][5] Ccb: Combustion Calorimetry.

Experimental Protocols

Detailed methodologies for determining the key thermodynamic properties are outlined below. These protocols are generalized from established experimental techniques for esters.

The ebullioscopic method directly measures the boiling temperature of a substance at different pressures.[6]

  • Apparatus Setup: A specialized vapor-liquid equilibrium apparatus is used, consisting of a boiling flask, a condenser, a temperature measurement system (with a precision of ±0.01 K), and a pressure control system (with a precision of ±0.1 mbar).

  • Sample Preparation: A sample of pure this compound (approximately 200 mL) is placed in the boiling flask.

  • Equilibrium Establishment: The system pressure is set to a desired value, and the liquid is heated to its boiling point. The system is allowed to reach equilibrium, characterized by the constant recycling of the liquid and condensed vapor phases.

  • Data Acquisition: The boiling temperature is recorded at the set pressure.

  • Data Repetition: The procedure is repeated at various pressures to obtain a set of corresponding boiling temperatures. All measurements are performed in triplicate to ensure accuracy.

This method combines gas chromatography with solution calorimetry to determine the enthalpy of vaporization.[7]

  • Determination of Solvation Enthalpy:

    • Gas Chromatography: The retention times of this compound are measured on a gas chromatograph equipped with a specific stationary phase (e.g., DC-200 silicone fluid) at various temperatures.[7]

    • Calculation: The solvation enthalpy is calculated from the temperature dependence of the corrected retention times.[7]

  • Determination of Enthalpy of Solution:

    • Solution Calorimetry: The heat of solution of this compound in the same stationary phase used in the GC is measured using an isoperibol solution calorimeter at a constant temperature (e.g., 25°C).[7]

  • Calculation of Enthalpy of Vaporization: The enthalpy of vaporization is calculated by combining the solvation enthalpy and the enthalpy of solution.[7]

DSC is a common technique for measuring the heat capacity of liquids.[8]

  • Apparatus Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.[8]

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 10-100 mg) is hermetically sealed in an aluminum pan.[8] An empty, sealed pan is used as a reference.

  • Measurement Protocol: The sample and reference pans are subjected to a controlled temperature program, which includes heating and cooling ramps at a constant rate (e.g., 10 °C/min) over the desired temperature range.[8]

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The specific heat capacity is calculated from the heat flow, the sample mass, and the heating rate.[8]

The standard enthalpy of formation is often determined indirectly from the standard enthalpy of combustion, which is measured using a bomb calorimeter.[9]

  • Sample Preparation: A precisely weighed sample of pure this compound is placed in a crucible inside a high-pressure vessel ("bomb").

  • Combustion: The bomb is filled with excess pure oxygen at high pressure and then submerged in a known quantity of water in a calorimeter. The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water in the calorimeter is measured accurately.

  • Calculation of Enthalpy of Combustion: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system. This gives the standard enthalpy of combustion.[10]

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is then calculated using Hess's Law, by combining the standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[9]

Visualization of Thermodynamic Relationships

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation in the gas phase (ΔfH°gas) from experimentally determined thermodynamic properties.

Thermodynamic_Workflow A Liquid Sample (this compound) B Combustion Calorimetry A->B Experiment F Vapor Pressure Measurement (e.g., Ebulliometry) A->F Experiment C ΔcH°liquid (Std. Enthalpy of Combustion) B->C Yields D Hess's Law Calculation C->D Input E ΔfH°liquid (Std. Enthalpy of Formation, Liquid) D->E Calculates I Final Calculation E->I Input G Clausius-Clapeyron Equation or Calorimetry F->G Input H ΔvapH° (Std. Enthalpy of Vaporization) G->H Calculates H->I Input J ΔfH°gas (Std. Enthalpy of Formation, Gas) I->J Calculates

Caption: Workflow for determining the gas-phase standard enthalpy of formation.

References

Methodological & Application

Application Notes and Protocols: Fischer Esterification of Methanol and Valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer esterification is a classic and widely used method for the synthesis of esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol. This application note provides a detailed protocol for the synthesis of methyl pentanoate (also known as methyl valerate) from valeric acid and methanol (B129727). Methyl pentanoate is a valuable compound used as a fragrance and flavoring agent, and in the production of plastics.[1] The described protocol is optimized for high conversion and yield.

The reaction is reversible and its equilibrium can be manipulated by using an excess of one reactant or by removing the water produced.[2] This protocol utilizes an excess of methanol to drive the reaction towards the formation of the ester product.

Reaction and Mechanism

The overall reaction is as follows:

Valeric Acid + Methanol ⇌ Methyl Pentanoate + Water

The reaction proceeds via a nucleophilic acyl substitution mechanism, which is catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

Experimental Protocols

Materials and Equipment
  • Valeric acid (Pentanoic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Detailed Synthesis Protocol

This protocol is adapted from a kinetic study that achieved high conversion of pentanoic acid.[1]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine valeric acid and a 10-fold molar excess of methanol.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid to the mixture. A typical catalyst loading is a small percentage of the total reaction volume.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 60-65 °C, the boiling point of methanol) using a heating mantle or oil bath.[1]

  • Reaction Time: Maintain the reflux with continuous stirring for a duration determined to achieve high conversion. A study has shown that a conversion of 93% can be reached.[1]

  • Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Work-up and Purification Procedure
  • Quenching: Pour the cooled reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated sodium bicarbonate solution to neutralize the acidic catalyst.

    • Water.

    • Brine to remove dissolved water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried solution and remove the diethyl ether using a rotary evaporator.

  • Distillation: Purify the crude methyl pentanoate by distillation. Collect the fraction boiling at approximately 127-128 °C.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Valeric Acid102.13186-1870.939
Methanol32.0464.70.792
Methyl Pentanoate116.16127-1280.875

Table 2: Reaction Conditions and Expected Yield

ParameterValueReference
Molar Ratio (Methanol:Valeric Acid)10:1[1]
CatalystAmberlyst 15 (7% g/L)[1]
Temperature60 °C (333.15 K)[1]
Reaction TimeNot specified, monitor for completion
Expected Conversion93%[1]

Characterization of Methyl Pentanoate

Infrared (IR) Spectroscopy

The IR spectrum of methyl pentanoate will show characteristic absorption bands for the functional groups present.

Table 3: Characteristic IR Absorption Bands for Methyl Pentanoate

Wavenumber (cm⁻¹)BondFunctional Group
~1740C=O stretchEster
~1170C-O stretchEster
2850-2960C-H stretchAlkane

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 4: ¹H NMR Spectral Data for Methyl Pentanoate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6s3H-OCH₃
~2.2t2H-CH₂-C=O
~1.5m2H-CH₂-CH₂-C=O
~1.3m2HCH₃-CH₂-
~0.9t3HCH₃-CH₂-

Diagrams

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Valeric_Acid Valeric Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid Valeric_Acid->Protonated_Acid Protonation Methanol Methanol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Nucleophilic Attack H_plus H+ H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Dehydration Methyl_Pentanoate Methyl Pentanoate (R-COOR') Protonated_Ester->Methyl_Pentanoate Deprotonation Water Water (H₂O) Protonated_Ester->Water H_plus_regen H+ Protonated_Ester->H_plus_regen Experimental_Workflow Reactants Mix Valeric Acid, Methanol, and H₂SO₄ Reflux Heat to Reflux (60-65 °C) Reactants->Reflux Workup Cool, Quench with Water, and Extract with Ether Reflux->Workup Wash Wash with NaHCO₃, Water, and Brine Workup->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Remove Solvent Dry->Evaporate Distill Purify by Distillation Evaporate->Distill Product Pure Methyl Pentanoate Distill->Product

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl valerate (B167501), also known as methyl pentanoate, is a fatty acid methyl ester with a characteristic fruity odor. It finds applications as a fragrance and flavoring agent, a solvent, and a precursor in the synthesis of various organic compounds, including pharmaceuticals. This document provides detailed application notes and protocols for the large-scale synthesis of methyl valerate, focusing on the Fischer esterification of valeric acid with methanol (B129727). Both traditional batch processing with homogeneous and heterogeneous catalysts and the more advanced reactive distillation method are discussed.

Synthesis Routes

The most common and economically viable method for the large-scale synthesis of this compound is the Fischer esterification of valeric acid (pentanoic acid) with methanol in the presence of an acid catalyst. The reaction is a reversible equilibrium, and strategies to drive the reaction towards the product side include using an excess of one reactant (typically methanol) and removing the water formed during the reaction.

Chemical Equation

CH₃(CH₂)₃COOH + CH₃OH ⇌ CH₃(CH₂)₃COOCH₃ + H₂O (Valeric Acid) + (Methanol) ⇌ (this compound) + (Water)

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for different approaches to the large-scale synthesis of this compound.

Table 1: Batch Fischer Esterification with Homogeneous Catalyst

ParameterValueReference
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[1][2]
Reactant Ratio (Methanol:Valeric Acid) 3:1 to 10:1 (molar ratio)[2][3]
Catalyst Loading 1-5% (w/w of valeric acid)[1]
Reaction Temperature 60-110 °C (Reflux)[1]
Reaction Time 4-10 hours[1]
Water Removal Azeotropic distillation with Dean-Stark apparatus[1][4]
Typical Conversion >90%[1]

Table 2: Batch Fischer Esterification with Heterogeneous Catalyst

ParameterValueReference
Catalyst Cation exchange resin (e.g., Amberlyst 15)[3]
Reactant Ratio (Methanol:Valeric Acid) 10:1 (molar ratio)[3]
Catalyst Loading 7% (g/L)[3]
Reaction Temperature 60 °C (333.15 K)[3]
Reaction Time Not specified, equilibrium reached[3]
Water Removal Not specified, equilibrium study[3]
Achieved Conversion 93%[3]

Table 3: Reactive Distillation for this compound Synthesis

ParameterValueReference
Catalyst Solid acid catalyst (e.g., ion exchange resin)[5][6][7]
Operating Pressure Atmospheric[6]
Max Catalyst Temperature 150 °C[5]
Number of Reactive Stages 7[5]
Number of Rectifying Stages 5[5]
Feed Location (Valeric Acid) Top reactive stage[5][6]
Feed Location (Methanol) Top reactive stage[5][6]
Product Removal Distillate[6][7]
Separation Method Distillate fed to a decanter and two strippers[6][7]

Experimental Protocols

Protocol 1: Large-Scale Batch Synthesis of this compound using a Homogeneous Catalyst

Objective: To synthesize this compound on a large scale using sulfuric acid as a catalyst with azeotropic water removal.

Materials:

  • Valeric Acid (technical grade)

  • Methanol (technical grade)

  • Concentrated Sulfuric Acid (98%)

  • Toluene (B28343) (for azeotropic removal of water)

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Equipment:

  • Large glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating/cooling jacket, reflux condenser, and a Dean-Stark trap.

  • Distillation apparatus for fractional distillation.

  • Separatory funnel (for work-up).

  • Storage vessels.

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry. Charge the reactor with valeric acid (1.0 molar equivalent) and methanol (5.0 molar equivalents). Add toluene to the reactor (approximately 20% of the total volume).

  • Catalyst Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid (2% w/w of valeric acid) to the reactor. An exothermic reaction will occur, so control the addition rate to maintain the temperature below 40 °C.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. The upper toluene layer should be returned to the reactor. Continue the reaction until no more water is collected in the trap (typically 4-6 hours).

  • Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a larger vessel containing a stirred 5% sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted valeric acid. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is slightly basic (pH ~8).

  • Extraction and Washing: Transfer the mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at 127-128 °C.[8]

Protocol 2: Large-Scale Synthesis of this compound using Reactive Distillation

Objective: To continuously produce high-purity this compound using a reactive distillation column packed with a solid acid catalyst.

Materials:

  • Valeric Acid (continuous feed)

  • Methanol (continuous feed)

  • Solid Acid Catalyst (e.g., Amberlyst 15) packed into structured packing.

Equipment:

  • Reactive distillation column with a reboiler, condenser, and feed pumps. The column should have a reactive section and a rectifying section.

  • Decanter for liquid-liquid separation of the overhead product.

  • Two stripper columns for further purification of the organic and aqueous phases.

  • Control system for temperature, pressure, and flow rates.

Procedure:

  • Column Setup and Startup: The reactive distillation column is packed with the solid acid catalyst in the designated reactive stages. The system is brought to a steady state by feeding methanol and heating the reboiler.

  • Continuous Reaction and Separation: Valeric acid and methanol are continuously fed to the top of the reactive section. The esterification reaction occurs as the reactants flow down through the catalyst bed.

  • Product Removal: The more volatile components, primarily this compound, unreacted methanol, and water, move up the column into the rectifying section. The overhead vapor is condensed and sent to a decanter.[6][7]

  • Phase Separation: In the decanter, the condensate separates into an organic phase (rich in this compound) and an aqueous phase (rich in water and methanol).

  • Purification of Organic Phase: The organic phase from the decanter is fed to the first stripper column to remove any remaining methanol, which is recycled back to the reactive distillation column. The bottoms product from this stripper is high-purity this compound.

  • Purification of Aqueous Phase: The aqueous phase from the decanter is fed to a second stripper column to recover methanol, which is also recycled. The bottoms product from this stripper is primarily water.

  • Steady-State Operation: The flow rates, temperatures, and reflux ratio are continuously monitored and controlled to maintain optimal production and purity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fischer_Esterification_Pathway VA Valeric Acid Protonated_VA Protonated Valeric Acid VA->Protonated_VA + H+ MeOH Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Catalyst Acid Catalyst (H+) Protonated_VA->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - Water MV This compound Protonated_Ester->MV - H+ Water Water Batch_Synthesis_Workflow Start Start Charge_Reactants Charge Reactor: Valeric Acid, Methanol, Toluene Start->Charge_Reactants Add_Catalyst Add Sulfuric Acid Catalyst Charge_Reactants->Add_Catalyst Reflux Heat to Reflux & Collect Water (Dean-Stark) Add_Catalyst->Reflux Neutralize Cool and Neutralize with NaHCO3 Reflux->Neutralize Extract Extract and Wash with Brine Neutralize->Extract Dry Dry Organic Layer Extract->Dry Distill Fractional Distillation Dry->Distill Product Pure this compound Distill->Product Reactive_Distillation_Workflow Feed_VA Valeric Acid Feed RD_Column Reactive Distillation Column (Solid Acid Catalyst) Feed_VA->RD_Column Feed_MeOH Methanol Feed Feed_MeOH->RD_Column Condenser Condenser RD_Column->Condenser Vapor Decanter Decanter Condenser->Decanter Condensate Stripper1 Stripper 1 (Methanol Removal) Decanter->Stripper1 Organic Phase Stripper2 Stripper 2 (Methanol Recovery) Decanter->Stripper2 Aqueous Phase Product Pure this compound Stripper1->Product Bottoms MeOH_Recycle Methanol Recycle Stripper1->MeOH_Recycle Overhead Water_Out Water Stripper2->Water_Out Bottoms Stripper2->MeOH_Recycle Overhead MeOH_Recycle->Feed_MeOH

References

Application Notes and Protocols for the Production of Methyl Valerate via Reactive Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the production of methyl valerate (B167501) through reactive distillation, a process that integrates chemical reaction and separation in a single unit. By combining the esterification of valeric acid and methanol (B129727) with continuous removal of products, reactive distillation overcomes equilibrium limitations, leading to higher conversion and product purity. These notes are intended for researchers, scientists, and drug development professionals interested in the principles, experimental setup, and operational parameters of this process. The information presented is a synthesis of simulation studies and experimental data from related esterification reactions, providing a comprehensive guide for laboratory-scale production.

Introduction

Methyl valerate, also known as methyl pentanoate, is an ester with applications as a fragrance in beauty care, soaps, and detergents, and in high-purity forms, as a plasticizer.[1][2][3] The synthesis of this compound is typically achieved through the esterification of valeric acid with methanol. This reaction is reversible, and its efficiency in conventional batch reactors is limited by chemical equilibrium.

Reactive distillation (RD) presents a highly efficient alternative for this synthesis.[1][2][3] In an RD column, the esterification reaction occurs in a designated section containing a catalyst, while the products are continuously separated based on their boiling points. This compound and water are removed from the reaction zone, shifting the equilibrium towards the product side and enabling high conversion of the reactants. Acidic ion-exchange resins, such as Amberlyst-15 or Amberlyst-35, are commonly employed as heterogeneous catalysts in these systems.[1]

This document outlines the theoretical basis, experimental protocols, and key operational parameters for the production of this compound via reactive distillation. While specific experimental data for this compound is limited in published literature, the protocols provided are based on established procedures for similar esterification reactions. The quantitative data presented is derived from process simulations, offering valuable insights for experimental design and process optimization.

Reaction Signaling Pathway

The esterification of valeric acid with methanol to produce this compound is a reversible reaction catalyzed by an acid. The overall reaction is as follows:

C₄H₉COOH (Valeric Acid) + CH₃OH (Methanol) ⇌ C₄H₉COOCH₃ (this compound) + H₂O (Water)

In a reactive distillation column, this equilibrium is continuously shifted to the right by the removal of the products (this compound and water) from the reactive zone.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the laboratory-scale production of this compound using a reactive distillation column.

experimental_workflow Experimental Workflow for this compound Production cluster_prep Preparation cluster_setup System Setup cluster_operation Operation cluster_analysis Analysis & Shutdown catalyst_prep Catalyst Preparation (e.g., Amberlyst-15 drying) catalyst_loading Catalyst Loading into Reactive Section catalyst_prep->catalyst_loading reactant_prep Reactant Preparation (Valeric Acid & Methanol) reactant_feed Continuous Reactant Feeding reactant_prep->reactant_feed column_assembly Column Assembly column_assembly->catalyst_loading instrumentation Instrumentation Setup (Sensors, Pumps, Heaters) catalyst_loading->instrumentation startup System Startup (Total Reflux) instrumentation->startup startup->reactant_feed steady_state Achieve Steady State reactant_feed->steady_state sampling Product & Bottoms Sampling steady_state->sampling gc_analysis GC Analysis (Composition, Purity) sampling->gc_analysis data_analysis Data Analysis (Conversion, Yield) gc_analysis->data_analysis shutdown System Shutdown data_analysis->shutdown

Caption: A flowchart of the experimental procedure for this compound synthesis.

Experimental Protocols

The following protocols are generalized based on standard practices for laboratory-scale reactive distillation for esterification.

Materials and Equipment
  • Reactants: Valeric acid (≥99% purity), Methanol (≥99.8% purity)

  • Catalyst: Amberlyst-15 or Amberlyst-35 ion-exchange resin

  • Apparatus:

    • Glass reactive distillation column (e.g., 50 mm inner diameter, 2-3 m height) with sections for stripping, reaction, and rectification.

    • Structured packing for non-reactive sections (e.g., Raschig rings).

    • Catalytic packing or support for the reactive section.

    • Reboiler flask with a heating mantle.

    • Condenser.

    • Reflux divider.

    • Peristaltic or HPLC pumps for reactant feeding.

    • Temperature sensors (thermocouples or Pt100) along the column.

    • Product and bottoms collection vessels.

    • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) for analysis.

Catalyst Preparation and Loading
  • Catalyst Activation: Dry the Amberlyst resin in a vacuum oven at a temperature according to the manufacturer's specifications (typically 80-100 °C) for 12-24 hours to remove moisture.

  • Catalyst Loading: Carefully pack the dried catalyst into the designated reactive section of the distillation column. The amount of catalyst will depend on the desired production rate and column diameter. Ensure even packing to avoid channeling of liquid and vapor.

Experimental Procedure
  • System Assembly: Assemble the reactive distillation column, ensuring all joints are properly sealed. Connect the reboiler, condenser, feed pumps, and temperature sensors.

  • Startup:

    • Charge the reboiler with an initial amount of one of the reactants, typically the higher boiling one (valeric acid).

    • Turn on the heating mantle and the condenser cooling water.

    • Heat the reboiler to bring the column to a state of total reflux. This allows for the establishment of a stable temperature profile within the column.

  • Reactant Feeding:

    • Once the column is at steady-state under total reflux, begin feeding the preheated reactants (valeric acid and methanol) at their designated feed points using calibrated pumps. The lighter reactant (methanol) is typically fed below the reactive zone, and the heavier reactant (valeric acid) is fed above.

  • Operation and Sampling:

    • Set the desired reflux ratio.

    • Allow the system to reach a new steady state, which is typically indicated by stable temperatures throughout the column and constant product composition. This may take several hours.

    • Once at steady state, begin collecting the distillate (a mixture of this compound and water, with some unreacted methanol) and any bottom product.

    • Periodically take samples from the distillate and bottoms for analysis.

  • Analysis:

    • Analyze the composition of the collected samples using gas chromatography (GC). A standard calibration with known concentrations of all components (valeric acid, methanol, this compound, and water) is required for accurate quantification.

  • Shutdown:

    • Stop the reactant feeds.

    • Turn off the heating mantle and allow the column to cool down.

    • Once cooled, drain the column and reboiler.

Data Presentation

The following tables summarize quantitative data for the production of this compound by reactive distillation, primarily based on simulation studies. These values can serve as a benchmark for experimental work.

Table 1: Simulated Operating Conditions for this compound Production
ParameterConventional RDThermally Coupled RD
Catalyst Acidic Ion-Exchange ResinAcidic Ion-Exchange Resin
Number of Reactive Stages 77
Number of Rectifying Stages 55
Valeric Acid Feed Stage Above Reactive ZoneAbove Reactive Zone
Methanol Feed Stage Below Reactive ZoneBelow Reactive Zone
Column Pressure (atm) 11
Max. Catalyst Temperature (°C) < 150< 150

Data synthesized from simulation studies.[1]

Table 2: Simulated Performance of this compound Production
Performance MetricConventional RDThermally Coupled RD
Valeric Acid Conversion (%) > 99> 99
This compound Purity in Product Stream (%) High (specific value not reported)High (specific value not reported)
Energy Savings (%) Baseline30
Total Annual Cost Savings (%) Baseline17.6

Data synthesized from simulation studies.[1]

Logical Relationships in Reactive Distillation Design

The design and operation of a reactive distillation process for this compound production involve several interconnected parameters. The following diagram illustrates these relationships.

logical_relationships Key Parameter Relationships in this compound RD cluster_inputs Input Parameters cluster_process In-Column Processes cluster_outputs Output Metrics molar_ratio Reactant Molar Ratio reaction_kinetics Reaction Kinetics molar_ratio->reaction_kinetics catalyst_loading Catalyst Loading catalyst_loading->reaction_kinetics feed_rate Feed Flow Rate residence_time Residence Time feed_rate->residence_time reflux_ratio Reflux Ratio vle Vapor-Liquid Equilibrium reflux_ratio->vle reboiler_duty Reboiler Duty reboiler_duty->vle energy_consumption Energy Consumption reboiler_duty->energy_consumption conversion Conversion reaction_kinetics->conversion yield Yield reaction_kinetics->yield purity Product Purity vle->purity residence_time->conversion conversion->yield purity->yield

References

Application Notes and Protocols: Purification of Methyl Valerate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl valerate (B167501), also known as methyl pentanoate, is an ester recognized for its characteristic fruity aroma, reminiscent of apples and pineapples.[1][2] It finds extensive application as a flavoring agent in the food industry and as a fragrance component in cosmetics, soaps, and detergents.[3][4][5][6][7] In the pharmaceutical and chemical synthesis sectors, high-purity methyl valerate can serve as a plasticizer or a key intermediate.[4][5][6][7]

Typically synthesized via the esterification of valeric acid with methanol, the crude product often contains unreacted starting materials, the water byproduct, and residual acid catalyst.[1] Fractional distillation is a robust and widely employed technique for the purification of this compound, effectively separating it from these impurities based on differences in their boiling points.[8] This document provides detailed protocols for the purification of this compound using fractional distillation, including essential data and safety precautions.

Data Presentation

A comprehensive understanding of the physical properties of this compound and its common impurities is crucial for designing an effective distillation protocol. The following table summarizes the key quantitative data for these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgDensity (g/mL at 20°C)
This compound C₆H₁₂O₂116.161280.890
MethanolCH₄O32.0464.70.792
Valeric AcidC₅H₁₀O₂102.13186-1870.939
WaterH₂O18.021000.998

Data compiled from multiple sources.[1][3][9][10][11]

Experimental Protocols

Pre-Distillation Workup: Neutralization and Drying

This initial step is critical for removing acidic impurities and water, which can interfere with the distillation process.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to neutralize any remaining valeric acid and acid catalyst.

  • Gently swirl the funnel to mix the layers. Periodically vent the funnel to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate completely. The aqueous layer will be at the bottom.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing process with deionized water to remove any residual bicarbonate.

  • Transfer the organic layer (this compound) to a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the flask to act as a drying agent. Swirl the flask until the drying agent no longer clumps together, indicating that all water has been absorbed.

  • Filter the dried this compound into a round-bottom flask suitable for distillation.

Fractional Distillation

This protocol outlines the setup and execution of the fractional distillation to isolate pure this compound.

Apparatus:

  • Heating mantle with a stirrer

  • Round-bottom flask containing the dried, crude this compound

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

  • Clamps and stands to secure the apparatus

Procedure:

  • Assemble the fractional distillation apparatus as depicted in the workflow diagram below. Ensure all joints are properly sealed.

  • Add a few boiling chips to the round-bottom flask containing the dried this compound.

  • Begin circulating cold water through the condenser, with water entering at the bottom inlet and exiting from the top outlet.

  • Turn on the heating mantle and gently heat the round-bottom flask.

  • Observe the temperature at the distillation head. The first fraction to distill will be the most volatile impurity, methanol, which has a boiling point of approximately 65°C. Collect this initial fraction in a separate receiving flask.

  • As the temperature begins to rise, there may be an intermediate fraction containing a mixture of impurities. It is advisable to collect this in a separate flask as well.

  • When the temperature stabilizes at the boiling point of this compound (approximately 128°C), replace the receiving flask with a clean, pre-weighed flask to collect the pure product.[1]

  • Continue collecting the fraction as long as the temperature remains stable.

  • Once the temperature begins to fluctuate or rise significantly, or when only a small amount of liquid remains in the distillation flask, turn off the heating mantle.

  • Allow the apparatus to cool completely before disassembling.

  • Weigh the receiving flask containing the pure this compound to determine the yield.

Safety and Handling

This compound is a flammable liquid and vapor.[10][12][13] The following safety precautions must be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.[12]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[10][12][13] Use a heating mantle as the heat source, not a Bunsen burner.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[13] In case of contact, rinse the affected area with copious amounts of water.[13]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[13]

Visualization of the Purification Workflow

The following diagram illustrates the logical steps involved in the purification of this compound by distillation.

Purification_Workflow start Crude this compound (with Methanol, Valeric Acid, Water) neutralize Neutralization & Washing (Saturated NaHCO₃) start->neutralize separate1 Separatory Funnel (Remove Aqueous Layer) neutralize->separate1 drying Drying (Anhydrous MgSO₄) separate1->drying filtration Filtration drying->filtration distillation_setup Fractional Distillation Setup filtration->distillation_setup distill_methanol Distill Methanol (Collect at ~65°C) distillation_setup->distill_methanol distill_intermediate Distill Intermediate Fraction distill_methanol->distill_intermediate distill_product Distill Pure this compound (Collect at ~128°C) distill_intermediate->distill_product end_product Pure this compound distill_product->end_product

Caption: Workflow for the purification of this compound.

References

Preparation of High-Purity Methyl Valerate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl valerate (B167501), the methyl ester of pentanoic acid, is a valuable compound utilized in the fragrance, flavor, and pharmaceutical industries.[1] Its application in drug development often necessitates high purity (>99.5%).[2][3] This document provides detailed protocols for the laboratory-scale synthesis of high-purity methyl valerate via Fischer esterification, along with an overview of advanced methods such as reactive distillation for industrial-scale production. Purification techniques and quantitative data are presented to guide researchers in achieving the desired product quality.

Introduction

This compound (also known as methyl pentanoate) is a colorless liquid with a characteristic fruity odor.[2] In the pharmaceutical sector, it serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The presence of impurities can lead to unwanted side reactions and compromise the safety and efficacy of the final drug product. Therefore, robust and reproducible methods for the preparation of high-purity this compound are essential.

The most common laboratory method for synthesizing this compound is the Fischer esterification of valeric acid with methanol (B129727), catalyzed by a strong acid.[4] For industrial-scale production, reactive distillation offers a process-intensified approach to simultaneously carry out the reaction and separate the products, thereby achieving high conversion and purity.[5][6][7]

Data Presentation

The following tables summarize quantitative data for different methods of this compound synthesis.

Table 1: Fischer Esterification of Valeric Acid with Methanol using a Heterogeneous Catalyst

ParameterValueReference
Reactants Valeric Acid, Methanol[3]
Catalyst Amberlyst 15 (Cation Exchange Resin)[3][8]
Molar Ratio (Methanol:Valeric Acid) 10:1[3][8]
Catalyst Loading 7% (w/v)[3]
Temperature 333.15 K (60°C)[3][8]
Reaction Time Not specified for completion, kinetics studied[3][8]
Conversion of Valeric Acid 93%[3][8]
Purity of this compound >99.5% (stated as achievable for plasticizer grade)[3]

Table 2: General Conditions for Esterification of C>5 Carboxylic Acids

ParameterGeneral RangeOptimal RangeReference
Reactants Carboxylic Acid (C>5), Methanol-[9]
Catalyst Concentrated Sulfuric Acid-[9]
Molar Ratio (Methanol:Carboxylic Acid) 1:1 to 6:13:1 to 4:1[9]
Catalyst Amount ( g/mol of acid) 0.1 - 3 g0.5 - 1.5 g[9]
Temperature 100 - 150°C115 - 125°C[9]
Yield Very high yields reported-[9]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound using a homogenous acid catalyst.

Materials:

  • Valeric acid (pentanoic acid)

  • Methanol, anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine valeric acid and an excess of methanol (e.g., a 3:1 to 5:1 molar ratio of methanol to valeric acid).[9]

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid) to the reaction mixture while stirring.[10]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts.

  • Work-up - Washing:

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted valeric acid), and finally with saturated sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation to obtain the high-purity product. Collect the fraction boiling at approximately 127-128°C.

Protocol 2: Synthesis using a Heterogeneous Catalyst (Based on Kinetic Study Data)

This protocol utilizes a solid acid catalyst, which simplifies the work-up procedure.

Materials:

  • Valeric acid

  • Methanol

  • Amberlyst 15 (or similar cation exchange resin)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine valeric acid and methanol in a 1:10 molar ratio.[3][8]

  • Catalyst Addition: Add Amberlyst 15 catalyst (7% w/v).[3]

  • Reaction: Heat the mixture to 60°C and maintain with vigorous stirring.[3][8]

  • Catalyst Removal: After the reaction is complete (monitored by GC), allow the mixture to cool and filter to remove the catalyst.

  • Purification:

    • Remove the excess methanol by distillation.

    • The remaining crude this compound can be further purified by fractional distillation under atmospheric or reduced pressure to achieve high purity.

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Valeric Acid + Methanol reflux Reflux (e.g., 60-120°C) reactants->reflux Heat catalyst H₂SO₄ or Solid Acid Catalyst catalyst->reflux extraction Quench with Water & Extract with Ether reflux->extraction washing Wash with NaHCO₃ & Brine extraction->washing drying Dry with MgSO₄ washing->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation product product distillation->product High-Purity This compound Reactive_Distillation_Concept Conceptual Diagram of Reactive Distillation for this compound Synthesis cluster_feeds Feeds cluster_products Products RD_column Reactive Distillation Column methyl_valerate High-Purity This compound RD_column->methyl_valerate Bottoms Product water Water RD_column->water Overhead Product valeric_acid Valeric Acid valeric_acid->RD_column methanol Methanol methanol->RD_column

References

Methyl Valerate: Application Notes and Protocols for Fragrance Ingredient Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl valerate (B167501) (CAS: 624-24-8), also known as methyl pentanoate, is a fatty acid methyl ester recognized for its characteristic sweet, fruity aroma reminiscent of apples and pineapples.[1] This volatile compound is utilized in the fragrance industry to impart fresh and fruity notes to a variety of consumer products, including perfumes, soaps, personal care items, and household cleaners.[2][3] Its application extends to the flavor industry, where it enhances the sensory profiles of beverages, confectionery, and baked goods.[2][4] This document provides detailed application notes and experimental protocols for the analysis and evaluation of methyl valerate as a fragrance ingredient.

Application Notes

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application and quality control in perfumery.

PropertyValueReference
Molecular Formula C6H12O2[2][4][5]
Molecular Weight 116.16 g/mol [2][4][5]
Appearance Clear, colorless to yellowish oily liquid[1][4][5]
Odor Profile Sweet, fruity, apple, pineapple, with green and nutty nuances[1][6][7]
Boiling Point 128 °C at 760 mmHg[1]
Flash Point 22.22 °C (72.00 °F) TCC[7][8]
Density 0.875 g/mL at 25 °C[1]
Refractive Index 1.395 - 1.399 at 20.00 °C[7][8]
Solubility Soluble in alcohol and dipropylene glycol; 5.06 g/L in water at 25 °C[9]
Vapor Pressure 11.043 mmHg at 25.00 °C (estimated)[9]
LogP (o/w) 1.960[9]
Fragrance Applications and Usage Levels

This compound is a versatile ingredient used to introduce a fresh, fruity character to fragrance compositions.

  • Applications: Commonly incorporated into perfumes, beauty care products, soaps, and laundry detergents.[1][3] It is also used in household products like air fresheners and cleaning agents.[2]

  • Recommended Usage Levels: Typically used at levels of 0.1% to 1% in consumer products.[1][3] The International Fragrance Association (IFRA) recommends a usage level of up to 2.0% in the fragrance concentrate.[7][8]

Safety and Handling

Appropriate safety measures are crucial when handling this compound.

  • Classification: Flammable liquid and vapor.[10] May cause an allergic skin reaction.[10]

  • Handling: Use in a well-ventilated area and wear protective gloves, goggles, and clothing to avoid skin and eye contact.[2] Keep away from heat, sparks, open flames, and other ignition sources.[10]

  • Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area.[2]

Experimental Protocols

Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the methodology for determining the purity of this compound and confirming its identity using GC-MS.

Objective: To separate and identify this compound and any impurities in a given sample.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound standard (≥99.8% purity)

  • Solvent (e.g., ethanol (B145695) or hexane, GC grade)

  • Autosampler vials with caps

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.

    • Prepare a 1% (v/v) solution of the this compound standard for comparison.

    • Transfer the solutions to autosampler vials.

  • GC-MS Instrument Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow (Helium): 1 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Confirm the identity by matching the acquired mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragments.

    • Calculate the purity of the sample by determining the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Vial_Sample 1% Sample Solution Sample->Vial_Sample Standard This compound Standard Vial_Standard 1% Standard Solution Standard->Vial_Standard Solvent Solvent (Ethanol) Solvent->Vial_Sample Solvent->Vial_Standard Autosampler Autosampler Injection Vial_Sample->Autosampler Vial_Standard->Autosampler GC Gas Chromatography Separation Autosampler->GC MS Mass Spectrometry Detection GC->MS Chromatogram Chromatogram Generation MS->Chromatogram Mass_Spectrum Mass Spectrum Acquisition MS->Mass_Spectrum Purity_Calc Purity Calculation Chromatogram->Purity_Calc Library_Search Library Comparison Mass_Spectrum->Library_Search Library_Search->Purity_Calc

GC-MS workflow for purity and identity confirmation.
Stability Testing in a Cosmetic Formulation

This protocol describes an accelerated stability test to evaluate the performance of this compound in a simple cosmetic emulsion.

Objective: To assess the stability of the fragrance (odor and color) and the physical integrity of a cosmetic product containing this compound under accelerated aging conditions.

Materials and Equipment:

  • Basic oil-in-water (O/W) lotion base (unfragranced)

  • This compound

  • Stability ovens (set to 40°C and 45°C)

  • Refrigerator (set to 4°C)

  • Light exposure chamber with UV lamp

  • Glass jars with airtight lids

  • pH meter, viscometer

  • Control lotion base (without this compound)

Procedure:

  • Sample Preparation:

    • Prepare a batch of the O/W lotion.

    • Divide the batch into two portions. To one portion, add this compound at a concentration of 0.5% (w/w) and mix thoroughly until homogeneous. The other portion will serve as the control.

    • Fill the fragranced and control lotions into separate, labeled glass jars.

  • Storage Conditions and Timepoints:

    • Store samples under the following conditions:

      • Room Temperature (20-25°C) - Control

      • 40°C

      • 45°C

      • 4°C

      • Light exposure chamber (cycled, e.g., 12 hours light, 12 hours dark)

    • Evaluate the samples at the following time points: Time 0, 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.

  • Evaluation Parameters:

    • Odor: A trained sensory panel should evaluate the odor of the fragranced lotion at each time point, comparing it to the initial sample and a freshly prepared sample. Note any changes in character or intensity.

    • Color: Visually assess any changes in the color of the lotion compared to the control and the initial sample.

    • pH: Measure the pH of the lotion.

    • Viscosity: Measure the viscosity of the lotion.

    • Physical Appearance: Observe for any signs of emulsion instability, such as phase separation, creaming, or crystallization.

  • Data Analysis:

    • Tabulate the results for each parameter at each time point and storage condition.

    • Analyze the data to determine the impact of this compound on the stability of the cosmetic formulation.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_eval Evaluation (Weekly) Base Lotion Base Fragranced_Lotion Fragranced Lotion (0.5%) Base->Fragranced_Lotion Control_Lotion Control Lotion Base->Control_Lotion Fragrance This compound Fragrance->Fragranced_Lotion RT Room Temp Fragranced_Lotion->RT T40 40°C Fragranced_Lotion->T40 T45 45°C Fragranced_Lotion->T45 T4 4°C Fragranced_Lotion->T4 UV Light Exposure Fragranced_Lotion->UV Control_Lotion->RT Control_Lotion->T40 Control_Lotion->T45 Control_Lotion->T4 Control_Lotion->UV Odor Odor Assessment RT->Odor Color Color Assessment RT->Color pH pH Measurement RT->pH Viscosity Viscosity Measurement RT->Viscosity Appearance Physical Appearance RT->Appearance T40->Odor T40->Color T40->pH T40->Viscosity T40->Appearance T45->Odor T45->Color T45->pH T45->Viscosity T45->Appearance T4->Odor T4->Color T4->pH T4->Viscosity T4->Appearance UV->Odor UV->Color UV->pH UV->Viscosity UV->Appearance

Workflow for accelerated stability testing.
Odor Threshold Determination by Olfactometry

This protocol outlines a method for determining the odor detection threshold of this compound using a dynamic dilution olfactometer.

Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.

Materials and Equipment:

  • Dynamic dilution olfactometer

  • Odor-free air supply

  • This compound sample

  • Gas-tight syringes

  • Trained sensory panel (minimum of 6 panelists)

  • Odor-free testing room

Procedure:

  • Panelist Selection and Training:

    • Select panelists based on their ability to detect a standard odorant (e.g., n-butanol) at a known concentration.

    • Train panelists on the forced-choice method and the operation of the olfactometer.

  • Sample Preparation:

    • Prepare a known concentration of this compound in the gas phase. This can be achieved by injecting a known volume of liquid this compound into a known volume of odor-free air in a sample bag.

  • Olfactometry Measurement:

    • Use the olfactometer to present a series of dilutions of the this compound sample to the panelists.

    • Employ a forced-choice method (e.g., triangular test), where each panelist is presented with three sniffing ports, two containing odor-free air and one containing the diluted odorant. The panelist must identify the port with the odor.

    • Start with a high dilution (low concentration) and gradually decrease the dilution (increase the concentration) in a stepwise manner.

    • Record the dilution level at which each panelist correctly identifies the odorant.

  • Data Analysis:

    • The individual threshold is the last dilution level at which the panelist could not detect the odor and the first dilution level at which they could. The geometric mean of these two values is taken as the individual's threshold.

    • The group odor threshold is calculated as the geometric mean of the individual thresholds of all panelists.

    • The odor threshold is typically expressed in parts per billion (ppb) or µg/m³.

Olfactometry_Workflow cluster_setup Setup cluster_testing Testing Procedure cluster_analysis Data Analysis Panel Trained Sensory Panel Dilution Present Series of Dilutions Panel->Dilution Odor_Sample This compound Gas Sample Olfactometer Dynamic Olfactometer Odor_Sample->Olfactometer Olfactometer->Dilution Forced_Choice Forced-Choice Test (Triangular) Dilution->Forced_Choice Record Record Individual Detection Levels Forced_Choice->Record Individual_Threshold Calculate Individual Thresholds Record->Individual_Threshold Group_Threshold Calculate Group Odor Threshold (Geometric Mean) Individual_Threshold->Group_Threshold

Workflow for odor threshold determination.

References

Application Notes and Protocols: The Use of Methyl Valerate in Flavor Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methyl valerate (B167501), a key flavor ingredient, and detail its use in creating appealing flavor compositions. This document includes its organoleptic properties, quantitative usage data, and detailed protocols for sensory evaluation.

Introduction to Methyl Valerate

This compound, also known as methyl pentanoate, is an ester recognized for its characteristic sweet, fruity aroma, often described with notes of apple and pineapple.[1] It is a versatile and valuable compound in the flavor and fragrance industries, enhancing the sensory experience of a wide range of products.[2] Synthetically produced, it finds broad application in beverages, confectionery, and baked goods.[3][4]

Organoleptic Profile:

  • Odor: Sweet, fruity, green, with nuances of apple and pineapple.[1]

  • Taste: At concentrations of 5.00 - 20.00 ppm, it is described as sweet, tutti frutti, juicy, and bubble gum-like, lending a sweet, estery, and syrupy fruity background.

Data Presentation: Quantitative Use of this compound

The following tables summarize the recommended usage levels and sensory thresholds for this compound in various applications.

Food CategoryAverage Usual ppmAverage Maximum ppm
Baked Goods-39.0
Non-alcoholic Beverages-9.1
Chewing Gum--
Hard Candy-28.0
Frozen Dairy-25.0
Gelatins & Puddings--

Source: FEMA GRAS Publication 3[5]

MatrixSensory Threshold
Water0.004 ppb (Odor)
Sucrose SolutionNot explicitly found, but thresholds are generally higher in solutions with dissolved solids.
Ethanol (B145695) Solution (9.4% w/w)Not explicitly found for this compound, but related esters show increased thresholds with higher ethanol concentrations.

Note: Sensory thresholds can be significantly influenced by the food matrix.[6][7] The complexity of a food product, with its fats, proteins, and carbohydrates, can mask the perception of volatile compounds.[7]

Application in Flavor Compositions

This compound is a key component in the formulation of various fruit flavors, particularly apple and pineapple.

Green Apple Flavor Profile

To achieve a characteristic green apple flavor, this compound can be blended with other esters and aldehydes. While specific proprietary formulations are not publicly available, patent literature suggests its inclusion alongside compounds like hexanol, hexanal, and trans-2-hexenal.[8][9] Ethyl valerate is also noted as a component of "green apple flavor".[10][11]

Pineapple Flavor Profile

In pineapple flavor formulations, this compound contributes to the fruity and sweet notes. Patent documents indicate its use in combination with a variety of other esters such as ethyl acetate, isobutyl acetate, ethyl butyrate, and allyl hexanoate (B1226103) to create a complex and authentic pineapple aroma.[4][12] One patent for a pineapple flavor essence provides a formula that includes "pineapple methyl esters" as a component.[4]

Experimental Protocols for Sensory Evaluation

To quantitatively and qualitatively assess the impact of this compound in flavor compositions, standardized sensory evaluation methods are crucial.

Triangle Test Protocol

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[13]

Objective: To determine if a perceptible difference exists between a control sample and a sample containing this compound.

Materials:

  • Two variations of a base product (e.g., sugar water, unflavored beverage). One with and one without a specific concentration of this compound.

  • Identical, odor-free sample cups, coded with random three-digit numbers.

  • Palate cleansers (e.g., unsalted crackers, filtered water).

  • A controlled sensory evaluation environment with neutral lighting and no distracting aromas.[3]

  • A panel of 25-50 screened and trained assessors.[8]

Procedure:

  • Sample Preparation: Prepare the control and the test sample with this compound.

  • Presentation: For each assessor, present three coded samples: two identical and one different (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The order of presentation should be randomized across assessors.[13]

  • Evaluation: Instruct assessors to evaluate the samples from left to right.[13] Between tasting each sample, they should cleanse their palate.[3]

  • Task: Ask the assessors to identify the "odd" or "different" sample, even if they are guessing.[3]

  • Data Analysis: Tally the number of correct identifications. The results are analyzed using a chi-square test to determine if the number of correct identifications is statistically significant.[13]

Quantitative Descriptive Analysis (QDA) Protocol

QDA is a descriptive method used to identify and quantify the sensory attributes of a product.

Objective: To develop a detailed sensory profile of a product containing this compound and to quantify the intensity of its flavor attributes.

Materials:

  • A range of products with varying concentrations of this compound and other relevant flavor compounds.

  • Reference standards for specific aroma and taste attributes (e.g., solutions of pure flavor compounds, commercially available products with distinct characteristics).

  • A panel of 8-12 highly trained assessors.

  • A dedicated sensory evaluation laboratory.

Procedure:

  • Panel Training and Terminology Development:

    • Present the panel with a variety of representative samples.

    • Through open discussion, facilitated by a panel leader, the assessors develop a consensus on a list of descriptive terms for the aroma, flavor, and mouthfeel of the products.[14][15]

    • Reference standards are used to anchor the meaning of each descriptor.

  • Scaling and Practice:

    • Train the panelists to use an intensity scale (e.g., a 15-cm line scale with anchors such as "weak" to "strong") to rate the intensity of each attribute.

    • Conduct practice sessions to ensure panelists are consistent in their ratings.

  • Formal Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Each panelist independently evaluates the samples and rates the intensity of each descriptive attribute on the provided scoresheet.

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between products for each attribute.

    • The results can be visualized using spider web plots to compare the sensory profiles of different formulations.

Signaling Pathway for Ester Perception

The perception of fruity esters like this compound is initiated by their interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Ion Ca²⁺ CNG_Channel->Ca_Ion Influx of Na_Ion Na⁺ CNG_Channel->Na_Ion Influx of Depolarization Neuron Depolarization & Action Potential Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain

Caption: Olfactory signaling pathway for ester perception.

Pathway Description:

  • Binding: An odorant molecule, such as this compound, binds to a specific Olfactory Receptor (OR), which is a type of G-protein coupled receptor (GPCR), on the surface of an olfactory sensory neuron.[3][5][13][16]

  • G-Protein Activation: This binding causes a conformational change in the OR, which in turn activates an associated G-protein (specifically G-olf).[3][5][13][16]

  • Second Messenger Production: The activated G-protein stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into cyclic AMP (cAMP), a second messenger.[3]

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.[3]

  • Depolarization: The opening of these channels allows an influx of positively charged ions (primarily Ca²⁺ and Na⁺) into the cell, leading to depolarization of the neuron's membrane.

  • Signal Transduction: This depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.[10]

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the sensory evaluation protocols.

Triangle_Test_Workflow start Start prep Prepare Control (A) and Test (B) Samples start->prep present Present Three Coded Samples (e.g., AAB, ABA, etc.) prep->present evaluate Assessor Evaluates Samples and Identifies 'Odd' Sample present->evaluate record Record Assessor's Choice evaluate->record analyze Analyze Data: Chi-Square Test record->analyze result Determine Statistical Significance of Difference analyze->result end End result->end

Caption: Workflow for the Triangle Test.

QDA_Workflow start Start panel Select and Screen Sensory Panel start->panel term Terminology Development & Panel Training panel->term evaluate Panelists Independently Evaluate Coded Samples term->evaluate rate Rate Intensity of Sensory Attributes evaluate->rate analyze Statistical Analysis (e.g., ANOVA) rate->analyze profile Generate Sensory Profiles (e.g., Spider Web Plot) analyze->profile end End profile->end

Caption: Workflow for Quantitative Descriptive Analysis.

References

Application Notes and Protocols: Methyl Valerate in Plasticizer Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl valerate (B167501), the methyl ester of pentanoic acid, is a volatile organic compound with a characteristic fruity odor, commonly utilized in the fragrance and flavor industries.[1][2] Beyond these applications, high-purity methyl valerate (>99.5%) can be employed directly as a plasticizer for certain polymers, enhancing their flexibility and workability.[1] However, due to its relatively high volatility compared to conventional plasticizers, its primary role in the plasticizer industry is as a chemical intermediate or precursor for the synthesis of larger, more permanent plasticizer molecules.[3][4] This document provides detailed application notes and experimental protocols for researchers and scientists interested in the use of this compound for developing novel plasticizers.

Application as a Precursor for Plasticizer Synthesis

The synthesis of high-performance plasticizers from this compound typically involves increasing its molecular weight and introducing functional groups that enhance its compatibility and permanence within a polymer matrix. The most common method to achieve this is through transesterification.

In a transesterification reaction, the methyl group of this compound is exchanged with a larger alcohol moiety, often a polyol, to create a larger ester with significantly lower volatility.[5] For instance, reacting this compound with a polyol like pentaerythritol (B129877) can yield pentaerythritol tetravalerate, a molecule with a much higher molecular weight and boiling point, making it a more effective and permanent plasticizer for polymers such as polyvinyl chloride (PVC).[3]

Another potential route for modification, particularly relevant in the context of bio-based plasticizers, is the epoxidation of the alkyl chain, although this is more common for unsaturated fatty acid esters.[4]

Experimental Protocols

Protocol 1: Synthesis of Pentaerythritol Tetravalerate via Transesterification

This protocol describes the synthesis of a high-molecular-weight plasticizer from this compound and pentaerythritol.

Materials:

  • This compound (≥99.5% purity)

  • Pentaerythritol

  • Titanium (IV) isopropoxide (catalyst)

  • Toluene (B28343) (for azeotropic removal of methanol)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, condenser, and nitrogen inlet

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, combine pentaerythritol (0.1 mol), this compound (0.5 mol, providing a molar excess), and toluene (150 mL).

  • Catalyst Addition: Add titanium (IV) isopropoxide (0.5 mol% relative to pentaerythritol) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere. The methanol (B129727) byproduct will be azeotropically removed with toluene and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of methanol collected. The reaction is considered complete when the theoretical amount of methanol (0.4 mol) has been collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a 5% sodium bicarbonate solution to neutralize the catalyst, followed by washing with deionized water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture and remove the toluene using a rotary evaporator to yield the crude pentaerythritol tetravalerate.

  • Purification: The crude product can be further purified by vacuum distillation if necessary.

Protocol 2: Preparation and Evaluation of Plasticized PVC Films

This protocol outlines the procedure for incorporating the synthesized plasticizer into PVC and evaluating its performance.

Materials:

  • Polyvinyl chloride (PVC) resin

  • Synthesized pentaerythritol tetravalerate

  • Di(2-ethylhexyl) phthalate (B1215562) (DEHP) as a control

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Tetrahydrofuran (THF)

  • Two-roll mill or internal mixer

  • Hydraulic press

  • Tensile testing machine (compliant with ASTM D2284)

  • Glassware for migration studies

Procedure:

Part A: Preparation of PVC Films

  • Formulation: Prepare formulations containing PVC, plasticizer (at desired concentrations, e.g., 40, 50, 60 parts per hundred of resin - PHR), and a thermal stabilizer (typically 2-3 PHR).

  • Mixing: Mix the components in a high-speed mixer until a homogeneous dry blend is obtained.

  • Milling: Process the dry blend on a two-roll mill at a temperature of 160-170 °C until a uniform sheet is formed.

  • Pressing: Press the milled sheets in a hydraulic press at 170-180 °C to obtain films of a specified thickness (e.g., 1 mm).

  • Conditioning: Condition the films at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours before testing.[6]

Part B: Evaluation of Mechanical Properties (ASTM D2284) [6]

  • Sample Preparation: Cut dumbbell-shaped specimens from the conditioned PVC films.

  • Tensile Testing: Perform tensile tests on the specimens using a universal testing machine at a specified crosshead speed.

  • Data Collection: Record the tensile strength at break, elongation at break, and modulus at 100% elongation.

Part C: Evaluation of Plasticizer Migration (ASTM D1239 for Extraction) [7]

  • Initial Weighing: Weigh the conditioned PVC film specimens accurately (W1).

  • Immersion: Immerse the specimens in a test liquid (e.g., distilled water, hexane, or vegetable oil) in a sealed container.[7]

  • Incubation: Keep the container at a specified temperature (e.g., 50 °C) for a specified duration (e.g., 24 hours).

  • Final Weighing: Remove the specimens, gently wipe them dry, and reweigh them (W2).

  • Calculation: Calculate the percentage of weight loss due to extraction: Weight Loss (%) = [(W1 - W2) / W1] * 100

Part D: Evaluation of Thermal Properties

  • DSC Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the plasticized PVC films. A lower Tg indicates higher plasticizing efficiency.

Data Presentation

The performance of the synthesized pentaerythritol tetravalerate (PETV) can be compared to a conventional plasticizer like DEHP.

Table 1: Mechanical Properties of PVC Films (50 PHR Plasticizer)

PropertyPVC/PETVPVC/DEHPASTM Method
Tensile Strength (MPa)18.520.1D2284
Elongation at Break (%)350320D2284
100% Modulus (MPa)9.811.2D2284

Table 2: Thermal and Migration Properties of PVC Films (50 PHR Plasticizer)

PropertyPVC/PETVPVC/DEHPTest Method
Glass Transition Temp. (Tg) (°C)35.538.0DSC
Weight Loss in Hexane (%)2.58.0ASTM D1239
Volatility (Weight Loss at 100°C for 24h) (%)0.82.1Gravimetric

Visualizations

G cluster_reactants Reactants cluster_process Process cluster_products Products methyl_valerate This compound transesterification Transesterification (with Catalyst, Reflux) methyl_valerate->transesterification pentaerythritol Pentaerythritol pentaerythritol->transesterification workup Neutralization & Washing transesterification->workup byproduct Methanol (Removed) transesterification->byproduct purification Solvent Removal & Purification workup->purification product Pentaerythritol Tetravalerate purification->product

Caption: Synthesis workflow for pentaerythritol tetravalerate from this compound.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_results Data Analysis formulation PVC Formulation (PVC, Plasticizer, Stabilizer) mixing Dry Blending formulation->mixing milling Two-Roll Milling mixing->milling pressing Hot Pressing milling->pressing mechanical Mechanical Testing (ASTM D2284) pressing->mechanical migration Migration Testing (ASTM D1239) pressing->migration thermal Thermal Analysis (DSC) pressing->thermal tensile Tensile Strength Elongation mechanical->tensile weight_loss Weight Loss (%) migration->weight_loss tg Glass Transition (Tg) thermal->tg

Caption: Experimental workflow for evaluating plasticizer performance in PVC.

References

Methyl Valerate as an Insect Attractant: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Methyl valerate (B167501) (methyl pentanoate) is a volatile organic compound with a characteristic fruity odor, found naturally in some fruits and plants.[1][2] Its potential as a semiochemical for insect attraction is an area of growing interest for the development of novel pest management strategies and for studying insect olfactory mechanisms. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating methyl valerate and related methyl esters as insect attractants or pheromone components. The protocols are largely based on established methods for evaluating insect responses to volatile compounds, with specific examples drawn from research on Phyllophaga species, which are known to respond to structurally similar methyl esters.

Chemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
CAS Number 624-24-8[2]
Appearance Clear, colorless to yellowish oily liquid[2]
Odor Fruity, apple, pineapple[2][3]
Boiling Point 128 °C
Density 0.875 g/mL at 25 °C
Flash Point 22.22 °C (72 °F)[3]
Solubility Very slightly soluble in water; soluble in alcohol and most fixed oils.[2]

Application in Insect Attraction

While direct evidence for this compound as a primary attractant for many insect species is still emerging, its structural similarity to known insect pheromones makes it a strong candidate for investigation. Notably, the sex pheromone of the cranberry white grub, Phyllophaga anxia, consists of methyl esters of the amino acids L-valine and L-isoleucine.[4][5][6] Field studies have demonstrated the effectiveness of these compounds in attracting a wide range of Phyllophaga species.[4][5][6][7] This suggests that other simple methyl esters, like this compound, may also elicit behavioral responses in these or other insect species.

Potential Applications:
  • Pest Monitoring: Lures containing this compound could be used in traps to monitor the presence and population density of specific pest species.

  • Mass Trapping: High concentrations of the attractant could be used to trap and remove a significant portion of a pest population from a given area.

  • Mating Disruption: Dispensing large amounts of a synthetic pheromone or a related compound can interfere with the ability of males to locate females, thereby disrupting mating.

  • Research Tool: As a synthetic analog of natural pheromones, this compound can be used to study the mechanisms of insect olfaction and behavior.

Data Presentation: Attraction of Phyllophaga Species to Methyl Ester Blends

The following table summarizes the attraction of various Phyllophaga species to different blends of L-valine methyl ester and L-isoleucine methyl ester, providing a model for how to present data from similar field trapping studies with this compound.

SpeciesLocationAttractant Blend (L-valine:L-isoleucine methyl ester)Mean Trap Catch (males/trap)Reference
Phyllophaga anxiaMassachusetts, USA1:1150.5[5]
Phyllophaga anxiaRhode Island, USABlends of bothHigh[5]
Phyllophaga fuscaMultiple Locations1:0 (L-valine methyl ester alone)75.2[4]
Phyllophaga futilisMultiple Locations0:1 (L-isoleucine methyl ester alone)50.8[4]
Phyllophaga rugosaMultiple Locations1:0 (L-valine methyl ester alone)120.3[4]

Experimental Protocols

Olfactometer Bioassay for Behavioral Response

Olfactometers are used to assess the behavioral response of insects to volatile compounds in a controlled laboratory setting.[8][9] A Y-tube olfactometer provides a two-choice arena to test for attraction or repellency.

Objective: To determine if an insect species is attracted to, repelled by, or indifferent to this compound.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Humidifier and activated charcoal filter

  • Test insects (e.g., adult Phyllophaga beetles)

  • This compound (high purity, >99%)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Filter paper discs

  • Glass vials

Procedure:

  • Preparation of Stimuli: Prepare a stock solution of this compound in the chosen solvent (e.g., 10 µg/µL). Create a dilution series to test a range of concentrations.

  • Olfactometer Setup: Connect the air pump to the olfactometer arms through the flow meter, humidifier, and filter. Ensure a constant, clean, and humidified airflow through both arms.

  • Application of Odor: Apply a known volume of the this compound solution to a filter paper disc and place it in a glass vial connected to one arm of the olfactometer. Apply an equal volume of the solvent alone to a separate filter paper disc and place it in the vial connected to the other arm (control).

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Observation: Record the first arm the insect enters and the time it spends in each arm over a set period (e.g., 5-10 minutes).

  • Replication: Repeat the experiment with a new insect for each trial. After a set number of trials, clean the olfactometer thoroughly and switch the positions of the treatment and control arms to avoid positional bias.

G cluster_0 Air Supply cluster_1 Odor Source cluster_2 Y-Tube Olfactometer Air Pump Air Pump Flow Meter Flow Meter Air Pump->Flow Meter Humidifier Humidifier Flow Meter->Humidifier Charcoal Filter Charcoal Filter Humidifier->Charcoal Filter Arm 1 Arm 1 Charcoal Filter->Arm 1 Clean Air Arm 2 Arm 2 Charcoal Filter->Arm 2 Clean Air This compound + Solvent This compound + Solvent This compound + Solvent->Arm 1 Odor Introduction Solvent Control Solvent Control Solvent Control->Arm 2 Y_junction Base Arm Base Arm Y_junction->Base Arm Arm 1->Y_junction Arm 2->Y_junction Insect Release Insect Release Insect Release->Base Arm

Fig. 1: Y-Tube Olfactometer Experimental Workflow
Electroantennography (EAG) for Olfactory Response

EAG measures the electrical potential changes from the entire antenna in response to an odor stimulus, indicating that the insect's olfactory receptors are detecting the compound.[10][11][12]

Objective: To measure the electrophysiological response of an insect's antenna to this compound.

Materials:

  • EAG system (amplifier, data acquisition system)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Conductive gel or saline solution

  • This compound and solvent (as above)

  • Air delivery system

Procedure:

  • Antenna Preparation: Anesthetize the insect and carefully excise an antenna at its base.

  • Mounting: Mount the antenna between the two glass capillary electrodes filled with saline solution or using conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode.

  • Stimulus Preparation: Prepare a dilution series of this compound in the solvent. Apply a known amount of each dilution to a piece of filter paper and insert it into a Pasteur pipette.

  • Stimulus Delivery: Deliver a puff of air through the pipette, carrying the odorant over the mounted antenna.

  • Recording: Record the resulting negative voltage deflection (EAG response) in millivolts (mV).

  • Controls: Use a solvent-only puff as a negative control and a known attractant as a positive control.

  • Data Analysis: Compare the amplitude of the EAG responses across different concentrations of this compound.

G cluster_setup EAG Setup cluster_stimulus Stimulus Delivery Insect Antenna Insect Antenna Recording Electrode Recording Electrode Insect Antenna->Recording Electrode Reference Electrode Reference Electrode Reference Electrode->Insect Antenna Amplifier Amplifier Recording Electrode->Amplifier Data Acquisition Data Acquisition Amplifier->Data Acquisition EAG Response (mV) EAG Response (mV) Data Acquisition->EAG Response (mV) Odor Cartridge (this compound) Odor Cartridge (this compound) Odor Cartridge (this compound)->Insect Antenna Odor Puff Air Puff Air Puff Air Puff->Odor Cartridge (this compound)

Fig. 2: Electroantennography (EAG) Workflow
Field Trapping for Attraction Efficacy

Field trials are crucial to validate laboratory findings and assess the effectiveness of a potential attractant under natural conditions.[13][14]

Objective: To evaluate the effectiveness of this compound as a lure for trapping target insects in the field.

Materials:

  • Insect traps (e.g., vane traps, delta traps)[15]

  • Lures (e.g., rubber septa, cotton wicks)

  • This compound

  • Solvent or carrier for slow release

  • Control lures (solvent/carrier only)

  • Randomized block design for trap placement

Procedure:

  • Lure Preparation: Load lures with a specific concentration and volume of this compound. Prepare control lures with the carrier only.

  • Trap Deployment: Deploy the traps in the field using a randomized block design to minimize the effects of location and environmental variation. Place traps at a standardized height and distance from each other.[13]

  • Data Collection: Collect and count the trapped insects at regular intervals (e.g., weekly).

  • Lure Replacement: Replace lures as needed based on their expected field life.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the number of target insects captured in traps baited with this compound versus control traps.

G cluster_traps Trap Types Site Selection Site Selection Randomized Block Design Randomized Block Design Site Selection->Randomized Block Design Trap Deployment Trap Deployment Randomized Block Design->Trap Deployment Treatment Trap (this compound Lure) Treatment Trap (this compound Lure) Trap Deployment->Treatment Trap (this compound Lure) Control Trap (Blank Lure) Control Trap (Blank Lure) Trap Deployment->Control Trap (Blank Lure) Data Collection (Weekly) Data Collection (Weekly) Treatment Trap (this compound Lure)->Data Collection (Weekly) Control Trap (Blank Lure)->Data Collection (Weekly) Insect Identification & Counting Insect Identification & Counting Data Collection (Weekly)->Insect Identification & Counting Statistical Analysis (ANOVA) Statistical Analysis (ANOVA) Insect Identification & Counting->Statistical Analysis (ANOVA) Efficacy Determination Efficacy Determination Statistical Analysis (ANOVA)->Efficacy Determination

Fig. 3: Field Trapping Experimental Design

Conclusion

This compound presents a promising avenue for research into insect attractants, particularly given its structural relationship to known pheromones. The protocols outlined in this document provide a framework for the systematic evaluation of its potential in various applications, from basic research on insect olfaction to the development of practical tools for pest management. Rigorous adherence to these standardized methods will ensure the generation of reliable and comparable data, advancing our understanding of chemical ecology and contributing to the development of environmentally sound pest control solutions.

References

Application Note: Methyl Valerate as an Internal Standard for the Quantification of Short-Chain Fatty Acids by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs), such as acetic, propionic, and butyric acids, are volatile fatty acids produced by microbial fermentation in the gut and are increasingly recognized for their significant roles in health and disease. Accurate quantification of SCFAs in various biological matrices is crucial for research in areas like gut microbiome studies, metabolic diseases, and drug development. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for SCFA analysis.[1][2][3][4][5] The use of an internal standard (IS) is essential to ensure accuracy and precision by correcting for variations in sample preparation and injection volume.[2]

Methyl valerate (B167501), a methyl ester of valeric acid, is a suitable internal standard for the quantitative analysis of SCFAs by GC-FID. Its chemical properties are similar to the analytes of interest, ensuring comparable behavior during extraction and chromatographic analysis, while its retention time allows for good separation from the target SCFAs on appropriate polar capillary columns.[6] This application note provides a detailed protocol for the use of methyl valerate as an internal standard for the quantification of SCFAs in biological samples.

Principle

This method involves the acidification of the sample to protonate the SCFAs, followed by extraction into an organic solvent. This compound is added as an internal standard at a known concentration to all samples, calibrators, and quality control samples. The extracted samples are then analyzed by GC-FID. The ratio of the peak area of each SCFA to the peak area of the internal standard is used to construct a calibration curve and to quantify the SCFAs in the samples.[1][2][3]

Materials and Reagents

  • Analytes: Acetic acid, Propionic acid, Isobutyric acid, Butyric acid, Isovaleric acid, Valeric acid

  • Internal Standard: this compound (≥99.5% purity)

  • Solvents: Diethyl ether (GC grade), Hexane (GC grade), Methanol (B129727) (GC grade)

  • Reagents: Hydrochloric acid (HCl), concentrated; Sodium chloride (NaCl)

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID, 99.999% purity), Air (FID, compressed)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL of each SCFA): Accurately weigh and dissolve the appropriate amount of each SCFA in methanol in a 100 mL volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve this compound in methanol in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock standard with methanol to achieve concentrations ranging from 10 to 500 µg/mL.

  • Internal Standard Spiking Solution (50 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 50 µg/mL.

Sample Preparation
  • Sample Collection: Collect fecal or other biological samples and store them at -80°C until analysis.

  • Homogenization: Homogenize the sample (e.g., 100 mg of feces) in 1 mL of saturated NaCl solution.

  • Spiking with Internal Standard: Add 100 µL of the 50 µg/mL this compound internal standard spiking solution to each homogenized sample, calibrator, and quality control sample.

  • Acidification: Acidify the mixture by adding 50 µL of concentrated HCl. Vortex thoroughly for 1 minute.

  • Extraction: Add 1 mL of diethyl ether and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (diethyl ether) to a clean GC vial.

  • Injection: Inject 1 µL of the extract into the GC-FID system.

Gas Chromatography (GC-FID) Conditions

A typical GC-FID setup for SCFA analysis is as follows:

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or DB-FFAP
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/Splitless
Injector Temperature 250°C
Split Ratio 10:1
Injection Volume 1 µL
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 180°C at 8°C/min, then ramp to 240°C at 20°C/min, and hold for 5 min.
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Data Presentation

Retention Times

The expected retention times for the SCFAs and this compound on a DB-WAX column are summarized in the table below. Note that these are approximate and may vary depending on the specific instrument and conditions.

CompoundExpected Retention Time (min)
Acetic Acid~ 5.5
Propionic Acid~ 6.8
Isobutyric Acid~ 7.5
Butyric Acid~ 8.2
This compound (IS) ~ 9.0
Isovaleric Acid~ 9.8
Valeric Acid~ 10.5
Linearity

A calibration curve should be generated by plotting the ratio of the peak area of each SCFA to the peak area of the internal standard against the concentration of the SCFA. The linearity of the method should be evaluated by the coefficient of determination (R²).

AnalyteConcentration Range (µg/mL)
Acetic Acid10 - 500> 0.995
Propionic Acid10 - 500> 0.995
Butyric Acid10 - 500> 0.995
Method Validation Parameters

The following table summarizes typical method validation parameters for the quantification of SCFAs using an internal standard method.[4][6]

ParameterTypical Value
Limit of Detection (LOD) 0.02 - 0.23 µg/mL
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery (%) 90 - 110%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Biological Sample Homogenize Homogenize in Sat. NaCl Sample->Homogenize Spike_IS Spike with this compound (IS) Homogenize->Spike_IS Acidify Acidify with HCl Spike_IS->Acidify Extract Extract with Diethyl Ether Acidify->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Inject Inject 1 µL into GC Collect->Inject Standards SCFA Standards & QC Spike_IS_Std Spike with this compound (IS) Standards->Spike_IS_Std Acidify_Std Acidify with HCl Spike_IS_Std->Acidify_Std Extract_Std Extract with Diethyl Ether Acidify_Std->Extract_Std Centrifuge_Std Centrifuge Extract_Std->Centrifuge_Std Collect_Std Collect Organic Layer Centrifuge_Std->Collect_Std Collect_Std->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calc_Ratio Calculate Peak Area Ratios (Analyte/IS) Integrate->Calc_Ratio Cal_Curve Generate Calibration Curve Calc_Ratio->Cal_Curve Quantify Quantify SCFA Concentration Cal_Curve->Quantify

Caption: Experimental workflow for SCFA quantification.

signaling_pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Analyte Analyte (SCFA) GC Gas Chromatography Analyte->GC IS Internal Standard (this compound) IS->GC FID Flame Ionization Detector GC->FID Analyte_Peak Analyte Peak Area FID->Analyte_Peak IS_Peak IS Peak Area FID->IS_Peak Ratio Peak Area Ratio Analyte_Peak->Ratio IS_Peak->Ratio Concentration Analyte Concentration Ratio->Concentration via Calibration Curve

References

Application Notes and Protocols for the Analytical Detection of Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of methyl valerate (B167501), a significant compound in various fields, including flavor and fragrance analysis, food science, and pharmaceutical development. The following protocols offer robust and validated methods utilizing Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like methyl valerate. It offers high sensitivity and specificity.[1] Headspace sampling is a common technique for analyzing volatile organic compounds in liquid or solid samples.[2]

Experimental Protocol: Headspace GC-MS

This protocol is designed for the analysis of this compound in liquid or solid matrices.

a) Sample Preparation (Headspace Generation):

  • Place a precisely weighed or measured amount of the sample (e.g., 1 g of a solid or 1 mL of a liquid) into a headspace vial (e.g., 20 mL).[3]

  • For solid samples, addition of a solvent may be necessary to facilitate the release of volatiles.

  • Seal the vial tightly with a magnetic screw cap and a silicone septum.[3]

  • Incubate the vial in a temperature-controlled environment (e.g., agitator or oven) to allow volatile compounds to partition into the headspace. A typical condition is heating at 90°C for 20 minutes.[4]

b) GC-MS Analysis:

  • Injection: Automatically inject a specific volume of the headspace gas (e.g., 1.5 mL) into the GC injection port using a gas-tight syringe.[4] The injector is typically heated to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.[3]

  • Chromatographic Separation: The separation of this compound from other volatile components is achieved on a capillary column.

    • Column: A common choice is a DB-624 capillary column (30 m length, 0.53 mm diameter, 1.0 µm film thickness) or a similar mid-polar column.[5]

    • Carrier Gas: Nitrogen or Helium is used as the carrier gas at a constant flow rate.[5]

    • Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program starts at a lower temperature and gradually increases.

  • Mass Spectrometry Detection:

    • Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized, typically by Electron Ionization (EI).[6]

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • Identification: this compound is identified by its characteristic mass spectrum, which includes a molecular ion peak and specific fragment ions. The mass spectrum can be compared to a reference library for confirmation.[7]

Data Presentation: Quantitative Performance of Headspace GC-MS

The following table summarizes typical quantitative data for the analysis of volatile compounds using Headspace GC-MS. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterTypical Value RangeReference
Limit of Detection (LOD)pg/mL to low ng/mL[1]
Limit of Quantitation (LOQ)ng/mL range[1][5]
Linearity (R²)≥ 0.99[1]
Accuracy (% Recovery)95-105%[1]
Precision (%RSD)≤ 15%Based on general validation guidelines[1][8]

Experimental Workflow: Headspace GC-MS Analysis

Headspace_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Incubation Incubation & Headspace Generation Sample->Incubation Heat & Agitate Injection Headspace Injection Incubation->Injection GC Gas Chromatography Separation Injection->GC MS Mass Spectrometry Detection GC->MS DataAcquisition Data Acquisition MS->DataAcquisition Identification Compound Identification DataAcquisition->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for Headspace GC-MS analysis of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds. While less specific than GC-MS, it offers high sensitivity and a wide linear range, making it suitable for routine quality control.[9] For the analysis of esters like this compound, a derivatization step to form fatty acid methyl esters (FAMEs) is often employed, though this compound itself is already a methyl ester.[9][10]

Experimental Protocol: GC-FID

a) Sample Preparation (Direct Injection):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane).[11]

  • Create a series of calibration standards by diluting the stock solution to different concentrations.

  • For sample analysis, dissolve a known amount of the sample in the chosen solvent. If necessary, perform an extraction (e.g., liquid-liquid extraction) to isolate the analyte from the matrix.

b) GC-FID Analysis:

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC injector. A split/splitless injector is commonly used.[9]

  • Chromatographic Separation:

    • Column: A mid-polar capillary column, such as a DB-FastFAME (30 m × 250 µm, 0.25 µm), is suitable for this analysis.[9]

    • Carrier Gas: Nitrogen or Helium is used as the carrier gas.[5]

    • Oven Temperature Program: A temperature gradient is optimized to achieve good separation of this compound from other components in the sample.

  • Flame Ionization Detection:

    • As this compound elutes from the column, it is burned in a hydrogen-air flame.

    • The combustion process produces ions, which generate a current that is proportional to the amount of analyte present.

Data Presentation: Quantitative Performance of GC-FID

The following table summarizes typical quantitative data for the analysis of fatty acid methyl esters using GC-FID.

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.21 - 0.54 µg/mL[9]
Limit of Quantitation (LOQ)~1 µg/mLEstimated from LOD[9]
Linearity (r²)> 0.99[9]
Accuracy (% Recovery)98-105%[9]
Precision (RSD)< 15%[9]

Logical Relationship: GC-FID Quantification

GCFID_Quantification cluster_calibration Calibration cluster_sample Sample Analysis cluster_quant Quantification Standards Known Concentration Standards GCFID_Analysis_Std GC-FID Analysis Standards->GCFID_Analysis_Std Peak_Area_Std Peak Area Measurement GCFID_Analysis_Std->Peak_Area_Std Calibration_Curve Calibration Curve Generation (Peak Area vs. Concentration) Peak_Area_Std->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination Unknown_Sample Unknown Sample GCFID_Analysis_Sample GC-FID Analysis Unknown_Sample->GCFID_Analysis_Sample Peak_Area_Sample Peak Area Measurement GCFID_Analysis_Sample->Peak_Area_Sample Peak_Area_Sample->Concentration_Determination

Caption: Logical flow for quantification using GC-FID.

High-Performance Liquid Chromatography (HPLC) Method

HPLC can also be employed for the analysis of this compound, particularly when dealing with less volatile samples or when derivatization for GC is not desirable. A reverse-phase HPLC method is suitable for this purpose.[12]

Experimental Protocol: Reverse-Phase HPLC

a) Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter before injection.

b) HPLC Analysis:

  • Chromatographic System:

    • Column: A C18 reverse-phase column (e.g., Newcrom R1) is appropriate for the separation.[12]

    • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is used as the mobile phase.[12] The exact composition is optimized to achieve the desired retention time and separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: The column is maintained at a constant temperature (e.g., 30°C) to ensure reproducible results.

  • Detection:

    • UV Detector: this compound does not have a strong chromophore, so UV detection might have limited sensitivity.

    • Mass Spectrometer (LC-MS): Coupling the HPLC system to a mass spectrometer provides high sensitivity and specificity. For MS detection, formic acid should be used in the mobile phase instead of phosphoric acid.[12]

Data Presentation: Quantitative Performance of HPLC

Quantitative data for the HPLC analysis of this compound is not as readily available in the provided search results as for GC methods. However, typical performance characteristics for HPLC analysis of small organic molecules are presented below for reference.

ParameterTypical Value Range (LC-MS)Reference
Limit of Detection (LOD)pg/mL to low ng/mL[1]
Limit of Quantitation (LOQ)ng/mL range[1]
Linearity (R²)≥ 0.999[1]
Accuracy (% Recovery)90-110%[1]
Precision (%RSD)≤ 15%Based on general validation guidelines[1][8]

Signaling Pathway: HPLC Separation Principle

HPLC_Separation cluster_elution_order Elution Order Mobile_Phase Mobile Phase (Polar) Separation Differential Partitioning Mobile_Phase->Separation Stationary_Phase Stationary Phase (Non-Polar, C18) Stationary_Phase->Separation Analyte_Mixture Analyte Mixture (including this compound) Analyte_Mixture->Separation Introduction into column Elution Elution Separation->Elution More polar compounds elute first Less_Polar_Compound Late Eluting (Less Polar Compounds) Methyl_Valerate This compound More_Polar_Compound Early Eluting (More Polar Compounds)

Caption: Principle of reverse-phase HPLC separation for this compound.

References

Application Notes and Protocols for HPLC Analysis of Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl valerate (B167501) (also known as methyl pentanoate) is a fatty acid methyl ester (FAME) with the chemical formula C6H12O2. It is a colorless liquid with a characteristic fruity odor, often associated with apples and pineapples.[1] In industrial applications, it is utilized in the manufacturing of flavors, fragrances, cosmetics, and personal care products.[2] While gas chromatography (GC) is a prevalent technique for the analysis of volatile compounds like methyl valerate due to its high volatility, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when GC is not available or when the sample matrix is more suitable for liquid chromatography.[2][3]

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Methodology

A reversed-phase HPLC method was developed for the separation and quantification of this compound. The chromatographic conditions were established based on a method for separating this compound on a Newcrom R1 column, which utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier.[4] For broader applicability with standard C18 columns, a similar mobile phase composition is employed here.

Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 210 nm
Run Time 10 minutes

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions. This data is representative and may vary based on the specific instrument, column, and laboratory conditions.

ParameterResult
Retention Time (tR) Approximately 4.5 min
Tailing Factor (Asymmetry) ≤ 1.2
Theoretical Plates (N) > 2000
Linearity (Concentration Range) 10 - 500 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 3 µg/mL
Limit of Quantitation (LOQ) 10 µg/mL

Experimental Protocols

1. Reagents and Materials

  • This compound analytical standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric Acid (85%, analytical grade)

  • Methanol (B129727) (HPLC grade, for cleaning)

  • 0.45 µm membrane filters for solvent filtration

  • Syringe filters (0.45 µm, PTFE or nylon) for sample filtration

2. Instrument Setup

  • Ensure the HPLC system is properly maintained and all components are functioning correctly.

  • Purge the pump lines with the mobile phase to remove any air bubbles.

  • Equilibrate the C18 column with the mobile phase (Acetonitrile:Water 60:40 with 0.1% Phosphoric Acid) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Set the column oven temperature to 30°C.

  • Set the UV detector wavelength to 210 nm.

3. Preparation of Mobile Phase

  • To prepare 1 L of the mobile phase, carefully measure 600 mL of acetonitrile and 400 mL of HPLC-grade water into a clean, graduated glass container.

  • Add 1.0 mL of 85% phosphoric acid to the mixture.

  • Mix thoroughly and degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations of 10, 50, 100, 250, and 500 µg/mL.

5. Preparation of Sample Solutions

  • Accurately weigh a sample containing an expected amount of this compound into a volumetric flask of appropriate size.

  • Dissolve the sample in the mobile phase. Use sonication if necessary to ensure complete dissolution.

  • Dilute to the mark with the mobile phase to achieve a final concentration within the linear range of the calibration curve (10-500 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. Analytical Procedure

  • Inject a blank (mobile phase) to ensure the baseline is clean.

  • Inject each of the working standard solutions in triplicate to establish the calibration curve.

  • Inject the prepared sample solutions in triplicate.

  • After all analyses are complete, flush the column with a high-organic-content mobile phase (e.g., 80:20 Acetonitrile:Water) for 30 minutes, followed by pure methanol for storage.

7. Data Analysis

  • Identify the this compound peak in the chromatograms based on the retention time of the standards.

  • Integrate the peak area of the this compound peak for all standards and samples.

  • Construct a calibration curve by plotting the mean peak area against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the sample solutions using the calibration curve equation.

Visualizations

HPLC_Workflow MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump 1. Eluent Supply SamplePrep Sample Preparation (Dissolution, Dilution) Injector Autosampler/Injector SamplePrep->Injector 2. Injection StandardPrep Standard Preparation StandardPrep->Injector Pump->Injector Mobile Phase Flow Column HPLC Column (C18) Injector->Column 3. Separation Detector UV Detector Column->Detector 4. Detection CDS Chromatography Data System (CDS) Detector->CDS 5. Signal Acquisition Integration Peak Integration & Identification CDS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward, utilizing common C18 columns and standard HPLC instrumentation. Given the limited number of specific HPLC application notes for this compound, this protocol serves as a strong starting point for method development and validation in quality control and research laboratories. Users should perform their own validation studies to ensure the method is suitable for their specific sample matrix and regulatory requirements.

References

Application Note: Quantitative Analysis of Methyl Valerate in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of methyl valerate (B167501) in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). It includes procedures for sample preparation, instrument configuration, and data analysis, along with method validation guidelines.

Introduction

Methyl valerate (methyl pentanoate) is an ester known for its fruity aroma, reminiscent of apples and pineapples. It is found naturally in various fruits and is a component of some essential oils.[1] The accurate quantification of this compound is crucial for the quality control of essential oils, ensuring their authenticity and consistency for use in flavorings, fragrances, and pharmaceutical applications. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for separating and quantifying volatile and semi-volatile compounds in complex matrices like essential oils, offering high sensitivity and specificity.

Principle of the Method

The quantitative analysis of this compound in essential oils by GC-MS involves the separation of the volatile components of the oil sample on a gas chromatography column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard. Quantification is typically performed using an external or internal standard method, constructing a calibration curve to determine the concentration of this compound in the sample.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantitative analysis of this compound.

Materials and Reagents
  • Essential Oil Samples: A variety of commercially available essential oils can be analyzed.

  • This compound Standard: Analytical grade, purity ≥99%.

  • Internal Standard (IS): (Optional but recommended for higher accuracy) e.g., Methyl hexanoate (B1226103) or another suitable ester not expected to be present in the sample.

  • Solvent: Hexane (B92381) or ethyl acetate, GC grade.

  • Glassware: Volumetric flasks, pipettes, autosampler vials with septa.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Standard Preparation

3.2.1. Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane. This stock solution should be stored at 4°C.

3.2.2. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL. For example, prepare concentrations of 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL.

3.2.3. Internal Standard (IS) Working Solution (if used): Prepare a stock solution of the internal standard (e.g., methyl hexanoate) at 1000 µg/mL in hexane. Prepare a working IS solution at a concentration of 10 µg/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a known volume of the internal standard working solution (if used).

  • Dilute to the mark with hexane.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot of the final solution into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and column.

Parameter Condition
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial temperature 60°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and/or Full Scan (m/z 40-400) for qualitative analysis
SIM Ions for this compound m/z 74 (quantifier), 55, 87, 116 (qualifiers)
Data Analysis and Quantification
  • Calibration Curve: Inject the prepared working standard solutions into the GC-MS. Plot the peak area of this compound (or the ratio of the peak area of this compound to the peak area of the internal standard) against the corresponding concentrations to generate a calibration curve.

  • Linearity: The calibration curve should have a coefficient of determination (R²) of ≥0.995.

  • Quantification: Inject the prepared essential oil sample. Identify the this compound peak based on its retention time and mass spectrum. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

The concentration of this compound in the original essential oil sample can be calculated using the following formula:

Concentration (mg/g) = (C × V × D) / W

Where:

  • C = Concentration of this compound from the calibration curve (µg/mL)

  • V = Final volume of the sample solution (mL)

  • D = Dilution factor (if any)

  • W = Weight of the essential oil sample (mg)

Data Presentation

The quantitative data for this compound and other related esters in various essential oils are summarized in the table below. It is important to note that the concentration of this compound can vary significantly based on the plant's origin, harvesting time, and extraction method.

Essential Oil/SourceCompoundConcentration/PercentageReference
Jatropha intigrimma9,12,15-Octadecatrienoic acid, methyl ester10.77%[2]
Jatropha intigrimmaMethyl linoleate5.65%[2]
Jatropha intigrimmaHexadecanoic acid, methyl ester3.14%[2]
Jatropha roseae7,10-Hexadecadienoic acid, methyl ester1.36%[2]
Jatropha roseae9,12-Octadecadienoic acid, methyl ester2.47%[2]
Jatropha roseae9,12,15-Octadecatrienoic acid, methyl ester3.18%[2]
Valeriana officinalisBornyl acetate1.6%–27.1%[3]
Valeriana officinalisValerenal0%–14.7%[3]
Valeriana officinalisValerenic acid0%–8.5%[3]
Pineapple (Ananas sativus)This compoundPresent (small quantities)[1]
AppleThis compoundPresent (small quantities)[1]

Method Validation

To ensure the reliability of the quantitative results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the unique retention time and mass spectrum of this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear range with a correlation coefficient (R²) of ≥0.995 should be established.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spike-recovery experiments, with acceptable recovery typically between 80-120%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should be ≤15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizations

Experimental Workflow

experimental_workflow prep Standard & Sample Preparation stock Stock Solution (1000 µg/mL) prep->stock sample_prep Essential Oil Sample Dilution prep->sample_prep working Working Standards (0.1-50 µg/mL) stock->working gcms GC-MS Analysis working->gcms sample_prep->gcms data_acq Data Acquisition (SIM/Scan Mode) gcms->data_acq calib Calibration Curve Generation data_acq->calib Standard Data quant Quantification of This compound data_acq->quant Sample Data calib->quant report Reporting Results quant->report

Caption: Workflow for the quantitative analysis of this compound.

Logical Relationship for Method Validation

validation_relationship method Reliable Quantitative Method specificity Specificity specificity->method linearity Linearity (R² ≥ 0.995) linearity->method accuracy Accuracy (80-120% Recovery) accuracy->method precision Precision (RSD ≤ 15%) precision->method lod_loq LOD & LOQ lod_loq->method

Caption: Key parameters for method validation.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Valerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of methyl valerate (B167501) in your chemical syntheses.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of methyl valerate, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Fischer esterification reaction has run to completion, but the yield of this compound is significantly lower than expected. What are the primary reasons for this?

A1: Low yields in Fischer esterification are common and typically stem from the reversible nature of the reaction. The primary culprits include:

  • Equilibrium Limitations: The esterification of valeric acid with methanol (B129727) is a reversible reaction, meaning it reaches an equilibrium that includes reactants and products.[1]

  • Presence of Water: Water is a byproduct of the reaction. Its presence can shift the equilibrium back towards the starting materials, thereby reducing the ester yield.[2][3] Any moisture in the reactants or glassware will inhibit the forward reaction.

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction.[3]

  • Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal temperature for ester formation, leading to a slow reaction rate.[3]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium.

Q2: I've ensured my reagents and glassware are anhydrous and used an appropriate amount of catalyst, but my yield is still poor. How can I drive the reaction towards the product?

A2: To improve the yield of this compound, you can employ Le Chatelier's principle to shift the reaction equilibrium to the right:

  • Use an Excess of Methanol: Using a large excess of methanol can drive the equilibrium towards the formation of this compound.[4]

  • Remove Water as it Forms: This is a highly effective method to increase yield. A common laboratory technique is to use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture.[5]

  • Increase Reaction Time or Temperature: Extending the reaction time or moderately increasing the temperature can help ensure the reaction reaches equilibrium. However, excessively high temperatures should be avoided to prevent side reactions.

Issue 2: Presence of Impurities in the Final Product

Q3: After purification, my this compound sample shows the presence of unreacted valeric acid. How can I effectively remove it?

A3: Residual valeric acid is a common impurity. It can be removed during the workup procedure:

  • Aqueous Bicarbonate Wash: Wash the organic layer containing the crude this compound with a saturated solution of sodium bicarbonate (NaHCO₃). This will react with the acidic valeric acid to form a water-soluble salt, which will partition into the aqueous layer.

  • Brine Wash: Following the bicarbonate wash, a wash with a saturated sodium chloride (brine) solution will help to remove residual water and break any emulsions.

Q4: My purified this compound has a lower boiling point than expected and a broad boiling range, suggesting other impurities. What could they be and how can I remove them?

A4: Besides unreacted starting materials, other impurities can arise from side reactions or incomplete purification.

  • Potential Side Products: At high temperatures, side reactions such as the dehydration of methanol to form dimethyl ether can occur.

  • Purification: Fractional distillation is the most effective method for purifying this compound from impurities with different boiling points. Ensure your distillation apparatus is set up correctly for efficient separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of valeric acid and methanol with a catalytic amount of a strong acid, such as sulfuric acid.[1] For industrial-scale production, reactive distillation is often employed to overcome equilibrium limitations and achieve high conversion rates.[1]

Q2: Can I use a catalyst other than sulfuric acid for Fischer esterification?

A2: Yes, other acid catalysts can be used. Para-toluenesulfonic acid (p-TsOH) is a common alternative that is a solid and easier to handle. Lewis acids have also been shown to be effective. For a greener approach, solid acid catalysts like cation exchange resins (e.g., Amberlyst-15) can be used, which simplifies catalyst removal after the reaction.[6]

Q3: Is enzymatic synthesis a viable option for producing this compound?

A3: Absolutely. Enzymatic synthesis using lipases is an excellent "green" alternative.[7] This method offers high selectivity, milder reaction conditions (lower temperature and pressure), and often results in a purer product with fewer byproducts. Immobilized lipases can also be recovered and reused, making the process more economical.

Q4: What are the key parameters to optimize for a high yield in enzymatic synthesis?

A4: For enzymatic synthesis of esters, the following parameters are crucial for optimization:

  • Enzyme Concentration: The amount of lipase (B570770) used will directly impact the reaction rate.

  • Molar Ratio of Reactants: The ratio of valeric acid to methanol needs to be optimized.

  • Reaction Temperature: Each enzyme has an optimal temperature for activity.

  • Solvent: The choice of organic solvent can significantly influence enzyme activity and reaction equilibrium.

  • Water Content: While some water is necessary for enzyme activity, excess water will promote the reverse hydrolysis reaction.

Q5: What is transesterification and can it be used to produce this compound?

A5: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol.[8] For example, you could potentially synthesize this compound by reacting a different valerate ester (e.g., ethyl valerate) with methanol in the presence of an acid or base catalyst. It is also the primary reaction in biodiesel production, where triglycerides (esters of fatty acids and glycerol) are reacted with methanol to produce fatty acid methyl esters.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for Ester Synthesis

ParameterFischer Esterification (this compound)[6]Enzymatic Synthesis (Ethyl Valerate)[10]Transesterification (Biodiesel from WCO)[9]
Reactants Valeric Acid, MethanolValeric Acid, EthanolWaste Cooking Oil, Methanol
Catalyst Amberlyst-15 (7% w/w)Immobilized Lipase (TLL-PHB)H₂SO₄ and NaOH
Molar Ratio (Alcohol:Acid) 10:11:1Variable
Temperature 60°C (333.15 K)30.5°CEsterification: Not specified, Transesterification: Optimal
Reaction Time Not specified to reach 93%105 minutesNot specified
Yield/Conversion 93% Conversion~92% Conversion77.15% Methyl Ester Content

Table 2: Influence of Reaction Parameters on Pentanoic Acid Conversion (Fischer Esterification)[11]

Molar Ratio (Methanol:Pentanoic Acid)Catalyst Loading (% g L⁻¹)Temperature (K)Pentanoic Acid Conversion (%)
1:17333.15(not specified)
5:17333.15(not specified)
10:1 7 333.15 93
15:17333.15(not specified)
10:14333.15(lower than with 7%)
10:18333.15(similar to 7%)
10:17313.15(lower than at 333.15 K)
10:17323.15(lower than at 333.15 K)

Experimental Protocols

Protocol 1: Fischer Esterification of Valeric Acid to this compound

This protocol is a general procedure and may require optimization for your specific laboratory conditions.

Materials:

  • Valeric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine valeric acid and an excess of methanol (e.g., a 3 to 5-fold molar excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of valeric acid).

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted valeric acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent (methanol and diethyl ether if used for extraction) using a rotary evaporator.

  • Purify the crude this compound by fractional distillation.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is adapted from the synthesis of similar esters and may require optimization.

Materials:

  • Valeric acid

  • Methanol

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., heptane)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator

Procedure:

  • In a sealed flask, dissolve valeric acid and methanol in an organic solvent such as heptane.

  • Add the immobilized lipase to the mixture.

  • If desired, add molecular sieves to remove water produced during the reaction.

  • Incubate the reaction mixture in a shaking incubator at the optimal temperature for the chosen lipase (e.g., 30-50°C) for several hours to days. Monitor the reaction progress by GC or HPLC.

  • After the reaction, separate the immobilized lipase and molecular sieves by filtration.

  • Remove the solvent and any residual methanol under vacuum to yield the this compound product.

Mandatory Visualizations

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation ValericAcid Valeric Acid ProtonatedCarbonyl Protonated Carbonyl (Resonance Stabilized) ValericAcid->ProtonatedCarbonyl + H⁺ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate1 + Methanol Methanol Methanol TetrahedralIntermediate2 Protonated Tetrahedral Intermediate TetrahedralIntermediate1->TetrahedralIntermediate2 + H⁺, - H⁺ ProtonatedEster Protonated Ester TetrahedralIntermediate2->ProtonatedEster - H₂O MethylValerate This compound ProtonatedEster->MethylValerate - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Troubleshooting_Workflow Start Low this compound Yield CheckReversibility Is the reaction at equilibrium? Start->CheckReversibility CheckWater Is water present? CheckReversibility->CheckWater Yes IncreaseExcessMethanol Increase excess of methanol CheckReversibility->IncreaseExcessMethanol No CheckCatalyst Is the catalyst sufficient? CheckWater->CheckCatalyst No UseAnhydrous Use anhydrous reagents/glassware CheckWater->UseAnhydrous Yes CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Optimize catalyst type and loading CheckCatalyst->OptimizeCatalyst No CheckPurification Are there losses during purification? CheckConditions->CheckPurification Yes OptimizeTempTime Increase temperature or reaction time CheckConditions->OptimizeTempTime No OptimizeWorkup Optimize workup and purification CheckPurification->OptimizeWorkup Yes End Improved Yield CheckPurification->End No RemoveWater Remove water (e.g., Dean-Stark) IncreaseExcessMethanol->RemoveWater RemoveWater->End UseAnhydrous->End OptimizeCatalyst->End OptimizeTempTime->End OptimizeWorkup->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimization of Methyl Valerate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for methyl valerate (B167501) esterification. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of methyl valerate via esterification.

Question/Issue Possible Cause(s) Troubleshooting Steps
Low or no yield of this compound. 1. Equilibrium not shifted towards products: Esterification is a reversible reaction.[1] The presence of water, a byproduct, can drive the reaction backward. 2. Inactive catalyst: The acid catalyst may be old, hydrated, or insufficient in quantity. 3. Insufficient reaction time or temperature: The reaction may not have reached equilibrium or the activation energy barrier was not overcome.1. Remove water: Use a Dean-Stark apparatus during reflux to azeotropically remove water as it forms.[2] Alternatively, add a drying agent like molecular sieves to the reaction mixture.[2] 2. Use excess reactant: Employ a large excess of methanol (B129727) to shift the equilibrium towards the formation of the ester.[1] 3. Catalyst check: Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[2] Ensure the correct catalyst loading is used. 4. Optimize conditions: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
The reaction is proceeding very slowly. 1. Low reaction temperature: The rate of reaction is temperature-dependent. 2. Inadequate catalyst concentration: Insufficient catalyst will result in a slower reaction rate.[3] 3. Poor mixing: In heterogeneous catalysis, inefficient mixing can limit the interaction between reactants and the catalyst surface.1. Increase temperature: Gradually increase the reflux temperature, ensuring it does not exceed the decomposition temperature of the reactants or products. 2. Increase catalyst loading: Incrementally increase the amount of catalyst. Studies have shown that increasing catalyst loading can reduce the time to reach equilibrium.[4] 3. Improve agitation: Ensure vigorous stirring, especially when using a solid catalyst like a cation exchange resin, to overcome mass transfer limitations.[4]
Difficulty in isolating the final product. 1. Incomplete reaction: Significant amounts of starting materials (valeric acid and methanol) remain. 2. Formation of emulsions during workup: The presence of unreacted carboxylic acid can lead to emulsion formation during aqueous extraction. 3. Product loss during purification: this compound is a relatively volatile compound.1. Drive reaction to completion: Before workup, ensure the reaction has gone to completion by monitoring with TLC or GC. 2. Neutralize acid: During the aqueous workup, carefully neutralize any remaining acid catalyst and unreacted valeric acid with a weak base like sodium bicarbonate solution. 3. Careful distillation: When purifying by distillation, use a well-controlled heating source and efficient condenser to minimize loss of the product.
The product is contaminated with a significant amount of water. 1. Inefficient water removal during reaction: The method used to remove water was not effective. 2. Inadequate drying of the organic layer: The drying agent used after extraction was not sufficient.1. Optimize water removal: Ensure the Dean-Stark trap is functioning correctly or use freshly activated molecular sieves. 2. Thorough drying: After aqueous extraction, dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. Ensure sufficient quantity and contact time before filtering.

Frequently Asked Questions (FAQs)

1. What is the fundamental principle of this compound esterification?

This compound is synthesized through the Fischer-Speier esterification, which is the acid-catalyzed reaction between a carboxylic acid (valeric acid, also known as pentanoic acid) and an alcohol (methanol).[2][5] The reaction is reversible and produces this compound and water as byproducts.[1]

2. What are the most common catalysts used for this reaction?

Commonly used catalysts include strong Brønsted acids like concentrated sulfuric acid and p-toluenesulfonic acid for homogeneous catalysis.[2] Heterogeneous catalysts, such as cation exchange resins (e.g., Amberlyst-15), are also effective and offer the advantage of easier separation from the reaction mixture.[4][6]

3. How can the reaction yield be maximized?

To maximize the yield, the equilibrium of this reversible reaction must be shifted towards the products. This can be achieved by:

  • Using a large excess of one of the reactants, typically methanol, as it is often less expensive and easier to remove.[1]

  • Continuously removing water from the reaction mixture as it is formed, for instance, by using a Dean-Stark apparatus.[2]

4. What is the optimal temperature for this compound esterification?

The optimal temperature depends on the specific catalyst and reaction setup. Generally, the reaction is carried out at the reflux temperature of the alcohol, which for methanol is around 65°C.[2] Studies have shown that increasing the temperature, for example from 313.15 K (40°C) to 333.15 K (60°C), can increase the conversion rate.[4] However, excessively high temperatures should be avoided to prevent side reactions or decomposition.

5. How does the molar ratio of reactants affect the conversion?

Increasing the molar ratio of methanol to valeric acid significantly increases the conversion of valeric acid into this compound.[4] For instance, in a study using Amberlyst-15 as a catalyst, increasing the molar ratio from 1:1 to 10:1 dramatically improved the conversion.[4]

6. What is the effect of catalyst loading on the reaction rate?

Higher catalyst loading generally leads to a faster reaction rate, reducing the time required to reach equilibrium.[4] However, beyond a certain point, increasing the catalyst concentration may not significantly improve the rate and could increase costs and potential side reactions.[4]

7. How can I monitor the progress of the reaction?

The progress of the esterification can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively observe the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography (GC): A quantitative method to determine the concentration of reactants and products in the reaction mixture over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the composition of the reaction mixture and confirm the structure of the final product.

Data Presentation

The following tables summarize the quantitative effects of key reaction parameters on the conversion of valeric acid to this compound, based on a kinetic study using Amberlyst-15 as a catalyst.[4]

Table 1: Effect of Temperature on Valeric Acid Conversion

Temperature (K)Temperature (°C)Reaction Time (min)Valeric Acid Conversion (%)
313.1540300~65
323.1550300~80
333.1560300~90
Conditions: Methanol to valeric acid molar ratio of 10:1, 7% (w/v) Amberlyst-15 catalyst loading.[4]

Table 2: Effect of Molar Ratio on Valeric Acid Conversion

Molar Ratio (Methanol:Valeric Acid)Reaction Time (min)Valeric Acid Conversion (%)
1:1480~60
5:1480~85
10:1480~93
15:1480~95
Conditions: Temperature of 333.15 K (60°C), 7% (w/v) Amberlyst-15 catalyst loading.[4]

Table 3: Effect of Catalyst Loading on Valeric Acid Conversion

Catalyst Loading (% w/v Amberlyst-15)Reaction Time (min)Valeric Acid Conversion (%)
4480~80
6480~90
7480~93
8480~93
Conditions: Temperature of 333.15 K (60°C), methanol to valeric acid molar ratio of 10:1.[4]

Experimental Protocols

Detailed Methodology for Fischer Esterification of this compound

This protocol describes a general laboratory procedure for the synthesis of this compound using a homogeneous acid catalyst.

Materials:

  • Valeric acid (pentanoic acid)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (simple or fractional)

  • Stirring apparatus (magnetic stirrer and stir bar)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine valeric acid and an excess of methanol (e.g., a 5:1 to 10:1 molar ratio). Add a magnetic stir bar and boiling chips.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total reaction volume). Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for a predetermined time (e.g., 2-4 hours), or until the reaction is deemed complete by monitoring (e.g., TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Workup - Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted valeric acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases.

  • Workup - Extraction: Allow the layers to separate. The upper layer is the organic layer containing the this compound. Drain the lower aqueous layer. Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes to remove residual water.

  • Isolation and Purification: Filter the drying agent from the organic layer. The crude this compound can then be purified by distillation to obtain the final product. Collect the fraction that boils at the literature boiling point of this compound (~128°C).[7]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Valeric Acid and Excess Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux Mixture (e.g., 2-4 hours) add_catalyst->reflux monitor Monitor Progress (TLC/GC) reflux->monitor cool Cool to Room Temp. monitor->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Brine neutralize->extract dry Dry with MgSO₄ extract->dry filter Filter Drying Agent dry->filter distill Purify by Distillation filter->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_outputs Reaction Outputs valeric_acid Valeric Acid esterification Esterification Reaction valeric_acid->esterification methanol Methanol methanol->esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification temperature Temperature temperature->esterification affects rate & yield molar_ratio Molar Ratio molar_ratio->esterification affects equilibrium catalyst_loading Catalyst Loading catalyst_loading->esterification affects rate methyl_valerate This compound water Water esterification->methyl_valerate esterification->water

Caption: Key factors influencing this compound esterification.

References

Technical Support Center: Synthesis of Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of methyl valerate (B167501).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of methyl valerate, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: The Fischer esterification is an equilibrium reaction. Without driving the reaction forward, the yield will be inherently limited.[1][2]- Use Excess Reactant: Employ a significant excess of one reactant, typically the less expensive one (methanol). A molar ratio of 10:1 (methanol to valeric acid) has been shown to achieve high conversion (93%).[3] - Remove Water: Water is a byproduct, and its presence will shift the equilibrium back towards the reactants. Use a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent.[1]
Loss of Product During Workup: this compound is volatile and can be lost during solvent removal or extraction.- Careful Evaporation: When removing solvents, use a rotary evaporator with controlled temperature and pressure. - Thorough Extraction: Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[4][5]
Presence of Unreacted Starting Materials in Product Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting materials. - Optimize Reaction Time and Temperature: Typical reaction times are 1-10 hours at reflux temperatures (60-110 °C).[1] A study on a similar esterification showed a 95% yield after 2 hours at reflux.[4]
Inefficient Purification: Simple distillation may not be sufficient to separate the product from unreacted starting materials with close boiling points.- Aqueous Wash: Wash the organic extract with a saturated sodium bicarbonate solution to remove unreacted valeric acid.[4] - Brine Wash: A subsequent wash with brine (saturated NaCl solution) helps to remove residual water and some water-soluble impurities.[5] - Fractional Distillation: If boiling points are close, use fractional distillation for better separation.
Identification of Unexpected Peaks in GC-MS Analysis Formation of Dimethyl Ether: This is a common side reaction, especially at higher temperatures, where the acid catalyst promotes the dehydration of methanol (B129727).[6]- Control Reaction Temperature: Avoid excessively high temperatures. While higher temperatures increase the reaction rate, they also favor the formation of dimethyl ether. For methanol dehydration, temperatures above 150°C can significantly increase byproduct formation. - Choose an Appropriate Catalyst: While strong mineral acids like sulfuric acid are effective, they can also promote side reactions. Consider using a solid acid catalyst like Amberlyst 15, which can offer high conversion with potentially fewer side reactions.[3]
Self-Condensation of Valeric Acid: Although less common under typical Fischer esterification conditions, self-condensation of the carboxylic acid can occur.- Maintain Anhydrous Conditions: Ensure all glassware and reagents are dry to minimize potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the synthesis of this compound via Fischer esterification?

A1: The most significant side reaction is the acid-catalyzed dehydration of two molecules of methanol to form dimethyl ether and water. This reaction is also favored by the acidic conditions required for the esterification and is more prevalent at higher temperatures.

Q2: How can I minimize the formation of dimethyl ether?

A2: To minimize the formation of dimethyl ether, it is crucial to control the reaction temperature. Operating at the lower end of the effective temperature range for the esterification will reduce the rate of methanol dehydration. Using a milder acid catalyst or a solid acid catalyst can also help to suppress this side reaction.

Q3: What is the role of the acid catalyst in the main reaction and the side reaction?

A3: In the Fischer esterification, the acid catalyst protonates the carbonyl oxygen of the valeric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. In the side reaction, the acid catalyst protonates the hydroxyl group of methanol, facilitating its departure as a water molecule and enabling the formation of dimethyl ether from two methanol molecules.

Q4: How can I effectively remove unreacted valeric acid from my final product?

A4: Unreacted valeric acid can be effectively removed by washing the crude product (dissolved in an organic solvent) with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The valeric acid will be deprotonated to form sodium valerate, which is water-soluble and will partition into the aqueous layer.

Q5: What analytical techniques are best for identifying this compound and its byproducts?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for analyzing the product mixture.[7] GC will separate the components based on their boiling points and polarity, while MS will provide fragmentation patterns that can be used to identify this compound, unreacted starting materials, and byproducts like dimethyl ether. The PubChem database contains mass spectrometry data for this compound that can be used as a reference.[7]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol provides a detailed methodology for the synthesis of this compound, with an emphasis on minimizing side reactions.

Materials:

  • Valeric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus (simple or fractional)

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine valeric acid and an excess of anhydrous methanol (e.g., a 5:1 to 10:1 molar ratio of methanol to valeric acid).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of valeric acid) to the mixture while stirring.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC or GC if desired.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing deionized water.

  • Extraction: Add diethyl ether to the separatory funnel, shake gently, and allow the layers to separate. Collect the organic layer. Repeat the extraction from the aqueous layer two more times with fresh diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted valeric acid) and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by distillation. Collect the fraction that boils at the literature boiling point of this compound (127-128 °C).

Visualizing the Chemistry

To better understand the chemical processes involved, the following diagrams illustrate the main reaction, the primary side reaction, and the overall experimental workflow.

Fischer_Esterification Fischer Esterification of Valeric Acid Valeric_Acid Valeric Acid Protonated_VA Protonated Valeric Acid Valeric_Acid->Protonated_VA + H+ Methanol Methanol H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_VA->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Methyl_Valerate This compound Protonated_Ester->Methyl_Valerate - H+ Water Water

Fig. 1: Main Reaction Pathway

Methanol_Dehydration Methanol Dehydration Side Reaction Methanol1 Methanol Protonated_Methanol Protonated Methanol Methanol1->Protonated_Methanol + H+ Methanol2 Methanol H_plus H+ (catalyst) Dimethyl_Ether Dimethyl Ether Protonated_Methanol->Dimethyl_Ether + Methanol - H2O Water Water

Fig. 2: Key Side Reaction

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants Mix Valeric Acid, Methanol, and H2SO4 Reflux Reflux for 2-4 hours Reactants->Reflux Cool Cool Reaction Mixture Reflux->Cool Extract Extract with Diethyl Ether Cool->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry with MgSO4 Wash->Dry Evaporate Remove Solvent Dry->Evaporate Distill Distillation Evaporate->Distill Analyze GC-MS Analysis Distill->Analyze

Fig. 3: Synthesis Workflow

References

Technical Support Center: Purification of Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl valerate (B167501). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from methyl valerate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?

A1: The most common impurities found in crude this compound synthesized via the Fischer esterification of valeric acid and methanol (B129727) are:

  • Unreacted Starting Materials: Valeric acid and methanol.

  • Byproduct: Water, which is formed during the esterification reaction.[1][2]

  • Catalyst Residues: If a homogeneous catalyst like sulfuric acid is used, it will be present in the crude product.[3]

Q2: How can I identify the impurities in my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for identifying and quantifying impurities in this compound.[4] By comparing the retention times and mass spectra of the peaks in your sample to those of known standards, you can identify the specific impurities present. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of impurities.

Q3: What are the key physical properties I should consider when choosing a purification method?

A3: The significant differences in boiling points between this compound, methanol, water, and valeric acid are crucial for purification by distillation. Additionally, the differing solubilities of these compounds in aqueous and organic solvents are the basis for purification by liquid-liquid extraction.

Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility
This compound116.16128Very slightly soluble (approx. 5.06 g/L at 25°C)[4]
Valeric Acid102.13186Moderately soluble (approx. 24-49.7 g/L)[5][6]
Methanol32.0464.7Miscible[7]
Water18.02100N/A

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation

Problem: Poor separation of this compound from methanol.

  • Cause: Insufficient number of theoretical plates in the distillation column or too high a distillation rate.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[8]

    • Optimize Distillation Rate: Reduce the heating rate to ensure a slow and steady distillation, allowing for proper equilibrium between the liquid and vapor phases in the column. A common recommendation is a collection rate of 1-2 drops per second.

    • Ensure Proper Insulation: Insulate the distillation column to minimize heat loss and maintain the temperature gradient.

Problem: Water is co-distilling with the this compound.

  • Cause: Formation of a low-boiling azeotrope between this compound and water.

  • Troubleshooting Steps:

    • Drying before Distillation: Dry the crude this compound with an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) before distillation to remove the bulk of the water.

    • Use of a Dean-Stark Apparatus: For larger scale reactions, a Dean-Stark trap can be used during the esterification reaction to remove water as it is formed, driving the equilibrium towards the product and simplifying purification.[9]

Liquid-Liquid Extraction

Problem: An emulsion has formed between the aqueous and organic layers.

  • Cause: Vigorous shaking of the separatory funnel, especially when acidic or basic solutions are used, can lead to the formation of stable emulsions.[10][11]

  • Troubleshooting Steps:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without emulsion formation.[11]

    • Break the Emulsion:

      • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and can help break the emulsion.[11]

      • Allow the separatory funnel to stand undisturbed for a longer period.

      • Gently swirl the funnel.

      • If the emulsion persists, filtration through a pad of celite or glass wool may be necessary.

Problem: Low recovery of this compound after extraction.

  • Cause:

    • Incomplete extraction due to an insufficient volume or number of extractions.

    • Loss of product due to its solubility in the aqueous phase.

  • Troubleshooting Steps:

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to extract the product.

    • Salting Out: Add a salt (e.g., NaCl) to the aqueous layer to decrease the solubility of the this compound in the aqueous phase and drive it into the organic layer.

Flash Chromatography

Problem: Poor separation of this compound from non-polar impurities.

  • Cause: The chosen solvent system may be too polar, causing all compounds to elute too quickly.

  • Troubleshooting Steps:

    • Optimize Solvent System: Use a less polar solvent system. A good starting point for esters like this compound is a mixture of hexanes and ethyl acetate.[12] The polarity can be gradually increased to achieve the desired separation. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

    • Proper Column Packing: Ensure the column is packed evenly to avoid channeling, which leads to poor separation.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from lower-boiling impurities (methanol, water) and higher-boiling impurities (valeric acid).

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size for the volume of crude this compound. The fractionating column should be packed with a suitable material (e.g., glass beads or metal sponges) to increase the surface area for condensation and vaporization.

  • Drying (Optional but Recommended): If the crude product contains a significant amount of water, dry it over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes, then filter to remove the drying agent.

  • Distillation:

    • Add the crude this compound and a few boiling chips to the distillation flask.

    • Heat the flask gently.

    • Collect the first fraction, which will primarily consist of methanol (boiling point ~65 °C) and any azeotrope with water.

    • As the temperature begins to rise, change the receiving flask.

    • Collect the main fraction of pure this compound at its boiling point of approximately 128 °C.[4]

    • Stop the distillation when the temperature starts to rise significantly again, indicating the start of the distillation of valeric acid (boiling point ~186 °C), or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected this compound fraction using GC-MS.

Protocol 2: Purification of this compound by Liquid-Liquid Extraction

Objective: To remove water-soluble impurities such as methanol, residual acid catalyst, and some of the unreacted valeric acid.

Methodology:

  • Initial Wash:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of deionized water and gently invert the funnel several times, venting frequently to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization Wash:

    • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. This will neutralize any remaining acidic catalyst and deprotonate the unreacted valeric acid, making it more water-soluble.

    • Gently invert the funnel, venting frequently as carbon dioxide gas will be produced.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash:

    • Add an equal volume of brine (saturated NaCl solution) to the separatory funnel. This wash helps to remove any remaining water from the organic layer.

    • Gently invert the funnel.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Drying:

    • Transfer the organic layer (this compound) to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate and swirl the flask. Add more drying agent until it no longer clumps together.

  • Solvent Removal:

    • Filter the dried organic layer to remove the drying agent.

    • Remove the organic solvent (if any was used for extraction) using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedImpurities Effectively RemovedAdvantagesDisadvantages
Fractional Distillation >99%Methanol, Water, Valeric AcidGood for large quantities; separates based on boiling point differences.Can be time-consuming; potential for thermal degradation of sensitive compounds.
Liquid-Liquid Extraction 95-98% (often requires a final distillation step for high purity)Methanol, Water, Acid Catalyst, some Valeric AcidSimple and rapid for removing water-soluble impurities.May not completely remove all impurities, especially those with some organic solubility; can lead to emulsions.[10]
Flash Chromatography >99%Wide range of impurities depending on the stationary and mobile phases.High resolution for separating compounds with similar polarities; can be automated.[13]Requires solvents; can be less practical for very large quantities.
Preparative Gas Chromatography >99.5%Volatile impurities with different retention times.Very high purity achievable; excellent for small-scale, high-purity isolations.[14]Not suitable for large quantities; requires specialized equipment.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_crude Crude Product cluster_purification Purification Options cluster_final Pure Product Valeric_Acid Valeric Acid Esterification Fischer Esterification Valeric_Acid->Esterification Methanol Methanol Methanol->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Crude_MV Crude this compound (contains Valeric Acid, Methanol, Water, Catalyst) Esterification->Crude_MV Distillation Fractional Distillation Crude_MV->Distillation Extraction Liquid-Liquid Extraction Crude_MV->Extraction Chromatography Flash Chromatography Crude_MV->Chromatography Pure_MV Pure this compound (>99%) Distillation->Pure_MV Extraction->Pure_MV Followed by Distillation for high purity Chromatography->Pure_MV

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_impurities Impurity Type cluster_solutions Recommended Purification Impurity_Detected Impurity Detected in this compound? Low_BP Low Boiling Point (Methanol, Water) Impurity_Detected->Low_BP Yes High_BP High Boiling Point (Valeric Acid) Impurity_Detected->High_BP Yes Polar Polar/Acidic (Valeric Acid, Catalyst) Impurity_Detected->Polar Yes Non_Polar Non-Polar Impurity_Detected->Non_Polar Yes Distill_Low Fractional Distillation (Collect initial fraction) Low_BP->Distill_Low Distill_High Fractional Distillation (Collect main fraction before temp rise) High_BP->Distill_High LLE Liquid-Liquid Extraction (with aq. base) Polar->LLE Flash_Chrom Flash Chromatography (optimize solvent system) Non_Polar->Flash_Chrom

Caption: Troubleshooting logic for selecting a purification method based on impurity type.

References

Technical Support Center: Scaling Up Methyl Valerate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of methyl valerate (B167501).

Troubleshooting Guides

This section is designed to help users diagnose and resolve common issues encountered during the chemical and biotechnological synthesis of methyl valerate at a larger scale.

Chemical Synthesis (Esterification) Troubleshooting

Issue 1: Low Yield or Incomplete Conversion of Valeric Acid

Possible Cause Troubleshooting Steps
Equilibrium Limitation The esterification of valeric acid with methanol (B129727) is a reversible reaction. To drive the reaction towards the product, continuously remove water using techniques like reactive distillation or by adding a desiccant.[1][2]
Suboptimal Molar Ratio An excess of methanol is typically used to shift the equilibrium towards this compound formation. Experiment with increasing the methanol to valeric acid molar ratio.[2]
Catalyst Deactivation The acid catalyst can be deactivated by impurities in the feedstock or by the water produced during the reaction.[3] Consider regenerating the catalyst or using a more water-tolerant solid acid catalyst.
Insufficient Reaction Temperature Ensure the reaction temperature is optimal for the catalyst being used. However, excessively high temperatures can lead to side reactions and degradation of the product.
Poor Mixing In larger reactors, inadequate mixing can lead to localized concentration gradients and reduced reaction rates. Ensure the agitation speed is sufficient to maintain a homogenous reaction mixture.

Issue 2: Poor Selectivity and Formation of Byproducts

Possible Cause Troubleshooting Steps
High Reaction Temperature Elevated temperatures can promote side reactions such as the formation of ethers from methanol. Optimize the reaction temperature to maximize the rate of esterification while minimizing side reactions.
Incorrect Catalyst The choice of catalyst can influence the selectivity of the reaction. For cleaner reactions, consider using solid acid catalysts over traditional mineral acids like sulfuric acid, which can cause corrosion and disposal issues.[4]
Presence of Impurities in Reactants Impurities in valeric acid or methanol can lead to the formation of unwanted byproducts. Use high-purity reactants to improve selectivity.

Issue 3: Difficulties in Product Purification

Possible Cause Troubleshooting Steps
Emulsion Formation During Washing Vigorous washing of the crude product with water can lead to stable emulsions, especially if residual catalyst or soaps are present.[5] Use gentle washing, brine washes, or centrifugation to break emulsions.[5]
Azeotrope Formation This compound can form azeotropes with water or methanol, making separation by simple distillation difficult.[6] Consider using azeotropic or extractive distillation techniques.
Co-distillation of Impurities Impurities with boiling points close to this compound can be difficult to separate. Employ fractional distillation with a column that has a sufficient number of theoretical plates for the required separation.
Biotechnological Production Troubleshooting

Issue 1: Low Titer and Productivity of this compound

Possible Cause Troubleshooting Steps
Substrate or Product Toxicity Valeric acid and this compound can be toxic to microbial cells at high concentrations, inhibiting growth and productivity.[7] Implement a fed-batch or continuous culture strategy to maintain substrate and product concentrations below inhibitory levels.[7]
Inefficient Precursor Supply The biosynthesis of this compound depends on the intracellular availability of valeryl-CoA and methanol. Engineer the host strain to enhance the metabolic pathways leading to these precursors.[8][9]
Low Activity of Alcohol Acyltransferase (AAT) The enzyme responsible for the final esterification step may have low activity or specificity for the substrates.[2][10] Screen for more efficient AATs from different organisms or use protein engineering to improve the enzyme's performance.[6]
Suboptimal Fermentation Conditions Factors such as pH, temperature, and aeration can significantly impact microbial growth and product formation. Optimize these parameters for your specific production strain.

Issue 2: Poor Product Stability and Degradation

Possible Cause Troubleshooting Steps
Esterase Activity The host microorganism may produce esterases that can hydrolyze the this compound product back to valeric acid and methanol.[11] Identify and knock out the genes encoding these esterases in the production strain.
Chemical Instability at Fermentation pH The pH of the fermentation broth can influence the stability of the ester. Maintain the pH at a level that minimizes chemical hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up this compound production via chemical synthesis?

A1: The primary challenges include overcoming the chemical equilibrium of the esterification reaction to achieve high conversion, managing energy consumption, ensuring efficient separation and purification of the product from unreacted starting materials and byproducts, and dealing with catalyst deactivation.[1][3] For instance, the water produced during the reaction can inhibit the forward reaction and deactivate certain catalysts.[3]

Q2: How does reactive distillation help in scaling up this compound production?

A2: Reactive distillation is a process intensification technology that combines the chemical reaction and separation in a single unit.[2][12][13] By continuously removing the products (this compound and water) from the reaction zone, it shifts the reaction equilibrium towards the product side, leading to higher conversion of valeric acid.[1] This can also lead to significant energy savings and reduced capital costs compared to traditional batch reactor and separate distillation setups.[12][13]

Q3: What are the key considerations for choosing a catalyst for this compound synthesis?

A3: Key considerations include catalyst activity, selectivity, stability, and reusability. Homogeneous acid catalysts like sulfuric acid are effective but can be corrosive and difficult to separate from the product.[4] Heterogeneous solid acid catalysts, such as ion-exchange resins, are often preferred for scaled-up processes as they are less corrosive, easier to separate, and can be regenerated and reused.[14]

Q4: What are the major hurdles in the biotechnological production of this compound?

A4: The main challenges in microbial production of this compound include the potential toxicity of the substrate (valeric acid) and the product to the host organism, the efficiency of the metabolic pathway for converting central metabolites to the valeryl-CoA precursor, and the activity and specificity of the alcohol acyltransferase enzyme that catalyzes the final esterification step.[2][7][10] Additionally, downstream processing to recover the volatile ester from the fermentation broth can be complex.

Q5: How can the yield of microbially produced this compound be improved?

A5: Yield can be improved through metabolic engineering of the host strain to enhance the production of precursors like valeryl-CoA and to express a highly active and specific alcohol acyltransferase.[8][9] Optimizing fermentation conditions such as nutrient feed rates, pH, and temperature is also crucial.[15] Implementing advanced fermentation strategies like fed-batch or continuous culture with in-situ product removal can help mitigate toxicity issues and improve overall productivity.

Data Presentation

Table 1: Effect of Catalyst on Valeric Acid Conversion

CatalystReaction Temperature (°C)Methanol:Valeric Acid Molar RatioReaction Time (h)Valeric Acid Conversion (%)Reference
Amberlyst 156010:1793
Sulfuric Acid655:14>95Hypothetical Data
Novozym 435 (Lipase)403:124~90Hypothetical Data

Note: Hypothetical data is included for illustrative purposes and should be validated experimentally.

Experimental Protocols

Protocol 1: Pilot-Scale this compound Synthesis via Reactive Distillation

Objective: To produce high-purity this compound by continuous esterification of valeric acid and methanol using a reactive distillation column.

Materials:

  • Valeric acid (≥99% purity)

  • Methanol (≥99.8% purity)

  • Solid acid catalyst (e.g., Amberlyst 15) packed in catalytic packing elements.

  • Pilot-scale reactive distillation column with a reboiler, condenser, and feed pumps.

Procedure:

  • Catalyst Packing: Load the reactive section of the distillation column with the solid acid catalyst packing.

  • System Startup: Start the reboiler to heat the column and establish the desired temperature profile.

  • Feed Introduction: Continuously feed preheated valeric acid and methanol into the column at their respective feed stages. The molar ratio of methanol to valeric acid should be maintained in excess (e.g., 5:1 to 10:1) to drive the reaction.

  • Reaction and Separation: As the reactants flow down through the catalyst bed, esterification occurs. The more volatile components, primarily unreacted methanol and the water byproduct, will move up the column, while the less volatile this compound and unreacted valeric acid will move down.

  • Product Removal: Continuously withdraw the crude this compound product from the bottom of the column.

  • Distillate Handling: The overhead vapor, rich in methanol and water, is condensed. The methanol can be separated from the water and recycled back to the column to improve process economics.

  • Steady-State Operation: Monitor the temperatures, pressures, and flow rates to ensure the column is operating at a steady state.

  • Product Analysis: Collect samples of the bottom product and distillate at regular intervals and analyze by gas chromatography (GC) to determine the composition and purity of the this compound.

Protocol 2: Lab-Scale Microbial Production of this compound

Objective: To produce this compound in a laboratory-scale fermenter using a metabolically engineered strain of E. coli.

Materials:

  • Engineered E. coli strain capable of producing this compound.

  • Defined fermentation medium (e.g., M9 minimal medium) supplemented with glucose.

  • Valeric acid solution (for precursor feeding, if required).

  • Laboratory-scale fermenter (e.g., 2 L) with pH, temperature, and dissolved oxygen control.

  • Inducer (e.g., IPTG) if the expression of pathway genes is under an inducible promoter.

Procedure:

  • Inoculum Preparation: Grow a starter culture of the engineered E. coli strain overnight in a suitable liquid medium.

  • Fermenter Setup: Prepare and sterilize the fermenter with the defined medium.

  • Inoculation: Inoculate the fermenter with the starter culture to an initial OD600 of approximately 0.1.

  • Fermentation: Maintain the fermentation at the optimal temperature (e.g., 30-37°C) and pH (e.g., 7.0). Control the dissolved oxygen level through agitation and aeration.

  • Induction: When the culture reaches the desired cell density (e.g., mid-exponential phase), add the inducer to initiate the expression of the this compound biosynthesis pathway genes.

  • Substrate Feeding: If necessary, feed a concentrated glucose solution to maintain a sufficient carbon source. If the pathway requires an external precursor, feed a solution of valeric acid at a controlled rate to avoid toxicity.

  • Sampling: Aseptically collect samples from the fermenter at regular intervals.

  • Analysis: Analyze the samples for cell density (OD600), substrate consumption (e.g., glucose), and this compound production. This compound in the culture broth can be extracted with an organic solvent and quantified by gas chromatography-mass spectrometry (GC-MS).

Visualizations

experimental_workflow_reactive_distillation cluster_feeds Reactant Feeds cluster_process Reactive Distillation Column cluster_outputs Products & Byproducts cluster_recycle Recycle Loop valeric_acid Valeric Acid column Catalytic Section (Esterification) valeric_acid->column methanol Methanol methanol->column stripping Stripping Section column->stripping methyl_valerate This compound (Bottoms Product) stripping->methyl_valerate rectifying Rectifying Section rectifying->column water_methanol Water & Excess Methanol (Distillate) rectifying->water_methanol separation Methanol/Water Separation water_methanol->separation recycled_methanol Recycled Methanol separation->recycled_methanol recycled_methanol->methanol Recycle

Caption: Workflow for continuous this compound production via reactive distillation.

troubleshooting_low_yield_chemical cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low this compound Yield equilibrium Reaction at Equilibrium start->equilibrium catalyst Catalyst Inactive start->catalyst conditions Suboptimal Conditions start->conditions purification Losses during Purification start->purification remove_water Remove Water (e.g., Reactive Distillation) equilibrium->remove_water excess_methanol Increase Methanol Ratio equilibrium->excess_methanol new_catalyst Regenerate/Replace Catalyst catalyst->new_catalyst optimize_temp Optimize Temperature & Mixing conditions->optimize_temp improve_purification Optimize Washing/Distillation purification->improve_purification

Caption: Troubleshooting logic for low yield in chemical synthesis of this compound.

signaling_pathway_bioproduction cluster_inputs Carbon Source cluster_pathway Metabolic Pathway cluster_esterification Esterification cluster_output Product glucose Glucose central_metabolism Central Metabolism glucose->central_metabolism valeryl_coa Valeryl-CoA Biosynthesis central_metabolism->valeryl_coa methanol_pathway Methanol Pathway (if engineered) central_metabolism->methanol_pathway aat Alcohol Acyltransferase (AAT) valeryl_coa->aat methanol_pathway->aat methyl_valerate This compound aat->methyl_valerate

References

Technical Support Center: Methyl Valerate Storage and Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of methyl valerate (B167501) to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is methyl valerate hydrolysis?

A1: this compound hydrolysis is a chemical reaction where the ester molecule reacts with water, breaking the ester bond. This reaction results in the formation of valeric acid and methanol (B129727). The presence of acids or bases can catalyze this reaction, significantly increasing its rate.

Q2: What are the primary signs of this compound degradation due to hydrolysis?

A2: Signs of degradation include a change in odor, potentially to a more rancid or sour smell characteristic of valeric acid, and a decrease in the purity of the this compound as confirmed by analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. Therefore, storing this compound at elevated temperatures will increase the likelihood and speed of degradation. For long-term stability, cool storage conditions are recommended.

Q4: How does pH influence the hydrolysis of this compound?

Q5: What is the role of moisture in this compound hydrolysis?

A5: Water is a necessary reactant for hydrolysis to occur. Therefore, minimizing the exposure of this compound to moisture is the most critical factor in preventing its degradation during storage.

Troubleshooting Guide: Preventing this compound Hydrolysis

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Cause(s) Troubleshooting Steps & Preventative Measures
Change in odor or appearance of the stored this compound. Hydrolysis due to moisture contamination.Immediate Action: Test the purity of the sample using a validated analytical method (see Experimental Protocols).Prevention: - Ensure storage containers are tightly sealed immediately after use.[2] - Store in a cool, dry, and dark place.[3] - For long-term storage, consider using a desiccator containing a drying agent like silica (B1680970) gel.
Decreased purity of this compound detected in routine analysis. 1. Improper storage conditions (exposure to humidity, high temperature).2. Frequent opening of the storage container, introducing atmospheric moisture.Immediate Action: Aliquot the remaining sample into smaller, tightly sealed vials for future use to minimize repeated exposure of the bulk material.Prevention: - Follow the recommended storage conditions summarized in Table 1.- When handling, work quickly to minimize the time the container is open.[4] - For highly sensitive applications, consider flushing the headspace of the container with an inert gas like nitrogen or argon before sealing.
Inconsistent experimental results using stored this compound. Degradation of the starting material is leading to lower effective concentrations and the presence of impurities (valeric acid and methanol).Immediate Action: Re-analyze the purity of the this compound stock. If degradation is confirmed, use a fresh, unopened sample for your experiments.Prevention: - Implement a routine stability testing schedule for stored reagents.- Always use a fresh aliquot from a properly stored container for critical experiments.

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions to minimize the hydrolysis of this compound.

Storage Parameter Short-Term Storage (Weeks to Months) Long-Term Storage (Months to Years) Rationale for Recommendation
Temperature Cool (2-8°C)Cool to Cold (2-8°C or -20°C)Reduces the rate of chemical reactions, including hydrolysis.[3]
Atmosphere Tightly sealed container.Tightly sealed container, consider flushing with inert gas (e.g., Argon, Nitrogen).Excludes atmospheric moisture, a key reactant in hydrolysis. Inert gas displaces oxygen, preventing potential oxidation.
Light Exposure Store in a dark place or use an amber glass vial.Store in a dark place or use an amber glass vial.Light can provide the energy to initiate or accelerate degradation reactions.
Container Tightly sealed glass or PTFE container.Tightly sealed amber glass vial with a PTFE-lined cap.[5]Glass and PTFE are chemically inert to this compound. Amber glass protects from light. A tight seal is crucial to prevent moisture ingress.[2]
Moisture Control Ensure the container is tightly sealed.Store the sealed container within a desiccator containing a desiccant (e.g., silica gel).Actively removes any moisture that may be present in the storage environment, providing an extra layer of protection against hydrolysis.

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a method to assess the stability of this compound under defined storage conditions.

  • Sample Preparation:

    • Dispense aliquots of high-purity this compound into several small, amber glass vials with PTFE-lined screw caps.

    • Prepare multiple sets of samples for each storage condition to be tested (e.g., room temperature, 4°C, and 40°C with controlled humidity).

    • Retain a control sample stored at -20°C.

  • Storage:

    • Place the vials in stability chambers set to the desired temperature and humidity conditions.[6]

    • Commonly used accelerated stability conditions are 40°C / 75% Relative Humidity (RH).[6]

    • Real-time stability is often assessed at 25°C / 60% RH.[6]

  • Time Points:

    • Analyze a vial from each storage condition at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis:

    • At each time point, analyze the sample for purity and the presence of valeric acid using a validated GC-FID method (see Protocol 2).

    • Record any changes in physical appearance (color, clarity) and odor.

  • Data Evaluation:

    • Compare the purity of the stored samples to the initial (time 0) sample and the control sample.

    • Quantify the amount of valeric acid formed to determine the extent of hydrolysis.

Protocol 2: Quantification of this compound and Valeric Acid by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a method for the quantitative analysis of this compound and its primary hydrolysis product, valeric acid.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Standard and Sample Preparation:

    • Standard Stock Solutions: Prepare individual stock solutions of this compound and valeric acid (e.g., 1000 µg/mL) in a suitable solvent like methanol or hexane.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

    • Sample Preparation: Dilute the this compound sample from the stability study in the same solvent used for the calibration standards to a concentration within the calibration range.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for both this compound and valeric acid.

    • Inject the prepared samples.

    • Identify the peaks based on the retention times of the standards.

    • Quantify the concentration of this compound and valeric acid in the samples using the calibration curves.

  • Calculation:

    • Calculate the purity of this compound as a percentage of the total peak area (or using an internal standard for more accurate quantification).

    • Determine the concentration of valeric acid in the samples.

Mandatory Visualizations

Hydrolysis_Reaction_Pathway cluster_reactants Reactants MethylValerate This compound (Ester) Products Valeric Acid + Methanol MethylValerate->Products Hydrolysis Water Water (H₂O) Water->Products Catalyst Acid (H⁺) or Base (OH⁻) Catalyst Catalyst->Products Accelerates Reaction

Caption: Chemical pathway of this compound hydrolysis.

Hydrolysis_Prevention_Workflow Start Receive/Prepare This compound Storage Store in Tightly Sealed Amber Glass Vial Start->Storage Conditions Cool, Dry, Dark Location (2-8°C, in desiccator) Storage->Conditions Handling Minimize Exposure to Air Work Quickly Conditions->Handling Usage Use in Experiment Handling->Usage Check Check for Degradation? (Odor, Purity) Usage->Check Good No Degradation Check->Good  Yes Bad Degradation Detected Check->Bad  No Good->Usage Discard Discard Sample Bad->Discard

References

Technical Support Center: Efficient Methyl Valerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of methyl valerate (B167501).

Frequently Asked Questions (FAQs)

Q1: What is methyl valerate and what are its primary applications?

This compound, also known as methyl pentanoate, is the methyl ester of pentanoic acid (valeric acid). It is characterized by a fruity odor and is commonly used as a fragrance ingredient in beauty care products, soaps, and laundry detergents.[1][2][3] In its high-purity form (above 99.5%), it serves as a plasticizer in the manufacturing of plastics.[2][3] It is also used as a reactant or substrate in various chemical syntheses.[4][5]

Q2: What are the primary methods for synthesizing this compound?

The most common method for synthesizing this compound is the direct esterification of valeric acid (pentanoic acid) with methanol (B129727).[4][5] This is a reversible reaction that requires a catalyst to proceed efficiently.[3] Another method is transesterification, where a different ester is reacted with methanol to produce this compound. This process is widely used in biodiesel production from triglycerides.[6][7][8]

Q3: Which types of catalysts are effective for this compound synthesis?

A variety of catalysts can be used, broadly categorized as homogeneous and heterogeneous:

  • Homogeneous Acid Catalysts : Strong mineral acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid are traditionally used.[8][9]

  • Heterogeneous Acid Catalysts : These are solid catalysts that are easier to separate from the reaction mixture. Examples include cation-exchange resins (e.g., Amberlyst 15), sulfated zirconia, and supported catalysts like 12-tungstophosphoric acid (TPA) on tin oxide (SnO₂).[2][3][10][11]

  • Biocatalysts : Enzymes, such as lipases (e.g., Candida rugosa lipase), can be used for biocatalytic synthesis, offering high selectivity under mild conditions.[12]

Q4: What are the pros and cons of homogeneous versus heterogeneous catalysts for this synthesis?

  • Homogeneous Catalysts :

    • Pros : High catalytic activity and fast reaction rates.[8]

    • Cons : They are often corrosive, toxic, and difficult to separate from the final product, leading to complex downstream processing and potential environmental concerns.[9]

  • Heterogeneous Catalysts :

    • Pros : Non-corrosive, easy to separate from the reaction mixture (e.g., by filtration), and often reusable, making the process more environmentally friendly and cost-effective.[3][13]

    • Cons : They can sometimes exhibit lower activity compared to homogeneous catalysts due to mass transfer limitations.[8]

Q5: How can the reaction equilibrium be shifted to favor higher this compound yield?

The esterification of valeric acid with methanol is an equilibrium-limited reaction.[3] To maximize the product yield, Le Chatelier's principle can be applied in several ways:

  • Use of Excess Reactant : Increasing the molar ratio of methanol to valeric acid drives the equilibrium towards the formation of the ester.[3]

  • Removal of Water : Water is a byproduct of the reaction. Its continuous removal from the reaction mixture (e.g., through reactive distillation) will shift the equilibrium to favor the products.[1][14]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Conversion of Valeric Acid or Poor Yield

Possible Cause Suggested Solution
Equilibrium Limitation Increase the molar ratio of methanol to valeric acid (e.g., to 10:1 or higher).[2][3] If your setup allows, implement a method for continuous water removal, such as reactive distillation.[14]
Catalyst Inactivity Verify the catalyst's activity. If using a reusable heterogeneous catalyst, it may need regeneration. For new catalysts, ensure they are properly activated and stored under anhydrous conditions. Consider increasing the catalyst loading.[2]
Suboptimal Temperature The reaction rate is temperature-dependent. For heterogeneous catalysts like Amberlyst 15, temperatures around 60°C (333.15 K) have shown high conversion.[2] Optimize the temperature for your specific catalyst system.
Water Inhibition The presence of water, either in the reactants or generated during the reaction, can inhibit the catalyst and shift the equilibrium backward.[2] Ensure you are using anhydrous reactants and consider adding a dehydrating agent if applicable.
Mass Transfer Limitations If using a solid catalyst, ensure adequate mixing or agitation to minimize mass transfer resistance between the liquid reactants and the solid catalyst surface.[2]

Problem 2: Catalyst Deactivation and Poor Reusability

Possible Cause Suggested Solution
Catalyst Poisoning Impurities in the valeric acid or methanol feed can poison the active sites of the catalyst. Ensure high-purity reactants are used.
Leaching of Active Species The active components of some supported catalysts may leach into the reaction medium, especially at higher temperatures. Consider a catalyst with a more stable support or covalent bonding of active sites.
Fouling of Catalyst Surface High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking active sites. A regeneration step, such as washing with a suitable solvent or calcination (for thermally stable catalysts), may be necessary.
Thermal Instability Operating at temperatures above the catalyst's recommended limit can cause irreversible damage. Verify the thermal stability of your chosen catalyst.

Problem 3: Product Separation and Purification Difficulties

Possible Cause Suggested Solution
Use of Homogeneous Catalyst The use of catalysts like H₂SO₄ requires neutralization and washing steps, which can lead to emulsions and product loss.[9] Switching to a solid heterogeneous catalyst simplifies separation to a simple filtration step.[3]
Azeotrope Formation In some esterification systems, azeotropes can form, making separation by simple distillation difficult. Techniques like reactive-extractive distillation may be required for high-purity products.[14]

Data on Catalyst Performance

The following tables summarize quantitative data from various studies on this compound synthesis, providing a comparison of different catalytic systems.

Table 1: Performance of Heterogeneous Acid Catalysts in Valeric Acid Esterification

CatalystCatalyst LoadingMethanol:Acid Molar RatioTemperatureTime (h)Conversion (%)Reference
Amberlyst 157% (g/L)10:1333.15 K (60°C)~593[2][3]
Al-SBA-15 (F- modified)50 mg~47:1Microwave (300W)0.25>90[9]
15 wt% TPA/SnO₂5 wt%30:1120°C4~98*[10]

*Note: Data for TPA/SnO₂ is for the esterification of palmitic acid, a longer-chain carboxylic acid, but indicates high activity for esterification reactions.

Table 2: Performance of Homogeneous Catalysts in Carboxylic Acid Esterification

CatalystCatalyst LoadingAlcohol:Acid Molar RatioTemperatureTime (h)Conversion (%)Reference
Sulfuric Acid6%60:360°C797**[15]
Pd(OAc)₂:PPh₃:n-CH₃C₆SO₃H1:8:4 (molar)-100°C3.599.7***[16]

**Note: Data for sulfuric acid is for stearic acid esterification. ***Note: This is for the synthesis of menthyl valerate via hydrocarboxylation, not direct esterification, but shows high efficiency of a homogeneous system.

Experimental Protocols

Protocol 1: Synthesis of this compound using Amberlyst 15

This protocol describes a general procedure for the laboratory-scale synthesis of this compound via esterification of pentanoic acid with methanol using Amberlyst 15 as a solid acid catalyst.

Materials:

  • Pentanoic acid (Valeric acid, >99%)

  • Methanol (Anhydrous, >99.8%)

  • Amberlyst 15 ion-exchange resin (pre-dried)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Dry the Amberlyst 15 resin in an oven at 80-100°C for at least 4 hours to remove moisture.

  • Reaction Setup: To a 250 mL round-bottom flask, add pentanoic acid (e.g., 0.1 mol) and methanol. To drive the reaction, use a significant molar excess of methanol, for example, a 10:1 molar ratio of methanol to acid.[2]

  • Catalyst Addition: Add the pre-dried Amberlyst 15 catalyst to the flask. A typical catalyst loading is 5-7% by weight of the reactants.[2]

  • Reaction: Heat the mixture to reflux (approximately 60-65°C) with vigorous stirring.[2] Monitor the reaction progress by taking small aliquots over time and analyzing them using Gas Chromatography (GC). A typical reaction time to reach high conversion is 4-6 hours.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the solid Amberlyst 15 catalyst by filtration. The recovered catalyst can be washed with methanol and dried for reuse.

  • Work-up: Transfer the liquid filtrate to a separatory funnel. Wash the mixture with a saturated NaHCO₃ solution to neutralize any remaining unreacted acid. Then, wash with brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess methanol using a rotary evaporator.

  • Purification: The resulting crude this compound can be further purified by fractional distillation to obtain a high-purity product.

Visualizations

Below are diagrams illustrating key workflows and relationships in this compound synthesis.

Experimental_Workflow Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_eval Evaluation cluster_recycle Reusability Test Reactants Select Reactants (Valeric Acid, Methanol) Reaction Perform Esterification (Control T, Ratio, Time) Reactants->Reaction Catalyst_Prep Prepare/Activate Catalyst Candidates Catalyst_Prep->Reaction Analysis Analyze Product Yield (e.g., by GC) Reaction->Analysis Performance Compare Catalyst Performance (Yield, TON) Analysis->Performance Reusability Assess Reusability Analysis->Reusability Select Select Optimal Catalyst Performance->Select Recover Recover Catalyst Select->Recover For best catalyst Reuse Reuse in New Reaction Recover->Reuse Reuse->Analysis Re-analyze

Caption: Workflow for screening and selecting an optimal catalyst.

Troubleshooting_Yield Troubleshooting Flowchart: Low this compound Yield Start Low Yield Observed Check_Params Are Reaction Parameters (T, Time, Ratio) Optimal? Start->Check_Params Check_Catalyst Is Catalyst Active and Loading Sufficient? Check_Params->Check_Catalyst Yes Adjust_Params Adjust T, Time, or Methanol:Acid Ratio Check_Params->Adjust_Params No Check_Water Is Water Being Removed (Anhydrous Reactants)? Check_Catalyst->Check_Water Yes Replace_Catalyst Increase Loading or Use Fresh/Regenerated Catalyst Check_Catalyst->Replace_Catalyst No Implement_Removal Use Anhydrous Reagents or Implement Water Removal Check_Water->Implement_Removal No Success Yield Improved Check_Water->Success Yes, Issue Elsewhere Adjust_Params->Success Replace_Catalyst->Success Implement_Removal->Success

Caption: A logical guide for diagnosing low product yield issues.

References

Technical Support Center: Energy-Saving Methods for Methyl Valerate Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding energy-efficient methods for producing methyl valerate (B167501).

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy for reducing energy consumption during methyl valerate synthesis?

A1: The most significant energy-saving method is the adoption of process intensification techniques, particularly Reactive Distillation (RD) .[1][2] This approach combines the chemical reaction (esterification) and the separation of products into a single unit.[2] By doing so, it overcomes the equilibrium limitations of the esterification reaction, leading to higher conversion rates and eliminating the need for separate reactor and distillation columns, which significantly cuts down on capital and energy costs.[2][3]

Q2: How does Reactive Distillation (RD) compare to more advanced configurations in terms of energy savings?

A2: While standard RD is efficient, more advanced configurations can offer even greater energy savings. A thermally coupled reactive distillation design, for instance, can achieve up to 30% more energy savings compared to a conventional RD setup.[4][5] Other strategies include implementing heat integration , which can reduce the total annual cost (TAC) by up to 39.97% for full integration, and using Dividing Wall Columns (DWC) , which can lower the TAC by approximately 15.15%.[3]

Q3: What role does catalyst selection play in improving the energy efficiency of the process?

A3: Catalyst selection is crucial for an energy-efficient process. The right catalyst can lower the reaction temperature and pressure requirements, thus reducing energy input. Key options include:

  • Heterogeneous Catalysts: Zeolites such as HZSM-5, HY, and HBEA have demonstrated good performance and reusability in esterification reactions.[6] The Y-zeolite, in particular, has been noted for producing a low amount of by-products.[6]

  • Enzymatic Catalysts: Lipases, especially when combined with ultrasonic irradiation, can achieve high conversion rates (around 90%) in short reaction times (2 hours).[7]

  • Ionic Liquids: Brønsted acidic amino acid ionic liquids have been shown to be highly effective, achieving over 99.9% conversion of valeric acid with 100% selectivity for the ester product.[8]

Q4: Can alternative energy sources be used to improve process efficiency?

A4: Yes, alternative energy sources can be used to intensify the process. For example, ultrasound-assisted esterification has been shown to be a simple and efficient methodology that reduces reaction times and avoids the need for toxic solvents, making the process less energy-intensive and more cost-competitive.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Product Yield / Conversion Equilibrium Limitation: The esterification reaction is reversible, and the presence of water (a byproduct) can limit the forward reaction.Implement a Reactive Distillation (RD) system to continuously remove water and other products, driving the reaction towards completion.[3][4]
Catalyst Deactivation: The catalyst may lose activity over time due to factors like coking or poisoning.Select a more robust catalyst. Zeolites have demonstrated good reusability and can be regenerated via re-calcination.[6] Encapsulated enzymes also show good stability.[7]
High Energy Consumption Inefficient Process Design: Using a traditional setup with a separate reactor followed by distillation columns is energy-intensive.Transition to an integrated Reactive Distillation (RD) process.[2] For further optimization, consider a thermally coupled RD design, which can save an additional 30% in energy.[4][5]
Poor Heat Management: Significant heat loss from uninsulated equipment or failure to reuse waste heat.Implement waste heat recovery systems and ensure all reactors, pipes, and tanks are properly insulated.[9]
Product Purity Issues Byproduct Formation: The chosen catalyst or reaction conditions may lead to the formation of unwanted side products.Optimize the catalyst selection. For example, Y-zeolites have been shown to minimize byproduct formation in similar esterification processes.[6]
Process Instability: Fluctuations in feed composition or throughput can affect product purity.Implement a robust process control strategy. Thermally coupled RD configurations have been shown to reject disturbances more effectively.[4][5] Using tray temperature control loops can also help maintain product composition.[3]

Quantitative Data Summary

Table 1: Comparison of Energy-Saving Production Technologies

TechnologyEnergy / Cost Saving PotentialKey Operational AspectsSource(s)
Thermally Coupled Reactive Distillation 30% energy saving vs. conventional RD; 17% reduction in Total Annual Cost (TAC).Reduces remixing effect in the rectifying section of the column. May require a compressor.[3][4][5]
Heat Integration (Full) 39.97% reduction in TAC.Involves optimizing heat exchange between process streams to minimize external utility usage.[3]
Dividing Wall Column (DWC) 15.15% reduction in TAC.An internal heat integration method that combines multiple distillation columns into a single shell.[3]

Table 2: Performance of Various Catalysts in Valerate Esterification

Catalyst TypeConversion / YieldReaction ConditionsSource(s)
Amino Acid Ionic Liquids >99.9% conversion of valeric acid; 100% selectivity.80°C, 7 hours.[8][10]
Biosilicified Lipase (B570770) + Ultrasound ~90% conversion.2 hours, 1:2 molar ratio (valeric acid:ethanol).[7]
Immobilized Lipase (in heptane) ~92% conversion.30.5°C, 105 minutes, 234 rpm agitation.[11]
Y-Zeolite 100% glycerol (B35011) conversion; 52.9% divalerin yield.130°C, 6 hours, continuous water removal.[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Esterification Using Biosilicified Lipase

This protocol is adapted from a methodology for the highly selective esterification of valeric acid.[7]

  • Preparation: Add 30 mg of biosilicified lipase (Bio-lipase) to a reaction vessel.

  • Reactant Addition: Add 1.16 mL of ethanol (B145695) (EtOH) to the vessel, corresponding to a 1:2 molar ratio of acid to alcohol.

  • Initiation: Add 1.09 mL (0.01 mol) of valeric acid to the mixture.

  • Reaction: Submerge the reaction vessel in an ultrasonic bath and irradiate for 2 hours. Continuously monitor the temperature throughout the reaction.

  • Analysis: After 2 hours, stop the reaction and analyze the product mixture for conversion and selectivity using appropriate analytical techniques (e.g., Gas Chromatography).

Protocol 2: Heterogeneous Catalysis Using Y-Zeolite

This protocol is based on the esterification of glycerol with valeric acid, demonstrating the effectiveness of zeolite catalysts.[6]

  • Catalyst Preparation: Activate the Y-zeolite catalyst by calcination if required.

  • Reactant Charging: Charge the reactor with valeric acid and glycerol in a 5:1 molar ratio.

  • Catalyst Addition: Add 1 wt% of the Y-zeolite catalyst to the reactant mixture.

  • Reaction Conditions: Heat the mixture to 130°C and maintain for 6 hours under constant stirring.

  • Water Removal: Continuously remove the water produced during the reaction using a suitable method (e.g., a Dean-Stark trap) to drive the equilibrium towards the product side.

  • Analysis: Upon completion, cool the reactor and analyze the product composition to determine conversion and yield.

Visualizations

cluster_0 Conventional Process cluster_1 Energy-Saving Process a Valeric Acid + Methanol b Stirred-Tank Reactor a->b c Reaction Mixture b->c d Distillation Column 1 (Ester Purification) c->d e Distillation Column 2 (Solvent/Water Removal) d->e f This compound (Product) e->f g Valeric Acid + Methanol h Reactive Distillation Column g->h i This compound (Product) h->i start Low Product Yield? cause1 Is water being removed effectively? start->cause1 cause2 Is the catalyst active? cause1->cause2 Yes solution1 Implement continuous water removal (e.g., RD) cause1->solution1 No solution2 Regenerate catalyst (e.g., re-calcination) cause2->solution2 No (Deactivated) solution3 Screen for more robust catalysts (e.g., Ionic Liquids) cause2->solution3 Yes, but still low yield center Energy Efficiency p1 Process Design center->p1 p2 Catalyst Selection center->p2 p3 Operating Conditions center->p3 c1 Reactive Distillation p1->c1 c2 Heat Integration p1->c2 c3 Heterogeneous (e.g., Zeolites) p2->c3 c4 Enzymatic (e.g., Lipases) p2->c4 c5 Temperature p3->c5 c6 Pressure p3->c6

References

purification of methyl valerate from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Methyl Valerate (B167501)

Welcome to the technical support center for the purification of methyl valerate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the , primarily methanol (B129727) and valeric acid, commonly encountered after Fischer esterification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

ProblemPossible Cause(s)Troubleshooting Steps
Low yield of purified this compound 1. Incomplete reaction during synthesis.2. Loss of product during extraction or washing steps.3. Inefficient distillation.1. Ensure the Fischer esterification reaction has gone to completion. Consider extending the reaction time or using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[1][2]2. Minimize the number of extraction and washing steps. Ensure the organic and aqueous layers are well-separated to prevent loss of the organic layer containing the product. Use a brine wash to reduce the solubility of the ester in the aqueous layer.[3]3. Check the distillation setup for leaks. Ensure the column is properly insulated and the condenser is efficient. Monitor the distillation temperature closely to collect the correct fraction.
Product is contaminated with valeric acid 1. Incomplete neutralization of the acid catalyst.2. Insufficient washing with a basic solution.1. Ensure the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) before extraction.[3][4]2. Perform multiple washes with a saturated sodium bicarbonate solution until CO₂ evolution ceases. This indicates that all the acid has been neutralized.[3][4]
Product is contaminated with methanol 1. Inefficient removal of methanol before distillation.2. Co-distillation with this compound.1. Wash the organic layer with water or brine to remove the majority of the water-soluble methanol before drying and distillation.[3]2. Due to the significant difference in boiling points (Methanol: ~65°C, this compound: ~128°C), fractional distillation should effectively separate the two. Ensure a slow and steady distillation rate for better separation.
Cloudy or wet product after purification 1. Incomplete drying of the organic layer.2. Water contamination in the distillation apparatus.1. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) before distillation. The drying agent should be free-flowing and not clumped together.[3]2. Ensure all glassware for distillation is completely dry before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound is commonly synthesized via the Fischer esterification of valeric acid with methanol, using an acid catalyst such as sulfuric acid.[5][6][7]

Q2: What are the key physical properties I should be aware of during purification?

A2: Understanding the boiling points and solubilities of the components is crucial for a successful purification.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound 116.16128Very slightly soluble[8]
Valeric Acid 102.13186Moderately soluble[9]
Methanol 32.0464.7Miscible

Q3: How do I remove the unreacted valeric acid from my crude product?

A3: Unreacted valeric acid can be removed by washing the crude product (dissolved in an organic solvent) with a mild aqueous base, such as a saturated solution of sodium bicarbonate.[3][4] The valeric acid will react with the base to form a water-soluble salt, which will partition into the aqueous layer.

Q4: How do I remove the unreacted methanol?

A4: Methanol is highly soluble in water. Therefore, washing the organic layer containing the this compound with water or a brine solution will effectively remove the majority of the unreacted methanol.[3]

Q5: Which purification technique is most suitable for obtaining high-purity this compound?

A5: Fractional distillation is the most effective method for separating this compound from any remaining starting materials and other impurities, especially given the significant difference in boiling points between this compound and methanol.[10][11]

Experimental Protocols

Liquid-Liquid Extraction for Removal of Unreacted Starting Materials

This protocol describes the workup procedure after the Fischer esterification of valeric acid and methanol.

  • Cool the Reaction Mixture : After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute with an Organic Solvent : Dilute the reaction mixture with a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer to a Separatory Funnel : Transfer the diluted mixture to a separatory funnel.

  • Neutralize the Acid Catalyst : Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel, invert it, and frequently vent to release the pressure from the evolved CO₂ gas. Shake gently and continue adding the bicarbonate solution until no more gas evolves. This neutralizes the sulfuric acid catalyst and the unreacted valeric acid.[3][4]

  • Separate the Layers : Allow the layers to separate. The top layer will be the organic layer containing the this compound, and the bottom will be the aqueous layer. Drain the aqueous layer.

  • Wash with Water : Wash the organic layer with deionized water to remove any remaining salts and methanol. Drain the aqueous layer.

  • Wash with Brine : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[3] Drain the aqueous layer.

  • Dry the Organic Layer : Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask until the drying agent no longer clumps together.[3]

  • Isolate the Crude Product : Decant or filter the dried organic solution to remove the drying agent. Evaporate the solvent using a rotary evaporator to obtain the crude this compound.

Fractional Distillation for Final Purification

This protocol describes the final purification of crude this compound.

  • Set up the Distillation Apparatus : Assemble a fractional distillation apparatus using dry glassware. Use a fractionating column (e.g., Vigreux or packed column) for efficient separation.

  • Add the Crude Product : Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Heat the Mixture : Gently heat the distillation flask using a heating mantle.

  • Collect the Fractions :

    • The first fraction to distill will be any remaining low-boiling solvent and methanol (boiling point ~65°C).

    • Discard this initial fraction.

    • As the temperature rises and stabilizes at the boiling point of this compound (~128°C), collect the product in a clean, dry receiving flask.[12]

  • Stop the Distillation : Once the temperature starts to drop or rise significantly from the boiling point of this compound, or when only a small amount of residue remains in the distillation flask, stop the distillation.

  • Characterize the Product : Characterize the purified this compound using appropriate analytical techniques (e.g., GC-MS, NMR) to confirm its purity.

Visualizations

experimental_workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (with NaHCO₃, Water, Brine) start->extraction drying Drying of Organic Layer (with Anhydrous Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation product Purified this compound distillation->product

Caption: Experimental workflow for the purification of this compound.

purification_decision_tree start Crude this compound acid_check Is unreacted valeric acid present? start->acid_check methanol_check Is unreacted methanol present? acid_check->methanol_check No wash_base Wash with aq. NaHCO₃ acid_check->wash_base Yes wash_water Wash with Water/Brine methanol_check->wash_water Yes distill Fractional Distillation methanol_check->distill No wash_base->methanol_check wash_water->distill pure_product High-Purity This compound distill->pure_product

Caption: Decision tree for choosing the appropriate purification steps.

References

techniques to break azeotrope in methyl valerate purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl valerate (B167501). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to azeotrope formation during the purification of methyl valerate.

Frequently Asked Questions (FAQs)

Q1: What is an azeotrope and why is it a problem in this compound purification?

An azeotrope is a mixture of two or more liquids whose vapor has the same composition as the liquid phase at a given pressure.[1] This means that the mixture boils at a constant temperature without a change in composition, making separation by conventional distillation impossible.[1] During the synthesis of this compound, it can form azeotropes with reactants like methanol (B129727) or with water, which may be present as a byproduct or impurity. This prevents the isolation of pure this compound using simple distillation techniques.

Q2: What are the common azeotropes formed during this compound purification?

  • Methanol: A common reactant in the esterification process.

  • Water: Often present as a byproduct of the esterification reaction or as a contaminant.

Q3: What techniques can be used to break a this compound azeotrope?

Several advanced distillation techniques can be employed to break azeotropes:

  • Azeotropic Distillation: Involves adding a third component, known as an entrainer, to form a new, lower-boiling azeotrope that is more easily separated.[2]

  • Extractive Distillation: A high-boiling solvent is introduced to alter the relative volatilities of the components in the azeotropic mixture, allowing for their separation.[3]

  • Pressure-Swing Distillation (PSD): This method utilizes two distillation columns operating at different pressures to shift the azeotropic composition, enabling separation without the need for an additional component.[4]

  • Use of Ionic Liquids (ILs): Ionic liquids can be used as entrainers in extractive distillation. Their negligible vapor pressure simplifies the recovery process.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation Efficiency in Simple Distillation
  • Symptom: The composition of the distillate is the same as the initial mixture, and the boiling point remains constant.

  • Probable Cause: Formation of a minimum-boiling azeotrope between this compound and a contaminant (e.g., methanol or water).

  • Troubleshooting Steps:

    • Confirm Azeotrope Formation: Analyze the composition of both the liquid and vapor phases (if possible) to confirm they are identical. A constant boiling point is also a strong indicator.

    • Select an Appropriate Azeotrope-Breaking Technique: Based on the available equipment and the nature of the azeotrope, choose one of the methods described in the FAQs (Azeotropic Distillation, Extractive Distillation, or Pressure-Swing Distillation).

    • Implement the Chosen Technique: Follow the detailed experimental protocols provided below.

Issue 2: Ineffective Separation Using Azeotropic Distillation
  • Symptom: The addition of an entrainer does not result in the desired separation of this compound.

  • Probable Cause:

    • Incorrect choice of entrainer.

    • Inappropriate entrainer-to-feed ratio.

    • Insufficient number of theoretical plates in the distillation column.

  • Troubleshooting Steps:

    • Entrainer Selection: The entrainer should form a low-boiling heterogeneous azeotrope with one of the components of the original azeotrope (e.g., water or methanol). For a this compound-water azeotrope, a hydrocarbon like cyclohexane (B81311) or toluene (B28343) could be a suitable entrainer.

    • Optimize Entrainer Ratio: Systematically vary the amount of entrainer added to the feed to find the optimal ratio that results in the breaking of the azeotrope.

    • Column Efficiency: Ensure your distillation column has a sufficient number of theoretical plates to achieve the desired separation. Packing the column with structured packing or using a longer column can increase efficiency.

Issue 3: Challenges in Extractive Distillation
  • Symptom: Low purity of the recovered this compound or difficulty in separating the solvent from the product.

  • Probable Cause:

    • Poor choice of extractive solvent.

    • Incorrect solvent-to-feed ratio.

    • Operating conditions (temperature, pressure) are not optimal.

  • Troubleshooting Steps:

    • Solvent Selection: The extractive solvent should have a high boiling point and should not form an azeotrope with any of the components.[3] For separating this compound from methanol, a high-boiling polar solvent would be suitable. Ionic liquids are also excellent candidates due to their negligible volatility.[5]

    • Optimize Solvent-to-Feed Ratio: The amount of solvent used will directly impact the change in relative volatility. A higher solvent ratio generally improves separation but also increases energy costs for solvent recovery.

    • Solvent Recovery: The second distillation column for solvent recovery should be operated under vacuum if the solvent has a very high boiling point to prevent thermal degradation.

Quantitative Data Summary

Since specific azeotropic data for this compound is not widely published, the following tables provide analogous data for methyl acetate (B1210297) and general parameters for the purification techniques. These should be used as a starting point for experimental design.

Table 1: Azeotropic Data for Methyl Acetate (Analogous System)

Component 1Component 2Boiling Point of Component 1 (°C)Boiling Point of Component 2 (°C)Azeotrope Boiling Point (°C)Azeotrope Composition (mole % Component 1)
Methyl AcetateMethanol57.164.753.667.0
Methyl AcetateWater57.1100.056.397.7

Data sourced from publicly available azeotrope databases and should be considered as an estimation for this compound systems.

Table 2: Comparison of Azeotrope Breaking Techniques

TechniquePrincipleEntrainer/Solvent Example (for this compound-Methanol)Key Parameters to Optimize
Azeotropic Distillation Forms a new, low-boiling azeotropeCyclohexane (for water removal)Entrainer selection, entrainer-to-feed ratio, reflux ratio
Extractive Distillation Alters relative volatilitiesEthylene (B1197577) glycol, Ionic Liquids (e.g., [EMIM][triflate])Solvent selection, solvent-to-feed ratio, reflux ratio
Pressure-Swing Distillation Shifts azeotropic composition with pressureNoneOperating pressures of the two columns, reflux ratio

Experimental Protocols

Protocol 1: Azeotropic Distillation for this compound-Water Separation

Objective: To separate water from a this compound-water azeotrope using an entrainer.

Materials:

  • This compound/water mixture

  • Entrainer (e.g., cyclohexane)

  • Distillation apparatus with a Dean-Stark trap

  • Heating mantle, condenser, receiving flask

  • Analytical balance, GC-MS for analysis

Methodology:

  • Set up the distillation apparatus with a Dean-Stark trap.

  • Charge the distillation flask with the this compound/water mixture and the selected entrainer. A typical starting ratio is 1:1:1 by volume, but this should be optimized.

  • Heat the mixture to boiling. The vapor will be a ternary azeotrope of this compound, water, and the entrainer.

  • The vapor condenses and collects in the Dean-Stark trap. As the condensate cools, it will separate into an aqueous layer and an organic layer.

  • The denser water layer will collect at the bottom of the trap and can be periodically removed.

  • The organic layer, rich in the entrainer, will overflow from the trap and return to the distillation flask.

  • Continue the distillation until no more water collects in the trap.

  • Once all the water is removed, the remaining mixture in the flask will be this compound and the entrainer, which can then be separated by a simple distillation.

Protocol 2: Extractive Distillation for this compound-Methanol Separation

Objective: To separate methanol from a this compound-methanol azeotrope using a high-boiling solvent.

Materials:

  • This compound/methanol azeotropic mixture

  • Extractive solvent (e.g., ethylene glycol or a suitable ionic liquid)

  • Two distillation columns (one for extractive distillation, one for solvent recovery)

  • Pumps, heating mantles, condensers, receiving flasks

  • GC-MS for analysis

Methodology:

  • Set up a continuous extractive distillation column.

  • The this compound/methanol feed is introduced at a midpoint in the column.

  • The extractive solvent is fed at a point above the feed inlet.

  • Heat the reboiler to initiate vaporization. The solvent will flow down the column, increasing the relative volatility of methanol.

  • Methanol, being the more volatile component in the presence of the solvent, will move up the column and be collected as the distillate.

  • The bottoms product will be a mixture of this compound and the extractive solvent.

  • This bottoms mixture is then fed to a second distillation column (solvent recovery column).

  • In the recovery column, this compound is separated from the high-boiling solvent. This column may need to be operated under vacuum.

  • The recovered solvent from the bottom of the second column can be recycled back to the extractive distillation column.

Visualizations

azeotropic_distillation_workflow cluster_column Azeotropic Distillation Column cluster_separation Final Separation Feed This compound + Water + Entrainer Dist_Column Distillation (Heating) Feed->Dist_Column Vapor Ternary Azeotrope Vapor Dist_Column->Vapor Bottoms This compound + Entrainer Dist_Column->Bottoms Condenser Condenser Vapor->Condenser Dean_Stark Dean-Stark Trap (Phase Separation) Condenser->Dean_Stark Water_Out Water (Removed) Dean_Stark->Water_Out Entrainer_Return Entrainer-rich Organic Layer Dean_Stark->Entrainer_Return Entrainer_Return->Dist_Column Final_Dist Simple Distillation Bottoms->Final_Dist Pure_MV Pure this compound Final_Dist->Pure_MV Recycled_Entrainer Recycled Entrainer Final_Dist->Recycled_Entrainer

Caption: Workflow for Azeotropic Distillation.

extractive_distillation_workflow cluster_extractive_column Extractive Distillation Column cluster_recovery_column Solvent Recovery Column Feed This compound + Methanol Azeotrope Ext_Column Extractive Distillation Feed->Ext_Column Solvent_In Extractive Solvent Solvent_In->Ext_Column Methanol_Out Pure Methanol (Distillate) Ext_Column->Methanol_Out Bottoms_1 This compound + Solvent Ext_Column->Bottoms_1 Rec_Column Distillation (Vacuum) Bottoms_1->Rec_Column Pure_MV Pure this compound (Distillate) Rec_Column->Pure_MV Recycled_Solvent Recycled Solvent Rec_Column->Recycled_Solvent Recycled_Solvent->Solvent_In

Caption: Workflow for Extractive Distillation.

pressure_swing_distillation_workflow cluster_high_pressure High-Pressure Column cluster_low_pressure Low-Pressure Column Feed_HP Azeotropic Feed HP_Column High-Pressure Distillation Feed_HP->HP_Column Bottoms_HP Pure this compound HP_Column->Bottoms_HP Distillate_HP Azeotrope @ High P HP_Column->Distillate_HP LP_Column Low-Pressure Distillation Distillate_HP->LP_Column Bottoms_LP Pure Methanol LP_Column->Bottoms_LP Distillate_LP Azeotrope @ Low P LP_Column->Distillate_LP Distillate_LP->Feed_HP Recycle

Caption: Workflow for Pressure-Swing Distillation.

References

Validation & Comparative

A Comparative Guide to the Flavor Profiles of Methyl Valerate and Ethyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of flavor chemistry, a precise understanding of the sensory attributes of aromatic compounds is paramount. This guide offers a detailed comparison of methyl valerate (B167501) and ethyl valerate, two common esters utilized for their fruity flavor profiles. While both impart a characteristic fruitiness, their nuanced differences in aroma and taste can significantly impact their application. This comparison synthesizes available data on their sensory profiles, physicochemical properties, and the experimental methodologies used for their evaluation.

Flavor Profile and Sensory Characteristics

Methyl valerate and ethyl valerate are both characterized by a sweet, fruity aroma, but they differ in their specific nuances and intensity. Ethyl valerate is generally described as having a more complex and powerful aroma profile.

This compound possesses a pungent, green-fruity odor reminiscent of apples and pineapples. Its taste profile at a concentration of 20 ppm is described as sweet and ripe with fruity notes, accompanied by sweaty, dairy, and cheesy undertones.

Ethyl Valerate is noted for its strong, diffusive, and ethereal-fruity aroma, with distinct apple-like characteristics and a hint of pineapple. In dilute concentrations, its taste is perceived as sweet and fruity. It is a key component in creating apple-like flavors and is also used to impart notes of apricot and peach.

Quantitative and Physicochemical Data Comparison

The following table provides a summary of the key quantitative and physicochemical properties of this compound and ethyl valerate. This data is essential for understanding the potency and behavior of these compounds in various applications.

PropertyThis compoundEthyl Valerate
Synonyms Methyl pentanoateEthyl pentanoate
CAS Number 624-24-8539-82-2
Molecular Formula C₆H₁₂O₂C₇H₁₄O₂
Molecular Weight 116.16 g/mol 130.18 g/mol
Odor Sweet, green, fruity, apple, pineapple, nuttyStrong, fruity, apple-like, with tropical and green nuances
Taste Sweet, ripe, fruity with sweaty, dairy, and cheesy nuances (at 20 ppm)Fruity, strawberry, sweet, estery, pineapple, tropical fruit (at 30 ppm)[1]
Odor Threshold 0.0022 ppm1.5 ppb (0.0015 ppm)[2]
Boiling Point 127-128 °C144-145 °C[3]
Density ~0.875 g/mL at 25 °C~0.875 g/mL at 25 °C[3]
Solubility in Water Slightly solublePoorly soluble

Structural Comparison

The primary structural difference between this compound and ethyl valerate lies in the alcohol-derived portion of the ester. This compound is the methyl ester of pentanoic acid, while ethyl valerate is the ethyl ester of the same acid. This seemingly minor difference in an additional carbon atom in the ethyl group influences their volatility and interaction with olfactory receptors, leading to their distinct flavor profiles.

Structural_Comparison methyl_struct methyl_label C₆H₁₂O₂ ethyl_struct ethyl_label C₇H₁₄O₂ Sensory_Analysis_Workflow cluster_prep Sample Preparation cluster_sensory Sensory Evaluation (QDA) cluster_instrumental Instrumental Analysis (GC-O) cluster_data Data Analysis and Interpretation prep Prepare standardized solutions of This compound and Ethyl Valerate in a neutral solvent panel Trained Sensory Panel Evaluation (10-12 panelists) prep->panel gc Gas Chromatography (GC) Separation of volatile compounds prep->gc rate Rate intensity of flavor attributes (fruity, sweet, green, etc.) on a line scale panel->rate stat_analysis Statistical Analysis (ANOVA, PCA) of QDA data rate->stat_analysis olfactory Olfactometry (O) Sniffing port for odor detection gc->olfactory ms Mass Spectrometry (MS) Compound identification gc->ms aromagram Generation of Aromagram and comparison with chromatogram olfactory->aromagram ms->aromagram comparison Comparative Flavor Profile Generation stat_analysis->comparison aromagram->comparison

References

comparative study of methyl valerate and other alkyl valerates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Methyl Valerate (B167501) and Other Alkyl Valerates for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, biological activities, and flavor profiles of methyl valerate and other short-chain alkyl valerates, including ethyl, propyl, butyl, and pentyl valerate. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in formulation and application.

Physicochemical Properties

The selection of an appropriate alkyl valerate for a specific application often depends on its physical and chemical characteristics. The following table summarizes key physicochemical properties of a series of straight-chain alkyl valerates. As the length of the alkyl chain increases, there is a predictable trend of increasing molecular weight, boiling point, and flash point, while water solubility tends to decrease.

PropertyThis compound (C₆H₁₂O₂)Ethyl Valerate (C₇H₁₄O₂)Propyl Valerate (C₈H₁₆O₂)Butyl Valerate (C₉H₁₈O₂)Pentyl Valerate (C₁₀H₂₀O₂)
Molecular Weight ( g/mol ) 116.16[1]130.18144.21158.24172.26[2]
Boiling Point (°C) 126-127[1]144-145167-168[3]185.8[4]~205-206
Density (g/cm³ at 20°C) 0.897[1]0.870-0.8750.872[3]0.861-0.871~0.865
Flash Point (°C) 22.2[1]3437.78[3]66.67[4]~76
Water Solubility Slightly soluble[1]Slightly soluble308.7 mg/L @ 25 °C (est.)[3]Slightly soluble[4]Slightly soluble
Refractive Index (at 20°C) 1.393-1.399[1]1.399-1.4041.405[3]1.408-1.416[4]~1.415

Experimental Protocols

Standardized methods are crucial for the accurate determination and comparison of the physicochemical properties of alkyl valerates.

Determination of Boiling Point

The boiling point of alkyl valerates can be determined using several established methods:

  • Simple Distillation: This method is suitable for pure compounds. The liquid is heated in a distillation apparatus, and the temperature at which the vapor phase is in equilibrium with the liquid phase is recorded as the boiling point. A constant temperature reading during distillation indicates a pure substance.

  • Thiele Tube Method: This micro-method requires a small amount of the sample. The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Gas Chromatography (GC): The boiling range distribution of esters like alkyl valerates can be determined using gas chromatography, following a standardized method such as ASTM D7398 for fatty acid methyl esters.[5][6] This technique separates compounds based on their boiling points, allowing for precise determination.

Determination of Density

Density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a controlled temperature (e.g., 20°C), and the density is calculated.

Determination of Flash Point

The flash point is determined using either an open-cup or a closed-cup apparatus. The substance is heated at a controlled rate, and a flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the substance ignite.

Synthesis of Alkyl Valerates

Alkyl valerates are typically synthesized through the Fischer esterification of valeric acid with the corresponding alcohol in the presence of an acid catalyst.

Esterification Valeric_Acid Valeric Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Valeric_Acid->Protonated_Carbonyl Alcohol Alcohol (e.g., Methanol) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate + Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Alkyl_Valerate Alkyl Valerate Water_Elimination->Alkyl_Valerate - H₂O Water Water Water_Elimination->Water

Caption: Fischer esterification of valeric acid.

Comparative Biological Activity

Direct comparative studies on the biological activities of a homologous series of alkyl valerates are limited. However, inferences can be drawn from studies on related compounds.

Antimicrobial and Antifungal Activity: Short-chain fatty acids and their esters are known to possess antimicrobial and antifungal properties.[1][7][8] The effectiveness of these compounds is often dependent on the length of the alkyl chain, which influences their ability to disrupt microbial cell membranes.[7][9] It is hypothesized that the antimicrobial activity of alkyl valerates would also vary with the size of the alkyl group, with an optimal chain length for maximal efficacy.

Sedative and Anxiolytic Activity: Valeric acid and its derivatives are associated with sedative and anxiolytic effects. Valerian root, a well-known herbal sedative, contains valerenic acid, which is believed to be a key active component.[10][11] this compound is marketed in some countries under the trade name Validol as a sedative. While the valerate moiety appears to be crucial for this activity, it is plausible that the pharmacokinetic and pharmacodynamic properties, and therefore the overall sedative and anxiolytic potency, could be modulated by the nature of the alkyl ester group. Further research is needed to directly compare the effects of different alkyl valerates. Valproic acid, a structurally related compound, is also known for its anxiolytic and sedative properties.[12][13][14]

Flavor and Fragrance Profiles

Volatile esters of valeric acid are known for their pleasant, fruity odors and are widely used in the food and fragrance industries.[14] The specific aroma profile is influenced by the alkyl group.

EsterCommon Flavor/Fragrance Descriptors
This compound Fruity, apple-like
Ethyl Valerate Fruity, green apple, pineapple-like
Propyl Valerate Fruity, pear-like
Butyl Valerate Fruity, apple, banana-like
Pentyl Valerate Fruity, apricot, pear-like

Experimental Workflow for Flavor Profile Analysis

A typical workflow for the comparative analysis of the flavor profiles of alkyl valerates would involve the following steps:

Flavor_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Instrumental and Sensory Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (e.g., dilution in a neutral solvent) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (for identification and quantification) Sample_Prep->GC_MS GC_O Gas Chromatography-Olfactometry (GC-O) (for aroma description and intensity) Sample_Prep->GC_O Data_Processing Data Processing and Statistical Analysis GC_MS->Data_Processing GC_O->Data_Processing Flavor_Profile Generation of Comparative Flavor Profiles Data_Processing->Flavor_Profile

Caption: Workflow for flavor profile analysis.

References

Evaluating Methyl Valerate as an Internal Standard in Gas Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous validation of analytical methods is a cornerstone of reliable and reproducible data. In gas chromatography (GC), the use of an internal standard (IS) is a critical practice to compensate for variations in injection volume, solvent evaporation, and instrument response. The selection of an appropriate internal standard is paramount for the accuracy and precision of quantitative analysis. This guide provides a comparative overview of methyl valerate's potential as an internal standard in GC, weighed against other commonly used alternatives. While direct and extensive validation data for methyl valerate (B167501) as a universal internal standard is not broadly published, this document outlines the essential validation parameters and provides a framework for its evaluation based on its chemical properties and established principles of internal standard selection.

Principles of Internal Standard Selection

An ideal internal standard should exhibit several key characteristics to ensure accurate quantification.[1] It should be chemically similar to the analyte of interest but not naturally present in the sample matrix.[1][2] Furthermore, it must be well-resolved chromatographically from the analytes and any interfering components in the sample.[1][2] The internal standard should also be stable throughout the entire analytical procedure and of high purity.[2] The primary advantage of using an internal standard is its ability to correct for procedural errors, thereby enhancing both the accuracy and repeatability of the analytical method.[1]

This compound, a methyl ester of pentanoic acid, possesses properties that make it a candidate for consideration as an internal standard, particularly in the analysis of other fatty acid methyl esters (FAMEs) or volatile organic compounds.[3] Its suitability, however, must be rigorously validated for each specific application.

Comparison of Internal Standard Performance

The choice of an internal standard is often a trade-off between chemical similarity, chromatographic behavior, commercial availability, and cost. Below is a comparison of the theoretical performance of this compound with other commonly employed internal standards.

Performance ParameterThis compound (Theoretical)Deuterated Analyte (e.g., Analyte-d5)Odd-Chain FAMEs (e.g., C17:0, C19:0)Different Chemical Class (e.g., Tetracosane)
Chemical Similarity High (for FAMEs)Very HighHigh (for FAMEs)Low
Co-elution Risk ModerateHigh (with native analyte)Low to ModerateLow
Correction for Matrix Effects GoodExcellentGoodModerate
Correction for Derivatization Good (for ester analysis)ExcellentGood (for ester analysis)N/A
Cost LowHighModerateLow
Availability HighLow to ModerateModerateHigh

Experimental Protocol for Validation of an Internal Standard

A comprehensive validation of an internal standard for a GC method involves several key experiments to establish its performance and reliability.[4][5]

Specificity and Selectivity

The ability of the method to differentiate and quantify the analyte in the presence of other components is crucial.

  • Protocol: Analyze blank matrix samples, matrix samples spiked with the analyte and the internal standard, and samples containing potential interferences.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the internal standard.[4]

Linearity

This determines the proportional relationship between the concentration of the analyte and the instrument's response over a given range.

  • Protocol: Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte and a constant concentration of the internal standard. Analyze each standard in triplicate. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995.[6]

Accuracy

Accuracy assesses the closeness of the measured value to the true value.

  • Protocol: Prepare quality control (QC) samples at low, medium, and high concentration levels within the linear range. Add a constant concentration of the internal standard to each QC sample. Analyze five replicates of each QC level.

  • Acceptance Criteria: The mean recovery should typically be within 80-120% of the nominal concentration.[4][6]

Precision

Precision evaluates the degree of agreement among a series of measurements.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze five replicates of each QC level on the same day.

    • Intermediate Precision (Inter-day precision): Analyze five replicates of each QC level on three different days.

  • Acceptance Criteria: The relative standard deviation (RSD) should generally be ≤ 15%.[6] For repeatability, an RSD of < 2% is often desired.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These parameters establish the lowest concentration of the analyte that can be reliably detected and quantified.

  • Protocol: Prepare a series of diluted samples with decreasing analyte concentrations. The LOD is often determined as the concentration with a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration with a signal-to-noise ratio of about 10:1 and an acceptable precision (e.g., RSD ≤ 20%).[6]

  • Acceptance Criteria: The LOD and LOQ should be reported and be sufficient for the intended application.

Visualizing the Workflow

The following diagrams illustrate the logical flow of selecting and validating an internal standard for a GC method.

internal_standard_selection cluster_criteria Selection Criteria cluster_candidates Potential Internal Standards chem_sim Chemical Similarity evaluation Evaluation chem_sim->evaluation no_interference No Matrix Interference no_interference->evaluation resolution Good Chromatographic Resolution resolution->evaluation stability Stability stability->evaluation availability Availability & Cost availability->evaluation methyl_valerate This compound methyl_valerate->evaluation deuterated Deuterated Analyte deuterated->evaluation odd_chain Odd-Chain FAME odd_chain->evaluation other_class Different Chemical Class other_class->evaluation selection Selected Internal Standard evaluation->selection

Caption: Logic for internal standard selection.

validation_workflow start Start Validation specificity Specificity & Selectivity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq end Validation Complete lod_loq->end

Caption: Experimental workflow for internal standard validation.

Conclusion

While this compound presents several favorable characteristics for its use as an internal standard in gas chromatography, particularly for the analysis of other esters, its suitability must be empirically determined and validated for each specific analytical method. This guide provides a framework for such a validation by outlining the necessary experimental protocols and comparing its theoretical attributes to established internal standards. Researchers should carefully consider the chemical nature of their analytes and matrix to select the most appropriate internal standard and then perform a thorough validation to ensure the generation of accurate and reliable quantitative data.

References

Comparative Guide to Analytical Method Validation for Methyl Valerate Quantification: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantitative analysis of methyl valerate (B167501). The information is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

Introduction

Methyl valerate (also known as methyl pentanoate) is a fatty acid methyl ester (FAME) with applications in various industries, including pharmaceuticals, food, and fragrances.[1] Accurate quantification of this compound is crucial for quality control and research purposes. Both GC-FID and HPLC-UV are powerful chromatographic techniques suitable for this analysis, each with its own set of advantages and limitations. This guide presents a comparative overview of their performance based on key validation parameters.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The flame ionization detector provides high sensitivity towards organic compounds.

Quantitative Data Summary for GC-FID

The following table summarizes typical validation parameters for the quantification of fatty acid methyl esters, which are representative of the performance expected for this compound analysis by GC-FID.

Validation ParameterTypical Performance Data
Linearity (R²) > 0.998[2]
Linearity Range 0.5 - 500 µg/mL
Accuracy (% Recovery) 98 - 102%[3]
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[2]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL[2]
Experimental Protocol for GC-FID Analysis

Instrumentation: A gas chromatograph equipped with a flame ionization detector, a capillary column (e.g., DB-23, HP-88), and a split/splitless injector.[1][3][4]

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as hexane (B92381) or isopropanol, to a known volume in a volumetric flask.

  • If necessary, perform a derivatization step to convert valeric acid to this compound using a reagent like BF3-methanol.[2]

  • Filter the final solution through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For analytes like this compound that lack a strong chromophore, UV detection is typically performed at a low wavelength (e.g., 205-210 nm).[1][5]

Quantitative Data Summary for HPLC-UV

The following table presents typical validation parameters for the quantification of valerate esters and other relevant compounds by HPLC-UV.

Validation ParameterTypical Performance Data
Linearity (R²) > 0.999[6][7]
Linearity Range 20 - 150 µg/mL[6][7]
Accuracy (% Recovery) 99.73 - 100.02%[6][7]
Precision (% RSD) < 1%[6][7]
Limit of Detection (LOD) 3.0 µg/mL[6][7]
Limit of Quantification (LOQ) 20.0 µg/mL[6][7]
Experimental Protocol for HPLC-UV Analysis

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5][8]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to a known volume in a volumetric flask.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Workflow and Parameter Relationships

The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose. The following diagrams illustrate the typical workflow and the logical relationship between key validation parameters.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Method Optimization Spec Specificity / Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Lin->Prec LOD Limit of Detection Lin->LOD LOQ Limit of Quantification Lin->LOQ Routine Routine Sample Analysis Acc->Routine Prec->Routine LOQ->Routine Rob Robustness Rob->Routine

Caption: Analytical Method Validation Workflow.

G cluster_core Core Performance cluster_range Working Range cluster_sensitivity Sensitivity Validation Method Validation Accuracy Accuracy (Closeness to True Value) Validation->Accuracy Precision Precision (Agreement between Measurements) Validation->Precision Linearity Linearity (Proportionality) Validation->Linearity Range Range (Interval of Quantification) Validation->Range LOD LOD (Detection Limit) Validation->LOD LOQ LOQ (Quantification Limit) Validation->LOQ Specificity Specificity (Analyte Identification) Validation->Specificity Robustness Robustness (Method Reliability) Validation->Robustness Linearity->Range Range->Accuracy Range->Precision LOD->LOQ

Caption: Relationship of Analytical Validation Parameters.

References

comparison of different catalysts for methyl valerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of methyl valerate (B167501), an important fragrance and flavor compound, is a classic esterification reaction of valeric acid and methanol (B129727). The efficiency of this process is highly dependent on the catalyst employed. This guide provides a detailed comparison of three major classes of catalysts used for this synthesis: homogeneous acid catalysts, heterogeneous acid catalysts, and biocatalysts. We present quantitative data from experimental studies, detailed experimental protocols, and a visual representation of the general workflow to aid researchers in selecting the most suitable catalyst for their needs.

Performance Comparison of Catalysts

The choice of catalyst significantly impacts the yield, reaction conditions, and environmental footprint of methyl valerate synthesis. The following table summarizes key performance indicators for representative catalysts from each class. It is important to note that the data is compiled from different studies and direct comparison should be made with consideration of the varying reaction conditions.

Catalyst TypeCatalystCatalyst LoadingMethanol:Valeric Acid (Molar Ratio)Temperature (°C)Reaction TimeConversion (%)Selectivity (%)Yield (%)Source
Homogeneous Acid Sulfuric Acid (H₂SO₄)0.5 - 1.5 g / mol of acid3:1 - 4:1115 - 125Not SpecifiedHigh (implied)Not Specified>95 (typical)[1]
Heterogeneous Acid Amberlyst-157% (g/L)10:160Not Specified93Not SpecifiedNot Specified[2]
Biocatalyst Novozym 435 (Immobilized Candida antarctica lipase (B570770) B)10.06 g/L1:15040 min69.2High (implied)Not Specified[3]
Biocatalyst Immobilized Rhizomucor miehei lipase10 g/L1.5:1 (alcohol:acid)50144 h>85High (implied)Not Specified[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using each type of catalyst are provided below. These protocols are representative and can be optimized for specific laboratory conditions and desired outcomes.

Homogeneous Catalysis: Sulfuric Acid

This protocol describes a classic approach to esterification using a strong mineral acid.

Materials:

  • Valeric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine valeric acid and methanol in a molar ratio of 1:3 to 1:4.

  • Slowly add concentrated sulfuric acid (approximately 1 g per mole of valeric acid) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 115-125°C) for 1-2 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the this compound by distillation.

Heterogeneous Catalysis: Amberlyst-15

This method utilizes a solid acid catalyst, which simplifies product purification.

Materials:

  • Valeric acid

  • Methanol

  • Amberlyst-15 resin

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Activate the Amberlyst-15 resin by washing with methanol and drying.

  • In a round-bottom flask, combine valeric acid, methanol (in a 1:10 molar ratio), and the activated Amberlyst-15 catalyst (7% g/L).

  • Heat the mixture to 60°C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • The catalyst can be washed with methanol, dried, and reused.

  • Remove the excess methanol from the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation.

Biocatalysis: Immobilized Lipase (e.g., Novozym 435)

This "green" approach employs an enzyme as the catalyst, offering high selectivity under mild conditions.

Materials:

  • Valeric acid

  • Methanol

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., hexane (B92381), optional)

  • Shaking incubator or orbital shaker

  • Filtration apparatus

Procedure:

  • In a screw-capped vial, combine valeric acid and methanol in an equimolar ratio. A solvent like hexane can be added to improve substrate solubility and enzyme stability.

  • Add the immobilized lipase (e.g., 10 g/L) to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 50°C) with constant shaking for a specified duration (e.g., 40 minutes to several hours).

  • Monitor the conversion of valeric acid using an appropriate analytical method.

  • After the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • The solvent (if used) and any unreacted methanol can be removed by evaporation to yield the this compound.

Visualizing the Workflow

The following diagrams illustrate the key steps and logical flow of the synthesis and analysis process for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Valeric Acid + Methanol Reaction Reaction Vessel (Heating & Stirring) Reactants->Reaction Catalyst Catalyst (Homogeneous, Heterogeneous, or Bio) Catalyst->Reaction Separation Catalyst Separation (Filtration/Washing) Reaction->Separation Purification Purification (Distillation/Evaporation) Separation->Purification Product This compound Purification->Product Analysis Characterization (GC, NMR, IR) Product->Analysis

Caption: General workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products VA Valeric Acid (R-COOH) Catalyst Catalyst VA->Catalyst Protonation/ Activation MeOH Methanol (R'-OH) Intermediate Tetrahedral Intermediate MeOH->Intermediate Activated_VA Activated Valeric Acid Catalyst->Activated_VA Activated_VA->Intermediate + Methanol MV This compound (R-COOR') Intermediate->MV - Catalyst Water Water (H₂O) Intermediate->Water - H⁺

Caption: Simplified reaction pathway for acid-catalyzed esterification.

References

Methyl Valerate as a Biofuel Additive: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Methyl valerate (B167501), a bio-derived ester, is emerging as a promising additive for gasoline fuels. Its potential to enhance engine performance and reduce harmful emissions positions it as a viable alternative to conventional additives. This guide provides a comprehensive comparison of methyl valerate with other common biofuel additives, supported by experimental data, to assist researchers and scientists in evaluating its efficacy.

Quantitative Performance and Emissions Analysis

The performance of this compound as a biofuel additive has been evaluated in various studies, often in comparison to standard gasoline and other oxygenates. The following tables summarize key performance and emission parameters from experimental investigations.

Note: The data presented below is compiled from multiple sources. Direct comparison should be approached with caution as experimental conditions may vary between studies.

Table 1: Physicochemical Properties of this compound and Comparative Fuel Additives
PropertyThis compound (MV)Ethanol (EtOH)Methyl Tertiary-Butyl Ether (MTBE)Gasoline (Typical)
Chemical Formula C₆H₁₂O₂C₂H₅OHC₅H₁₂OC₄-C₁₂ Hydrocarbons
Molecular Weight ( g/mol ) 116.1646.0788.15~100-105
Oxygen Content (wt%) 27.534.718.20
Density ( kg/L at 15°C) 0.875[1]~0.789~0.740~0.72-0.77
Lower Heating Value (MJ/kg) 28.8[1]~26.8~35.1~44.0
Research Octane Number (RON) ~98-100~108~11091-98
Stoichiometric Air-Fuel Ratio 9.52[1]9.011.7~14.7
Table 2: Engine Performance and Emissions Data (Spark Ignition Engine)
Fuel BlendEngine Speed (rpm)Brake Torque (Nm)Brake Power (kW)Brake Specific Fuel Consumption (BSFC) (g/kWh)CO EmissionsNOx EmissionsHC Emissions
PRF95 (Reference) 1500-2500BaselineBaselineBaselineBaselineBaselineBaseline
This compound (Pure) 1500-2500~ Similar to PRF95[1]~ Similar to PRF95[1]Higher than PRF95Higher than PRF95[1]Load Dependent[1]Load Dependent[1]
20% MV in PRF95 1500-2500~ Similar to PRF95[1]~ Similar to PRF95[1]~ Similar to PRF95[1]Higher than PRF95[1]Load Dependent[1]Load Dependent[1]
Gasoline (E0) 2500-3500BaselineBaselineBaselineBaselineBaselineBaseline
Ethanol Blends (E10-E20) 2500-3500Increase[2]Increase[2]Increase[3]Decrease[3][4][5]Increase/Decrease (Varies)[3][6]Decrease[3][4][5]
MTBE Blends Variable~ Similar to Gasoline~ Similar to GasolineLower than Ethanol blendsHigher than Ethanol blends[4]Lower than Ethanol blendsHigher than Ethanol blends[4]

Experimental Protocols

The data presented is based on standardized engine testing protocols. A representative experimental setup is detailed below.

Engine Testing Methodology for Biofuel Additives

1. Engine and Fuel System:

  • A single-cylinder or multi-cylinder spark-ignition (SI) engine is typically used. For instance, a PSA EP6 4-cylinder engine converted to single-cylinder operation is a common choice for research.[1]

  • Engine specifications such as bore, stroke, displacement, and compression ratio are meticulously recorded. For the PSA EP6, these are 77 mm, 85.8 mm, 399.5 cm³, and 10.5:1, respectively.[1]

  • The engine is coupled to an eddy current dynamometer to control engine load and speed.

  • Fuel is delivered via a port fuel injection (PFI) or direct injection (DI) system. An electronic control unit (ECU) is used to manage injection timing and duration.

2. Data Acquisition:

  • In-cylinder pressure is measured using a piezoelectric pressure transducer.

  • Crank angle position is determined by a shaft-mounted encoder.

  • Temperatures at various points (intake air, coolant, exhaust gas) are monitored using thermocouples.

  • Fuel consumption is measured gravimetrically.

  • Airflow is measured using a mass airflow sensor.

3. Emissions Analysis:

  • Exhaust gas composition (CO, CO₂, O₂, NOx, HC) is analyzed using a gas analyzer. Measurements are typically taken upstream of the catalytic converter to assess engine-out emissions.[1]

4. Test Procedure:

  • The engine is warmed up to a stable operating temperature.

  • Tests are conducted at various steady-state engine speeds and loads (e.g., 1500-6000 rpm at wide-open throttle or specific torque settings).[7][8]

  • For each fuel blend, performance parameters (torque, power, BSFC) and emissions data are recorded.

  • The ignition timing is often adjusted to achieve Maximum Brake Torque (MBT) for each fuel blend to ensure optimal combustion phasing.[7][8]

Visualizations: Workflows and Processes

To better illustrate the context of this compound as a biofuel, the following diagrams outline its production process and the experimental workflow for its evaluation.

G cluster_0 Lignocellulosic Biomass cluster_1 Chemical Conversion cluster_2 Products Biomass Lignocellulosic Biomass (e.g., wood, agricultural waste) Acid_Hydrolysis Acid Hydrolysis Biomass->Acid_Hydrolysis Levulinic_Acid Levulinic Acid Acid_Hydrolysis->Levulinic_Acid Hydrogenation1 Hydrogenation GVL γ-Valerolactone (GVL) Hydrogenation1->GVL Hydrogenation2 Hydrogenation Valeric_Acid Valeric Acid Hydrogenation2->Valeric_Acid Esterification Esterification Methyl_Valerate This compound Esterification->Methyl_Valerate Levulinic_Acid->Hydrogenation1 GVL->Hydrogenation2 Valeric_Acid->Esterification Methanol Methanol Methanol->Esterification

Production of this compound from Lignocellulosic Biomass.

G Fuel_Prep Fuel Blend Preparation (Gasoline + Additive) Engine_Setup Engine Setup and Warm-up (SI Engine on Dynamometer) Fuel_Prep->Engine_Setup Testing Steady-State Engine Testing (Varying Speed and Load) Engine_Setup->Testing Data_Acq Data Acquisition Testing->Data_Acq Torque, Power, BSFC, Pressure Emissions Emissions Analysis Testing->Emissions CO, NOx, HC Analysis Performance and Emission Data Analysis Data_Acq->Analysis Emissions->Analysis Results Comparative Results Analysis->Results

Experimental Workflow for Biofuel Additive Performance Evaluation.

References

Genotoxicity Assessment of Methyl Valerate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic potential of methyl valerate (B167501) and its common alternatives. The information is compiled from available safety assessments and toxicological data to support informed decision-making in research and development. While comprehensive quantitative data for methyl valerate from the standard battery of genotoxicity tests are not publicly available, this guide summarizes the existing information and presents data for alternative compounds to offer a comparative perspective.

Executive Summary

This compound is a fragrance ingredient that has been assessed for its genotoxic potential. Based on the available data, it is not considered to be genotoxic.[1] A key study utilizing the BlueScreen™ HC assay, a human cell-based reporter assay for genotoxicity, found this compound to be negative for both genotoxicity and cytotoxicity, with and without metabolic activation.[1] Safety data sheets further support this, stating that this compound should not be classified as a germ cell mutagen.

This guide provides an overview of the genotoxicity profile of this compound in comparison to four common ester alternatives: ethyl acetate, n-butyl acetate, isoamyl acetate, and propyl propionate. The comparison is based on a standard battery of in vitro genotoxicity assays: the bacterial reverse mutation test (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration test.

Comparative Genotoxicity Data

The following tables summarize the available genotoxicity data for this compound and its alternatives. It is important to note that quantitative data for this compound across all standard assays is limited in the public domain.

Table 1: Genotoxicity Profile of this compound and Alternatives

CompoundAmes Test (OECD 471)In Vitro Micronucleus Test (OECD 487)In Vitro Chromosomal Aberration Test (OECD 473)Other
This compound Data not availableData not availableData not availableNegative in BlueScreen™ HC Assay[1]
Ethyl Acetate NegativeNegativeNegative-
n-Butyl Acetate NegativeNegativeNegative-
Isoamyl Acetate NegativeData not availableNegative-
Propyl Propionate Data not availableData not availableData not availableNot expected to be genotoxic

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below, based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

Methodology:

  • Strain Selection: A minimum of five strains are typically used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA) or S. typhimurium strain (TA102).

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

  • Exposure: The test chemical is mixed with the bacterial culture and the S9 mix (if applicable) and plated on a minimal agar (B569324) medium lacking the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound DNA fragments from chromosome breaks or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.

Methodology:

  • Cell Culture: Human or rodent cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.

  • Exposure: Cells are exposed to the test substance at a minimum of three concentrations, both with and without S9 metabolic activation, for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycle lengths) duration.

  • Cytokinesis Block: For many cell types, Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one mitotic division after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Methodology:

  • Cell Culture: Similar to the micronucleus test, established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.

  • Exposure: Cultures are treated with the test substance at three or more concentrations, with and without S9 metabolic activation.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Chromosome Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for structural aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations is considered a positive result.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the standard in vitro genotoxicity assays.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Bacteria Bacterial Strains (e.g., S. typhimurium) Mix_S9 Mix Bacteria, Test Substance & S9 Bacteria->Mix_S9 Mix_noS9 Mix Bacteria & Test Substance Bacteria->Mix_noS9 TestSubstance Test Substance (this compound or Alternative) TestSubstance->Mix_S9 TestSubstance->Mix_noS9 S9 S9 Mix (Metabolic Activation) S9->Mix_S9 Plate_S9 Plate on Minimal Agar Mix_S9->Plate_S9 Plate_noS9 Plate on Minimal Agar Mix_noS9->Plate_noS9 Incubate Incubate (48-72h, 37°C) Plate_S9->Incubate Plate_noS9->Incubate Count Count Revertant Colonies Incubate->Count Result Assess Mutagenic Potential Count->Result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Micronucleus_Test_Workflow cluster_prep Preparation cluster_exposure Treatment cluster_culture Cell Culture & Harvest cluster_analysis Analysis Cells Mammalian Cells in Culture Treat_S9 Expose Cells to Test Substance + S9 Cells->Treat_S9 Treat_noS9 Expose Cells to Test Substance Cells->Treat_noS9 TestSubstance Test Substance TestSubstance->Treat_S9 TestSubstance->Treat_noS9 S9 S9 Mix S9->Treat_S9 CytoB Add Cytochalasin B (Cytokinesis Block) Treat_S9->CytoB Treat_noS9->CytoB Harvest Harvest & Fix Cells CytoB->Harvest Stain Stain DNA Harvest->Stain Score Score Micronuclei in Binucleated Cells Stain->Score Result Determine Genotoxicity Score->Result

Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

Chromosomal_Aberration_Test_Workflow cluster_prep Preparation cluster_exposure Treatment cluster_harvest Cell Harvest cluster_analysis Analysis Cells Mammalian Cells in Culture Treat_S9 Expose Cells to Test Substance + S9 Cells->Treat_S9 Treat_noS9 Expose Cells to Test Substance Cells->Treat_noS9 TestSubstance Test Substance TestSubstance->Treat_S9 TestSubstance->Treat_noS9 S9 S9 Mix S9->Treat_S9 MetaphaseArrest Add Metaphase Arresting Agent Treat_S9->MetaphaseArrest Treat_noS9->MetaphaseArrest Harvest Harvest, Hypotonic Treatment & Fixation MetaphaseArrest->Harvest SlidePrep Prepare & Stain Slides Harvest->SlidePrep Microscopy Microscopic Analysis of Metaphase Chromosomes SlidePrep->Microscopy Result Assess Clastogenic Potential Microscopy->Result

References

A Comparative Guide to Assessing the Purity of Commercial Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl valerate (B167501), a key ester in fragrances, flavorings, and as a specialty solvent, is utilized in various industrial and research applications where its purity is paramount. For researchers, scientists, and professionals in drug development, ensuring the quality of this raw material is a critical step in guaranteeing the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of analytical methodologies for assessing the purity of commercial methyl valerate, complete with experimental protocols and supporting data to aid in the selection of appropriate quality control procedures.

Understanding Commercial Grades and Potential Impurities

Commercial this compound is available in several grades, each with a different typical purity level and profile of potential impurities. The choice of grade is often dictated by the specific application and the tolerance for contaminants.

Common Impurities: The manufacturing process of this compound, typically through the Fischer esterification of valeric acid and methanol, can introduce several impurities. These may include:

  • Unreacted Starting Materials: Residual valeric acid and methanol.

  • Isomeric Esters: Such as methyl isovalerate, if the valeric acid precursor contains branched-chain isomers.

  • Homologous Esters: Other methyl esters resulting from impurities in the valeric acid feedstock.

  • Water: A byproduct of the esterification reaction.

  • Residual Solvents: From the purification process.

The following table provides a comparative overview of typical purity specifications for different grades of this compound.

Data Presentation: Comparison of Commercial this compound Grades

GradeTypical Purity (by GC)Common Impurity ProfileRecommended Applications
Technical Grade 95-99%Higher levels of valeric acid, methanol, and water. May contain isomeric and homologous esters.Industrial applications, cleaning formulations, and as a general-purpose solvent where high purity is not critical.
Reagent Grade >99%Low levels of valeric acid, methanol, and water. Isomeric and homologous esters are minimal.General laboratory use, chemical synthesis, and educational experiments.[1][2][3][4]
Analytical Standard ≥99.8%Very low levels of specified impurities. Often comes with a detailed Certificate of Analysis.Quantitative analysis, reference standard in chromatography, and critical research applications.

Experimental Protocols for Purity Assessment

A multi-faceted approach is recommended for the comprehensive assessment of this compound purity. The following are detailed protocols for key analytical techniques.

Gas Chromatography (GC) for Overall Purity and Organic Impurities

Gas chromatography with a flame ionization detector (GC-FID) is the most common and effective method for determining the overall purity of this compound and quantifying volatile organic impurities.

Principle: The sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. The FID detects and quantifies the eluted components.

Experimental Protocol:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., HP-INNOWax, 30 m x 0.25 mm x 0.25 µm), is suitable for separating esters and alcohols.[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final hold: 220°C for 5 minutes.

  • Detector: FID at 250°C.

  • Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent such as acetone (B3395972) or dichloromethane.

  • Injection Volume: 1 µL.

  • Data Analysis: Purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte.[6][7]

Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from this compound to the integral of a known amount of an internal standard, the absolute purity can be calculated.[6]

Experimental Protocol:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A high-purity, stable compound with sharp, well-separated signals that do not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene (B48636) are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a delay of 30-60 seconds is often sufficient to ensure full relaxation).

    • Number of Scans: 8 or more to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound (e.g., the singlet from the methoxy (B1213986) protons at ~3.67 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for the identification of unknown impurities.

Principle: After separation by GC, the components are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Experimental Protocol:

  • GC Conditions: Same as the GC-FID protocol.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 240°C.

  • Data Analysis: The mass spectrum of each impurity peak is compared to a spectral library (e.g., NIST) for identification.

Titration for Acidic Impurities

This method quantifies the amount of acidic impurities, primarily residual valeric acid.

Principle: A basic solution of known concentration is used to neutralize the acidic impurities in the sample. The endpoint is determined using a colorimetric indicator or a pH meter.[8]

Experimental Protocol:

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 5 g of the this compound sample into a flask.

    • Add 50 mL of neutralized ethanol and a few drops of phenolphthalein indicator.

    • Titrate with 0.1 M NaOH solution until a faint pink color persists for at least 30 seconds.

  • Calculation:

    Acidity (% as Valeric Acid) = (V * M * 102.13) / (w * 10)

    Where:

    • V = Volume of NaOH solution used (mL)

    • M = Molarity of the NaOH solution

    • 102.13 = Molecular weight of valeric acid

    • w = Weight of the sample (g)

Karl Fischer Titration for Water Content

This is the standard method for the accurate determination of water content.[9][10][11][12]

Principle: The Karl Fischer reagent, which contains iodine, reacts stoichiometrically with water. The endpoint is detected electrochemically.[9]

Experimental Protocol:

  • Instrument: Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Karl Fischer reagent suitable for aldehydes and ketones.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

    • Inject a known weight of the this compound sample into the titration vessel.

    • The instrument will automatically titrate the sample and calculate the water content.

Mandatory Visualizations

Purity_Assessment_Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample Commercial this compound GC_FID GC-FID Sample->GC_FID qNMR qNMR Sample->qNMR GC_MS GC-MS Sample->GC_MS Titration Acid Titration Sample->Titration KF Karl Fischer Sample->KF Purity Overall Purity (%) GC_FID->Purity Absolute_Purity Absolute Purity (%) qNMR->Absolute_Purity Impurity_ID Impurity Identification GC_MS->Impurity_ID Acid_Content Acid Content (%) Titration->Acid_Content Water_Content Water Content (ppm) KF->Water_Content Final_Assessment Final Purity Assessment Purity->Final_Assessment Absolute_Purity->Final_Assessment Impurity_ID->Final_Assessment Acid_Content->Final_Assessment Water_Content->Final_Assessment

Caption: Experimental workflow for the comprehensive purity assessment of this compound.

Logical_Relationship cluster_primary Primary Purity cluster_impurities Impurity Characterization GC Gas Chromatography (Area %) Comprehensive_Purity Comprehensive Purity Profile GC->Comprehensive_Purity Overall Purity qNMR Quantitative NMR (Absolute %) qNMR->Comprehensive_Purity Absolute Purity GC_MS GC-MS (Identification) GC_MS->Comprehensive_Purity Impurity Structure Acid_Titration Acid Titration (% Valeric Acid) Acid_Titration->Comprehensive_Purity Acidic Impurities KF_Titration Karl Fischer (% Water) KF_Titration->Comprehensive_Purity Water Content

Caption: Logical relationship of analytical techniques for a comprehensive purity profile.

References

Inter-Laboratory Comparison of Fatty Acid Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results is paramount. This guide provides an objective comparison of laboratory performance in the analysis of fatty acids, often analyzed as their methyl esters, drawing upon data from inter-laboratory comparison studies. Such studies, also known as proficiency tests or round-robin studies, are crucial for quality assurance in analytical chemistry.[1][2][3][4] They offer a confidential assessment of a laboratory's capabilities by comparing its results with those of other laboratories analyzing the same homogeneous sample.[2][3][5]

This guide summarizes quantitative data from a proficiency test, details common experimental protocols, and presents a visual workflow of the inter-laboratory comparison process. The data presented here is based on a study of fatty acid concentrations in serum, where a common analytical approach involves the conversion of fatty acids to fatty acid methyl esters (FAMEs) for analysis by gas chromatography. While this guide does not focus specifically on methyl valerate, the principles and methodologies are directly applicable.

Data Presentation: A Comparative Overview

The following table presents a selection of results from the NIST Interlaboratory Analytical Comparison Study of Fatty Acid Concentrations in Human Serum.[6][7] The data showcases the variability in reported concentrations for a specific fatty acid across different participating laboratories. Performance in such studies is often evaluated using z-scores, which indicate how far a laboratory's result is from the assigned value (typically the consensus value from all participants). A z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDReported Concentration (µg/g)z-score
Lab A15.8-0.5
Lab B16.50.1
Lab C14.2-1.8
Lab D17.10.6
Lab E16.2-0.1
Lab F18.01.4
Lab G15.5-0.8
Lab H16.80.3
Lab I17.51.0
Lab J14.9-1.3
Lab K19.22.4
Lab L16.0-0.3
Lab M17.81.2
Lab N15.1-1.1

Note: The data in this table is representative and adapted from a NIST report on fatty acid analysis for illustrative purposes. The specific analyte and its true concentration are not detailed to maintain the focus on the comparative aspect of the data.

Experimental Protocols: Methodologies in Fatty Acid Analysis

The analytical methods employed by laboratories participating in fatty acid proficiency tests typically involve several key steps: extraction of lipids from the sample matrix, hydrolysis of the lipids to release free fatty acids, derivatization of the fatty acids to form FAMEs, and finally, analysis by gas chromatography (GC).

1. Lipid Extraction:

  • Folch Method: A common procedure involving the extraction of lipids into a chloroform:methanol (B129727) solvent system.

  • Bligh-Dyer Method: A modification of the Folch method, also using a chloroform:methanol:water mixture.

2. Hydrolysis (Saponification):

  • This step breaks the ester bonds in lipids (like triglycerides and phospholipids) to yield free fatty acids.

  • Alkaline Hydrolysis: Typically performed using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol.

  • Acid Hydrolysis: Can be used, but alkaline hydrolysis is more common for total fatty acid analysis.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • This is a crucial step to make the fatty acids volatile for GC analysis.

  • Acid-Catalyzed Esterification: Boron trifluoride (BF3) in methanol is a widely used reagent for this purpose. The mixture is typically heated to ensure complete reaction.

  • Base-Catalyzed Transesterification: For lipids that are already in ester form (like triglycerides), a base catalyst like sodium methoxide (B1231860) can be used to directly form FAMEs.

4. Gas Chromatographic (GC) Analysis:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard for FAME analysis.

  • Capillary Column: A polar capillary column (e.g., a wax-type column) is typically used to achieve good separation of different FAMEs.

  • Injection: Split or splitless injection techniques are used to introduce the sample into the GC.

  • Quantification: An internal standard (a fatty acid not naturally present in the sample, such as heptadecanoic acid, C17:0) is often added at the beginning of the process to allow for accurate quantification of the target fatty acids.

Workflow of an Inter-Laboratory Comparison Study

The following diagram illustrates the typical workflow of a proficiency testing scheme for chemical analysis.

Interlaboratory_Comparison_Workflow cluster_Organizer Proficiency Test Organizer cluster_Labs Participating Laboratories A Test Material Preparation (Homogeneous Sample) B Homogeneity and Stability Testing A->B C Sample Distribution to Laboratories B->C G Receive and Analyze Sample C->G D Data Collection and Statistical Analysis E Performance Evaluation (z-scores) D->E F Issuance of Final Report E->F I Receive Report and Implement Corrective Actions F->I H Submit Results to Organizer G->H H->D

Workflow of a typical inter-laboratory comparison study.

References

A Comparative Analysis of Methyl Valerate Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

Methyl valerate (B167501), a key ester utilized in fragrances, flavorings, and as a plasticizer, can be synthesized through several chemical pathways. The selection of a specific route is often dictated by factors such as desired yield, purity, reaction conditions, and environmental impact. This guide provides a comparative analysis of the primary synthesis routes to methyl valerate, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.

Comparison of Synthesis Routes

The synthesis of this compound is predominantly achieved through three main routes: direct esterification of valeric acid, enzymatic esterification, and transesterification. Each method presents a unique set of advantages and disadvantages in terms of performance and reaction conditions.

ParameterDirect Esterification (Solid Acid Catalyst)Enzymatic Esterification (Lipase)Transesterification (from Triglyceride)
Starting Materials Valeric Acid, Methanol (B129727)Valeric Acid, MethanolTriglyceride (containing valerate), Methanol
Catalyst Amberlyst 15 (Cation Exchange Resin)Thermomyces lanuginosus Lipase (B570770) (TLL)Sodium Methoxide (B1231860) (or other base/acid)
Reaction Temperature 60°C (333.15 K)[1]~30.5°C50-65°C
Methanol to Acid/Oil Molar Ratio 10:11:1 (in solvent)6:1 to 9:1
Catalyst Loading 7% (g/L)18% (m/v of biocatalyst)1-2 wt%
Reaction Time Not specified, but equilibrium is reached~105 minutes1-3 hours
Conversion/Yield 93% conversion[2]~92% conversion>90% yield
Product Purity High, but requires purificationHigh, often with high selectivityVariable, requires significant purification
Key Advantages High conversion, reusable catalystMild reaction conditions, high selectivity, "green" processUtilizes renewable feedstocks (fats/oils)
Key Disadvantages Requires excess methanol, potential for side reactionsHigher catalyst cost, longer reaction times in some casesComplex product mixture, requires feedstock with valerate

Experimental Protocols

Direct Esterification using a Solid Acid Catalyst

This method, a variation of the Fischer esterification, utilizes a heterogeneous acid catalyst, which simplifies product purification.

Materials:

  • Valeric Acid

  • Methanol

  • Amberlyst 15 (cation exchange resin)

Procedure:

  • In a batch reactor, combine valeric acid and methanol in a 1:10 molar ratio.[1][2]

  • Add Amberlyst 15 catalyst to a loading of 7% (g/L).[1][2]

  • Heat the reaction mixture to 60°C (333.15 K) with continuous stirring.[1][2]

  • Monitor the reaction progress by techniques such as gas chromatography (GC) until the conversion of valeric acid reaches a plateau (approximately 93%).[1][2]

  • After the reaction, the solid catalyst can be removed by simple filtration.

  • The excess methanol is removed by distillation.

  • The resulting this compound is then purified by fractional distillation.

Enzymatic Esterification using Immobilized Lipase

Enzymatic synthesis offers a greener alternative with high specificity, operating under mild conditions. The following protocol is adapted from the synthesis of similar short-chain esters.[3][4]

Materials:

  • Valeric Acid

  • Methanol

  • Immobilized Thermomyces lanuginosus lipase (TLL)

  • Heptane (or other suitable organic solvent)

Procedure:

  • In a sealed vessel, dissolve valeric acid and methanol in heptane, each to a concentration of 1000 mM.[3][4]

  • Add the immobilized TLL biocatalyst to a concentration of 18% (m/v).[3][4]

  • Incubate the mixture at approximately 30.5°C with agitation (e.g., 234 rpm).[3][4]

  • The reaction is monitored by GC for approximately 105 minutes, by which time a conversion of around 92% can be expected.[3][4]

  • The immobilized enzyme is removed by filtration for potential reuse.

  • The solvent is evaporated under reduced pressure, and the this compound is purified, if necessary, by distillation.

Transesterification of a Triglyceride

This route is relevant in the context of biodiesel production from feedstocks containing valeric acid as part of their triglyceride structure.

Materials:

  • Triglyceride source (e.g., a specific vegetable oil or animal fat containing valerate esters)

  • Methanol

  • Sodium methoxide (catalyst)

Procedure:

  • Ensure the triglyceride feedstock has a low free fatty acid content. If necessary, pre-treat with an acid-catalyzed esterification step.

  • In a reactor, heat the triglyceride to the desired reaction temperature (e.g., 60°C).

  • In a separate vessel, prepare a solution of sodium methoxide in methanol (e.g., 1-2 wt% of the oil).

  • Add the methanolic catalyst solution to the heated oil. A typical methanol-to-oil molar ratio is 6:1.

  • Maintain the reaction at 60°C with vigorous stirring for 1-3 hours.

  • After the reaction, allow the mixture to settle. Two layers will form: an upper layer of methyl esters (including this compound) and a lower layer of glycerol (B35011).

  • Separate the glycerol layer.

  • Wash the methyl ester layer with warm water to remove any remaining catalyst and glycerol.

  • Dry the ester layer and purify by fractional distillation to isolate this compound from other fatty acid methyl esters.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis route.

G cluster_0 Direct Esterification A0 Valeric Acid + Methanol A1 Add Amberlyst 15 A0->A1 A2 Heat to 60°C A1->A2 A3 Reaction A2->A3 A4 Filter Catalyst A3->A4 A5 Distill Methanol A4->A5 A6 Fractional Distillation A5->A6 A7 This compound A6->A7

Caption: Workflow for Direct Esterification of Valeric Acid.

G cluster_1 Enzymatic Esterification B0 Valeric Acid + Methanol in Solvent B1 Add Immobilized Lipase B0->B1 B2 Incubate at ~30.5°C B1->B2 B3 Reaction B2->B3 B4 Filter Enzyme B3->B4 B5 Evaporate Solvent B4->B5 B6 Purification B5->B6 B7 This compound B6->B7

Caption: Workflow for Enzymatic Synthesis of this compound.

G cluster_2 Transesterification C0 Triglyceride + Methanol C1 Add Sodium Methoxide C0->C1 C2 Heat to 60°C C1->C2 C3 Reaction C2->C3 C4 Separate Glycerol C3->C4 C5 Wash Esters C4->C5 C6 Fractional Distillation C5->C6 C7 This compound C6->C7

Caption: Workflow for Transesterification to Produce this compound.

References

Safety Operating Guide

Proper Disposal of Methyl Valerate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of methyl valerate (B167501), a flammable liquid that is harmful to aquatic life.[1] Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle methyl valerate with appropriate safety measures. This compound is a flammable liquid and vapor, and it may cause an allergic skin reaction.[1]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[1] If there is a risk of inhalation, use appropriate respiratory protection.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other sources of ignition.[1][2][3] Use non-sparking tools when handling containers.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[3] In most laboratory settings, this involves collection and disposal through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][6]

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All unwanted this compound, including residues and contaminated materials, should be treated as hazardous waste.[5]

  • Segregate Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS department.[3] Incompatible wastes must be kept separate to prevent dangerous chemical reactions.[7]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a chemically compatible container with a secure, leak-proof screw-on cap.[7][8][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[6] The container must be in good condition, free from leaks or external contamination.[5]

  • Properly Label the Container: As soon as you begin accumulating this compound waste, label the container clearly.[5] The label should include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound".[6] Do not use abbreviations or chemical formulas.[6]

    • The accumulation start date.[6]

    • The specific hazards (e.g., Flammable Liquid).[6]

    • The name and contact information of the principal investigator or responsible party.[6]

Step 3: Waste Accumulation and Storage

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5][9]

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[10] This area should be away from heat sources and direct sunlight.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5][9] The secondary container should be capable of holding 110% of the volume of the primary container.[9]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or has reached the storage time limit set by your institution (often 90 days), contact your EHS department to arrange for a hazardous waste pickup.[5][9]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste.[5] This should be handled by trained EHS staff or a licensed contractor.

Step 5: Handling Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as ethanol) before they can be disposed of as regular trash.[5][12]

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[5]

  • Deface Label: After triple-rinsing and drying, deface or remove the original label from the container before placing it in the appropriate recycling or trash receptacle.[5]

Quantitative Data Summary

The following table summarizes key quantitative data and hazard information for this compound relevant to its safe handling and disposal.

PropertyValueCitation
Flash Point 29 °C / 84.2 °F[2]
Boiling Point 126 °C / 258.8 °F[2]
Specific Gravity 0.890 g/cm³[2]
Solubility in Water Insoluble[2][13]
UN Number 3272[3]
Hazard Class 3 (Flammable Liquid)

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

MethylValerateDisposal cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal start Waste this compound Generated select_container Select Compatible, Leak-Proof Container start->select_container label_container Label with 'Hazardous Waste', Contents, Date, and PI Info select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Securely Close Container add_waste->close_container store_waste Store in Designated Satellite Accumulation Area close_container->store_waste secondary_containment Place in Secondary Containment store_waste->secondary_containment check_full Container Full or Time Limit Reached? secondary_containment->check_full check_full->add_waste No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes ehs_pickup EHS Collects Waste contact_ehs->ehs_pickup end_disposal Proper Disposal by Licensed Facility ehs_pickup->end_disposal

References

Safeguarding Your Research: A Guide to Handling Methyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl valerate (B167501), a flammable liquid and potential skin sensitizer, requires careful handling to ensure laboratory safety.[1] Adherence to proper personal protective equipment (PPE) protocols and operational plans is critical for minimizing risks to researchers and the environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl valerate.

Essential Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory to prevent exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or splash risks.[2]Protects against accidental splashes which could cause eye irritation.
Hand Protection Chemical-resistant gloves, such as butyl-rubber, tested according to EN 374.[1][3]Prevents skin contact, which can lead to allergic skin reactions.[1] Gloves should be inspected before use and disposed of properly after handling.[3]
Body Protection Laboratory coat and close-toed footwear. For larger scale operations, flame-retardant and antistatic protective clothing may be necessary.[2][3]Minimizes skin exposure and protects against spills.
Respiratory Protection A NIOSH- or CEN-certified respirator should be used when engineering controls such as fume hoods are insufficient to maintain low airborne concentrations.[2][4]This compound vapors can be harmful if inhaled.[3][5]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety. The following step-by-step operational plan outlines the procedures for preparation, use, and disposal.

1. Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Ignition Sources: Before handling, ensure the work area is free of heat, sparks, open flames, and other ignition sources.[1][6] "No smoking" policies must be strictly enforced.[1]

  • Equipment: Use only non-sparking tools and explosion-proof electrical equipment.[1][5] Ensure that containers and receiving equipment are properly grounded and bonded to prevent static discharge.[1][5]

  • PPE: Don the appropriate PPE as specified in the table above.

2. Handling and Use:

  • Container Handling: Keep the this compound container tightly closed when not in use.[1] Opened containers must be carefully resealed and stored upright to prevent leakage.[3]

  • Personal Hygiene: Avoid breathing vapors, mist, or gas.[5] Do not eat, drink, or smoke in work areas.[1] Wash hands thoroughly after handling.[1]

  • Spill Preparedness: Have a spill kit readily available. In case of a small spill, remove all ignition sources and use an inert absorbent material (e.g., sand, earth) to contain and collect the spill.[3][7]

3. Disposal Plan:

  • Waste Collection: Collect surplus and non-recyclable this compound in its original container or a suitable, labeled waste container. Do not mix with other waste.[3][8]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself, as they may contain flammable residual vapors.[3][5]

  • Licensed Disposal: Dispose of the waste material through a licensed disposal company in accordance with local, state, and federal regulations.[3][8] Do not release into the environment, as it is harmful to aquatic life.[1]

Physical and Chemical Properties of this compound

Understanding the properties of this compound is key to safe handling and storage.

PropertyValue
Physical State Liquid[6]
Appearance Colorless[6]
Boiling Point 126 °C / 258.8 °F[6]
Flash Point 29 °C / 84.2 °F[6]
Specific Gravity 0.890[6]
Vapor Density 4.00[6]
Solubility in Water Insoluble[6][7]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation handle Handling & Use prep->handle Proceed with caution spill Spill Response handle->spill In case of spill disposal Disposal handle->disposal After use spill->disposal Contain & collect end End of Process disposal->end

Caption: A workflow diagram for the safe handling of this compound.

References

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